molecular formula C24H20O4Si B073000 Tetraphenoxysilane CAS No. 1174-72-7

Tetraphenoxysilane

カタログ番号: B073000
CAS番号: 1174-72-7
分子量: 400.5 g/mol
InChIキー: ADLSSRLDGACTEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetraphenoxysilane is a pivotal organosilicon compound that serves as a versatile building block and precursor in advanced materials research and synthetic chemistry. Its primary research value lies in its role as a silica source in the sol-gel process, facilitating the synthesis of hybrid organic-inorganic materials, silica-based coatings, and xerogels with tailored properties. The mechanism involves the hydrolysis of the phenoxy groups, followed by condensation reactions that form a Si-O-Si network, where the organic phenoxy moieties can influence the material's porosity, surface characteristics, and compatibility with organic polymers. Furthermore, this compound is employed as a mild Lewis acid catalyst and a reagent in organic synthesis for the introduction of the phenoxy group or for the protection of alcohols. Its well-defined molecular structure and high purity make it an excellent candidate for studying structure-property relationships in novel materials and for developing next-generation catalysts, adhesives, and high-performance, heat-resistant resins. This compound is essential for researchers aiming to design and fabricate sophisticated materials with precise architectural control at the molecular level.

特性

IUPAC Name

tetraphenyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSSRLDGACTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4Si
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026129
Record name Tetraphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetraphenoxysilane appears as white powder or light pink chunky solid. (NTP, 1992)
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

784 °F at 760 mmHg (NTP, 1992)
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.141 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.975 mmHg (NTP, 1992)
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1174-72-7
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetraphenoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenoxysilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silicic acid (H4SiO4), tetraphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenyl orthosilicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAPHENOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1L8O3QUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

118 to 120 °F (NTP, 1992)
Record name TETRAPHENOXYSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraphenoxysilane for Academic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to tetraphenoxysilane, a key intermediate in organosilicon chemistry with emerging applications in materials science and drug delivery. The following sections detail established experimental protocols, reaction mechanisms, and characterization data to support academic and industrial research endeavors.

Introduction

This compound, Si(OPh)₄, is a tetravalent organosilicon compound characterized by a central silicon atom bonded to four phenoxy groups. Its unique properties, including thermal stability and well-defined reactivity, make it a valuable precursor for the synthesis of silica-based materials, hybrid organic-inorganic polymers, and as a component in the development of novel drug delivery systems. This guide will focus on three primary methods for its synthesis: the reaction of silicon tetrachloride with phenol, the transesterification of tetraethoxysilane (TEOS) with phenol, and the direct synthesis from elemental silicon and phenol.

Synthetic Methodologies

This section provides detailed experimental protocols for the three main synthetic routes to this compound. All quantitative data are summarized in Table 1 for ease of comparison.

Synthesis from Silicon Tetrachloride and Phenol

This is the most common and direct method for the preparation of this compound. The reaction involves the nucleophilic substitution of the chloride ions on silicon tetrachloride by the phenoxide ion.

Experimental Protocol:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagents: To the flask, add a solution of phenol (37.6 g, 0.4 mol) in 200 mL of dry toluene.

  • Reaction: The flask is cooled in an ice bath to 0 °C. Silicon tetrachloride (17.0 g, 0.1 mol) is dissolved in 50 mL of dry toluene and added dropwise to the phenol solution over a period of 1 hour with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete reaction. The evolution of hydrogen chloride gas will be observed.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated ammonium chloride (if a base was used to trap HCl) is removed by filtration. The filtrate is washed successively with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or a hexane/toluene mixture to afford white crystalline needles.[1][2][3][4][5][6]

Synthesis via Transesterification of Tetraethoxysilane (TEOS)

This method offers a milder alternative to the silicon tetrachloride route, avoiding the generation of corrosive hydrogen chloride gas. The reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

  • Reaction Setup: A 250 mL round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask. The setup is equipped with a magnetic stirrer and a heating mantle.

  • Reagents: The flask is charged with tetraethoxysilane (TEOS) (20.8 g, 0.1 mol), phenol (41.4 g, 0.44 mol), and a catalytic amount of a suitable catalyst, such as p-toluenesulfonic acid (0.1 g) or sodium phenoxide.

  • Reaction: The mixture is heated to 120-140 °C with stirring. The ethanol byproduct is continuously removed by distillation to drive the reaction to completion. The progress of the reaction can be monitored by observing the amount of ethanol collected.

  • Reaction Completion: The reaction is considered complete when no more ethanol distills over.

  • Purification: The reaction mixture is cooled to room temperature. The excess phenol can be removed by vacuum distillation. The remaining crude product is then purified by recrystallization from ethanol or hexane to yield pure this compound.[7][8][9][10][11]

Direct Synthesis from Elemental Silicon and Phenol

This method represents a more atom-economical approach, directly utilizing elemental silicon. The reaction is typically carried out at high temperatures and requires a copper catalyst.

Experimental Protocol:

  • Catalyst Preparation: A contact mass is prepared by sintering a mixture of 9:1 w/w silicon-copper powder in a stream of hydrogen at high temperature. This process activates the silicon surface.[12]

  • Reaction Setup: The reaction can be performed in a flow system or an autoclave. For a laboratory-scale autoclave reaction, the activated silicon-copper catalyst is placed in the autoclave.

  • Reagents: Anhydrous phenol is added to the autoclave.

  • Reaction: The autoclave is pressurized with hydrogen and heated to 300-350 °C.[12] The reaction is maintained at this temperature for several hours with stirring.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The excess phenol is removed by vacuum distillation. The crude this compound is then purified by vacuum distillation or recrystallization to yield the final product. A yield of up to 79% has been reported for this method.[12]

Synthesis MethodKey ReactantsCatalyst/ConditionsTypical YieldByproducts
From SiCl₄ Silicon tetrachloride, PhenolAnhydrous, Reflux in TolueneHighHydrogen Chloride (HCl)
Transesterification Tetraethoxysilane (TEOS), PhenolAcid or Base catalyst, 120-140 °CGood to HighEthanol
Direct Synthesis Elemental Silicon, PhenolCopper catalyst, 300-350 °C, H₂ pressureUp to 79%[12]Hydrogen (H₂)

Table 1: Comparison of Synthetic Methods for this compound

Reaction Mechanisms and Logical Relationships

The synthesis of this compound proceeds through distinct mechanistic pathways depending on the chosen synthetic route.

Nucleophilic Substitution of Silicon Tetrachloride

The reaction of silicon tetrachloride with phenol is a classic example of nucleophilic substitution at a silicon center. The lone pair of electrons on the oxygen atom of the phenoxide ion attacks the electrophilic silicon atom, leading to the displacement of a chloride ion. This process occurs in a stepwise manner until all four chlorine atoms are replaced by phenoxy groups. The reaction is driven forward by the formation of the stable Si-O bond and the removal of HCl gas.

G Nucleophilic Substitution of SiCl4 with Phenol SiCl4 SiCl₄ Intermediate1 PhOSiCl₃ + HCl SiCl4->Intermediate1 + PhOH Phenol 4 PhOH Phenol->Intermediate1 Intermediate2 (PhO)₂SiCl₂ + HCl Intermediate1->Intermediate2 + PhOH Intermediate3 (PhO)₃SiCl + HCl Intermediate2->Intermediate3 + PhOH Product Si(OPh)₄ + HCl Intermediate3->Product + PhOH

Caption: Stepwise nucleophilic substitution of SiCl₄.

Transesterification of TEOS

The transesterification of TEOS with phenol can be either acid or base-catalyzed.

  • Acid Catalysis: The acid protonates the ethoxy group, making it a better leaving group. Phenol then acts as a nucleophile, attacking the silicon center.

  • Base Catalysis: A base, such as sodium phenoxide, deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the silicon atom of TEOS.

The reaction equilibrium is shifted towards the product by the removal of the ethanol byproduct.[7][9]

G Transesterification of TEOS with Phenol cluster_acid Acid Catalysis cluster_base Base Catalysis TEOS_H TEOS-H⁺ Product_acid Si(OPh)₄ TEOS_H->Product_acid + 4 PhOH - 4 EtOH - H⁺ TEOS Si(OEt)₄ TEOS->TEOS_H + H⁺ Phenoxide PhO⁻ Product_base Si(OPh)₄ Phenoxide->Product_base + TEOS - 4 EtOH Phenol Phenol Phenol->Phenoxide + Base TEOS_base TEOS TEOS_base->Product_base

Caption: Acid and base-catalyzed transesterification.

Direct Synthesis from Silicon

The mechanism of the direct reaction between silicon and phenol is complex and is believed to proceed through a series of surface-mediated reactions. The copper catalyst plays a crucial role in activating the silicon surface, possibly through the formation of copper silicide intermediates. Phenol is thought to react with these active sites, leading to the formation of Si-O bonds and the release of hydrogen gas.[1][12][13]

G Direct Synthesis of this compound Si Elemental Silicon (Si) Active_Si Activated Silicon Surface (e.g., Copper Silicide) Si->Active_Si Cu Copper Catalyst (Cu) Cu->Active_Si Sintering Product Si(OPh)₄ + 2H₂ Active_Si->Product Phenol 4 PhOH Phenol->Product High T, P

Caption: Proposed pathway for direct synthesis.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the four phenyl groups. The chemical shifts and splitting patterns will be indicative of the substitution on the benzene rings.
¹³C NMR The carbon NMR spectrum will display signals for the different carbon environments in the phenyl groups.
²⁹Si NMR The silicon-29 NMR spectrum is a powerful tool for characterizing organosilicon compounds. This compound should exhibit a single resonance in a characteristic region for tetraalkoxy- and tetraaryloxysilanes.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the Si-O-C linkages (around 1090-1110 cm⁻¹) and the aromatic C-H and C=C bonds of the phenyl groups.
Mass Spectrometry (MS) Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Table 2: Spectroscopic Characterization of this compound

Applications in Academic Research and Drug Development

While direct applications of this compound in drug formulations are not widespread, its role as a versatile precursor is of significant interest to researchers in drug development and materials science.

  • Precursor for Silica-Based Nanomaterials: this compound can be used in sol-gel processes to synthesize silica nanoparticles (SNPs) and mesoporous silica nanoparticles (MSNs). These materials are extensively investigated as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility.[14] The phenoxy leaving groups can offer different hydrolysis and condensation kinetics compared to the more common alkoxysilanes like TEOS.

  • Hybrid Organic-Inorganic Materials: The phenyl groups in this compound can be functionalized to introduce specific properties or to act as attachment points for drug molecules or targeting ligands. This allows for the creation of hybrid materials with tailored functionalities for controlled drug release and targeted delivery.[15][16][17]

  • Surface Modification of Biomaterials: this compound can be used to modify the surface of biomaterials to improve their biocompatibility or to introduce specific functionalities. For example, it can be used to create hydrophobic or hydrophilic coatings on implants or other medical devices.

The workflow for utilizing this compound in the development of a drug delivery system is illustrated below.

G Application of this compound in Drug Delivery cluster_synthesis Synthesis cluster_application Drug Delivery Application SiCl4 SiCl₄ TPS This compound SiCl4->TPS Phenol Phenol Phenol->TPS TEOS TEOS TEOS->TPS Si Si Si->TPS SolGel Sol-Gel Process TPS->SolGel MSN Mesoporous Silica Nanoparticles (MSNs) SolGel->MSN DrugLoading Drug Loading MSN->DrugLoading Functionalization Surface Functionalization MSN->Functionalization Delivery Targeted Drug Delivery DrugLoading->Delivery Functionalization->Delivery

Caption: Workflow from synthesis to application.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound for academic research, with a focus on its relevance to drug development and materials science. By presenting clear experimental protocols, mechanistic insights, and characterization data, this document aims to facilitate further research and innovation in the field of organosilicon chemistry and its biomedical applications. The choice of synthetic method will depend on factors such as available starting materials, desired scale, and tolerance for specific byproducts. Each route offers a viable pathway to this versatile and valuable chemical intermediate.

References

An In-depth Technical Guide to Tetraphenyl Orthosilicate (CAS Number: 1174-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of Tetraphenyl Orthosilicate (CAS No. 1174-72-7). While this document will detail available information regarding its synthesis, purification, and analytical characterization, it is important to note that publicly available data on its biological activity, mechanism of action, and specific effects on signaling pathways are currently limited. This guide aims to consolidate the existing knowledge and provide a framework for future research and development.

Chemical Identification and Physical Properties

Tetraphenyl orthosilicate, also known as tetraphenoxysilane, is an organosilicon compound with the central silicon atom bonded to four phenoxy groups.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1174-72-7
Molecular Formula C₂₄H₂₀O₄Si
Molecular Weight 400.50 g/mol [1]
IUPAC Name Tetraphenyl silicate
Synonyms This compound, Phenyl silicate

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid, white powder or light pink chunky solid.[2]PubChem
Melting Point 47-50 °C (117-122 °F)ChemSrc[3]
Boiling Point 467.3 ± 18.0 °C at 760 mmHg[3]ChemSrc
Density 1.2 ± 0.1 g/cm³[3]ChemSrc
Flash Point 160.4 ± 23.1 °C[3]ChemSrc
Solubility Insoluble in water.[4] Soluble in most common organic solvents like benzene, acetone, and ether.CAMEO Chemicals, Google Patents
Vapor Pressure 0.0 ± 1.1 mmHg at 25°CChemSrc[3]

Synthesis and Purification

Synthesis

The primary method for synthesizing tetraphenyl orthosilicate involves the reaction of silicon tetrachloride (SiCl₄) with phenol (C₆H₅OH)[5]. The overall reaction is as follows:

SiCl₄ + 4 C₆H₅OH → Si(OC₆H₅)₄ + 4 HCl

A general experimental protocol, based on descriptions in patent literature, is provided below.

Experimental Protocol: Synthesis of Tetraphenyl Orthosilicate

  • Reaction Setup: A reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with a suitable inert solvent such as toluene or xylene.

  • Reactant Addition: Phenol is dissolved in the solvent. Silicon tetrachloride is then added dropwise to the phenol solution while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature. To drive the reaction to completion and remove the hydrogen chloride byproduct, a stream of inert gas (e.g., nitrogen) can be bubbled through the reaction mixture, or a base (e.g., pyridine) can be added to act as an HCl scavenger.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by the cessation of HCl evolution.

  • Work-up: After cooling, the reaction mixture may be filtered to remove any precipitated salts (if a base was used). The solvent is then removed under reduced pressure to yield the crude tetraphenyl orthosilicate.

Synthesis_Workflow SiCl4 Silicon Tetrachloride ReactionVessel Reaction Vessel SiCl4->ReactionVessel Phenol Phenol Phenol->ReactionVessel Solvent Inert Solvent (e.g., Toluene) Solvent->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating Purification Purification (Distillation/Recrystallization) Heating->Purification Product Tetraphenyl Orthosilicate Purification->Product

Figure 1: General workflow for the synthesis of Tetraphenyl Orthosilicate.

Purification

Recrystallization is a common method for purifying solid organic compounds like tetraphenyl orthosilicate. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization of Tetraphenyl Orthosilicate

  • Solvent Selection: A suitable solvent is one in which tetraphenyl orthosilicate has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen for recrystallization include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate[6].

  • Dissolution: The crude tetraphenyl orthosilicate is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation[7][8][9][10][11].

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of tetraphenyl orthosilicate and identify any volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of tetraphenyl orthosilicate is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is used. The oven temperature program would typically start at a low temperature, ramp up to a high temperature to ensure elution of the compound, and then hold.

  • MS Conditions: An electron ionization (EI) source is commonly used. The mass spectrometer would be set to scan a mass range appropriate for the molecular weight of tetraphenyl orthosilicate and its expected fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A small amount of the purified tetraphenyl orthosilicate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the four phenyl groups.

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons. The carbon atoms directly attached to the oxygen will appear at a different chemical shift compared to the other aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

  • Expected Absorptions: The FTIR spectrum of tetraphenyl orthosilicate is expected to show characteristic absorption bands for:

    • Si-O-C stretching vibrations.

    • Aromatic C-H stretching and bending vibrations.

    • C=C stretching vibrations of the aromatic rings.

Table 3: Expected FTIR Peak Assignments

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1600, ~1490Aromatic C=C stretch
~1240Aryl-O stretch
~1100-900Si-O-C stretch
~900-675Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray ionization (ESI) could also be used if the compound is introduced in solution.

  • Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 400.1 would be expected. Fragmentation may involve the loss of phenoxy radicals (•OC₆H₅) or phenol molecules (HOC₆H₅).

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific data on the biological activity, mechanism of action, or effects on signaling pathways of Tetraphenyl Orthosilicate (CAS 1174-72-7). Research in this area has predominantly focused on the biological effects of silica (SiO₂), silica nanoparticles, and silicate ions in general.

Studies on silica nanoparticles have indicated that they can induce cellular responses, including cytotoxicity and the activation of inflammatory signaling pathways such as the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) pathways in various cell lines[11]. However, it is crucial to emphasize that these findings are not directly applicable to tetraphenyl orthosilicate, which is a distinct molecular entity with different physicochemical properties.

The lack of specific biological data for tetraphenyl orthosilicate presents an opportunity for future research to explore its potential bioactivity, including its cytotoxicity against cancer cell lines and its influence on key cellular signaling cascades.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF TNFα TNFR TNFR TNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 MAPK_cascade MAPK Cascade (ASK1, MEKK, etc.) TRAF2->MAPK_cascade p38_JNK p38 / JNK MAPK_cascade->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation

Figure 2: A simplified representation of the TNF-MAPK signaling pathway, which is known to be affected by some silica-based materials, but has not been studied in the context of Tetraphenyl Orthosilicate.

Safety and Handling

Based on general safety data for related organosilicate compounds, the following handling precautions are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

Tetraphenyl orthosilicate is a well-defined organosilicon compound with established chemical and physical properties. While methods for its synthesis and purification are based on standard organic chemistry principles, detailed experimental protocols and specific analytical data are not widely published. A significant gap exists in the understanding of its biological activity and potential effects on cellular signaling pathways. This guide provides a comprehensive summary of the currently available information and highlights areas where further research is needed to fully characterize this compound, particularly for its potential applications in drug development and other life sciences.

References

"tetraphenoxysilane molecular structure and bonding"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Bonding of Tetraphenoxysilane

Abstract

This compound, also known as tetraphenyl silicate, is an organosilicon compound featuring a central silicon atom bonded to four phenoxy groups. Its unique structure makes it a valuable precursor in sol-gel processes, a component in the synthesis of advanced materials, and a subject of interest in materials science. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic signature of this compound. It includes detailed experimental protocols for its synthesis and analysis, summarizes key quantitative data, and presents logical diagrams for its synthesis and primary chemical reaction pathway—hydrolysis and condensation.

Introduction

This compound (CAS No. 1174-72-7) is a tetraorganoxysilane with the chemical formula C₂₄H₂₀O₄Si.[1] It is structurally defined by a central silicon atom covalently bonded to the oxygen atoms of four phenol moieties. This arrangement results in a sterically hindered yet reactive molecule, primarily utilized in applications requiring the controlled formation of silica-based networks. It is crucial to distinguish this compound, which possesses Si-O-C bonds, from the well-studied tetraphenylsilane (CAS No. 1048-08-4), which contains direct Si-C bonds and exhibits significantly different chemical properties, such as greater thermal and chemical stability.[2]

The primary utility of this compound stems from its role as a molecular precursor. Through hydrolysis and condensation reactions, the phenoxy groups can be replaced to form a three-dimensional silicon dioxide (silica) network, a cornerstone of sol-gel chemistry.[3][4]

Molecular Structure and Bonding

The molecular geometry of this compound is centered around the silicon atom. The four oxygen atoms are arranged in a tetrahedral geometry around the central silicon, which is characteristic of tetracoordinate silicon compounds. The overall symmetry and final bond angles are influenced by the steric bulk of the large phenyl groups.

Bonding Characteristics
  • Si-O Bond: The silicon-oxygen bond is a strong polar covalent bond. The significant difference in electronegativity between silicon (1.90) and oxygen (3.44) leads to substantial partial positive charge on the silicon atom, making it susceptible to nucleophilic attack, which is the basis for its hydrolysis reactivity.[5]

  • O-C Bond: This bond connects the silicate core to the phenyl groups.

  • pπ-dπ Interaction: A topic of discussion in silicon-oxygen chemistry is the potential for back-bonding, where the non-bonding p-orbitals of oxygen donate electron density to the empty 3d-orbitals of silicon.[5] This interaction can shorten the Si-O bond and influence the Si-O-C bond angle.

Crystallographic and Geometric Data

While extensive X-ray diffraction data is available for the related compound tetraphenylsilane,[6][7][8] a detailed single-crystal X-ray structure determination for this compound is not readily found in peer-reviewed literature. However, the expected geometric parameters can be inferred from data on analogous silicate structures and computational models. The central O-Si-O bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the bulky phenoxy ligands.

ParameterExpected Value RangeSource / Analogy
Molecular Formula C₂₄H₂₀O₄Si[1]
Molecular Weight 400.51 g/mol [9]
Physical State White/pink solid[1]
Si-O Bond Length ~1.63 ÅBased on typical values in silicate glasses and organosiloxanes.[5]
O-Si-O Bond Angle ~109.5°Assumes near-tetrahedral geometry around the silicon atom.
Si-O-C Bond Angle 120 - 140°Wide range is typical for siloxanes, influenced by steric and electronic factors.

Table 1: Key physical and expected geometric parameters for this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of silicon, carbon, and hydrogen atoms.

  • ²⁹Si NMR: The ²⁹Si nucleus is a spin-½ nucleus, and its chemical shift is highly sensitive to the electronic environment around the silicon atom.[10] For this compound, a single resonance is expected, indicative of the single silicon environment.

  • ¹H and ¹³C NMR: The spectra are dominated by signals from the four equivalent phenyl groups, showing characteristic resonances in the aromatic region.

NucleusChemical Shift (ppm)MultiplicityNotes
²⁹Si -99.9SingletThe chemical shift is characteristic of a Q⁴ silicate environment (Si(OR)₄).[9]
¹H ~7.0 - 7.5MultipletsExpected aromatic region for phenoxy protons.
¹³C ~120 - 155MultipleExpected aromatic and ipso-carbon signals for the phenoxy groups.

Table 2: NMR spectroscopic data for this compound.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule's functional groups.

Wavenumber (cm⁻¹)AssignmentTechniqueIntensity
3100 - 3000Aromatic C-H StretchIR, RamanMedium
1590, 1490Aromatic C=C Ring StretchIR, RamanStrong
1240 - 1200Aryl-O Stretch (Asymmetric)IRStrong
1100 - 1000Si-O-C Stretch (Asymmetric)IRStrong
970 - 910Si-O-Ph StretchIRStrong
800 - 700Aromatic C-H Out-of-Plane BendIRStrong

Table 3: Characteristic vibrational frequencies for this compound based on established correlations for organosilicon compounds.[11][12][13]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is the reaction of silicon tetrachloride with phenol.[14] The reaction is typically carried out in an inert solvent and may use a base to scavenge the HCl byproduct.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Phenol (C₆H₅OH)

  • Anhydrous toluene (or other inert solvent)

  • Pyridine or triethylamine (optional, as HCl scavenger)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Protocol:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Reagents: Dissolve phenol (4.0 equivalents) in anhydrous toluene and add it to the reaction flask. If using a base, add it to this solution.

  • Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours with vigorous stirring. The reaction is exothermic and produces HCl gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. If a base was used, the pyridinium or triethylammonium hydrochloride salt will precipitate and can be removed by filtration.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol to yield this compound as a crystalline solid.

G cluster_reactants Reactants & Setup cluster_process Reaction Steps cluster_products Products & Purification SiCl4 SiCl₄ in Toluene Add Slow Addition SiCl4->Add Phenol Phenol (4 eq) in Toluene Phenol->Add Flask Inert Atmosphere Flask (0°C) Reflux Reflux (2-4h) Flask->Reflux Warm to RT Filter Filtration Reflux->Filter Cool Down Evap Solvent Evaporation Filter->Evap Crude Crude Product Evap->Crude Purified Purified this compound Crude->Purified Vacuum Distillation or Recrystallization

General workflow for the synthesis of this compound.
Analytical Protocols

  • NMR Spectroscopy:

    • Dissolve ~10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.

    • Acquire ¹H, ¹³C, and ²⁹Si spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ²⁹Si, use a longer relaxation delay (e.g., 10-30 seconds) to ensure quantitative accuracy, or employ sensitivity-enhancement techniques like DEPT or INEPT.[15]

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Chemical Reactivity: Hydrolysis and Condensation

The most significant chemical property of this compound is its ability to undergo hydrolysis and condensation, which forms the basis of the sol-gel process.[3] This multi-step reaction can be catalyzed by either acid or base.[4]

  • Hydrolysis: A phenoxy group (PhO⁻) is substituted by a hydroxyl group (OH⁻) through nucleophilic attack by water on the silicon atom. This reaction occurs stepwise, producing silanol intermediates and releasing phenol as a byproduct.

  • Condensation: Two silanol groups can react to form a siloxane bond (Si-O-Si) and a molecule of water (water condensation). Alternatively, a silanol group can react with a remaining phenoxy group to form a siloxane bond and a molecule of phenol (alcohol condensation).

These reactions continue, leading to the formation of oligomers, polymers, and eventually a cross-linked, three-dimensional silica gel network.

G cluster_hydrolysis Stepwise Hydrolysis cluster_condensation Condensation TPS Si(OPh)₄ This compound S1 (PhO)₃Si(OH) Tris(phenoxy)silanol TPS->S1 +H₂O -PhOH S2 (PhO)₂Si(OH)₂ Bis(phenoxy)silanediol S1->S2 +H₂O -PhOH Dimer (PhO)₃Si-O-Si(OPh)₃ Siloxane Dimer S1->Dimer + Si(OPh)₄ - PhOH S3 (PhO)Si(OH)₃ Phenoxysilanetriol S2->S3 +H₂O -PhOH Network [-O-Si-O-] Silica Network S2->Network Polymerization - H₂O / -PhOH SA Si(OH)₄ Silicic Acid S3->SA +H₂O -PhOH SA->Network Polymerization - H₂O H2O + H₂O PhOH - PhOH

Logical pathway of hydrolysis and condensation for this compound.

Conclusion

This compound is a key organosilicon compound whose utility is intrinsically linked to its molecular structure. The central tetrahedral silicon atom bonded to four phenoxy groups creates a molecule primed for controlled chemical transformation. While detailed crystallographic data remains an area for further research, a robust understanding of its structure and bonding can be achieved through spectroscopic analysis and comparison with related silicate compounds. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this versatile precursor in the development of advanced materials.

References

A Technical Guide to the Thermal Stability of Tetraphenoxysilane for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenoxysilane, a member of the aryloxysilane family, holds significant promise for a variety of high-temperature applications owing to its anticipated high thermal stability. This technical guide provides a comprehensive overview of the factors governing the thermal stability of this compound, drawing upon established principles of organosilicon chemistry and available data for analogous compounds. While specific quantitative thermal analysis data for this compound is not extensively available in public literature, this guide offers a predictive analysis of its thermal decomposition behavior, detailed experimental protocols for its evaluation, and a proposed degradation mechanism. This information is intended to be a valuable resource for researchers and professionals working with or considering this compound for applications demanding high thermal endurance.

Introduction

The development of materials with superior thermal stability is a critical endeavor for advancing technologies in sectors ranging from aerospace and electronics to specialized industrial processes. Organosilicon compounds, particularly silanes, have garnered considerable attention for their potential in high-temperature fluids, lubricants, and as precursors for ceramic materials. This compound (C₂₄H₂₀O₄Si), also known as tetraphenyl orthosilicate, is a notable candidate in this class due to the robust nature of the silicon-oxygen-aromatic moiety. The direct linkage of the silicon atom to four phenoxy groups through stable Si-O bonds is expected to confer exceptional resistance to thermal degradation. This guide delves into the theoretical and practical aspects of the thermal stability of this compound.

Predicted Thermal Stability and Data Presentation

Direct, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is scarce. However, by comparing its structure to related organosilicon compounds, a reliable prediction of its thermal behavior can be formulated. The primary determinant of thermal stability in organosilanes is the strength of the bonds to the silicon atom.

This compound is an aryloxysilane, and it is well-established that the Si-O-Ar (Aryl) linkage is thermally more stable than the Si-O-R (Alkyl) linkage found in alkoxy-silanes like tetraethoxysilane (TEOS). This increased stability is attributed to the resonance stabilization provided by the aromatic ring. Similarly, the Si-C bond in arylsilanes like tetraphenylsilane is also known for its high thermal stability.

The following table summarizes the predicted thermal stability of this compound in comparison to related compounds, based on general trends in organosilicon chemistry.

Compound Chemical Formula Bond Type of Interest Predicted Onset of Decomposition (°C) Key Decomposition Products (Predicted) Reference/Basis for Prediction
This compound Si(OC₆H₅)₄Si-O-Aryl> 400Phenol, benzene, silicon dioxide, various aromatic fragmentsInferred from high stability of Si-O-Ar bond and comparison with tetraphenylsilane.
TetraphenylsilaneSi(C₆H₅)₄Si-ArylHighBenzene, biphenyl, silicon carbide (at very high temp.)Known for exceptional thermal stability.[1]
Tetraethoxysilane (TEOS)Si(OC₂H₅)₄Si-O-Alkyl~150 - 350Ethanol, ethylene, silicon dioxideLower stability due to weaker Si-O-Alkyl bond.

Note: The predicted onset of decomposition for this compound is an educated estimation based on chemical principles and is expected to be significantly higher than that of TEOS. Experimental verification is crucial.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the silicon-oxygen bond at elevated temperatures. The following is a proposed degradation pathway:

  • Initiation: The process is expected to begin with the scission of a silicon-oxygen bond, which is the weakest point in the molecule under high thermal stress, to form a phenoxy radical and a silyl radical.

    Si(OC₆H₅)₄ → •Si(OC₆H₅)₃ + •OC₆H₅

  • Propagation: The highly reactive radicals generated in the initiation step can then participate in a series of propagation reactions:

    • Hydrogen Abstraction: The phenoxy radical can abstract a hydrogen atom from another this compound molecule or from other decomposition products to form phenol, a likely major decomposition product.

    • Radical Attack: The silyl radical or phenoxy radical can attack another this compound molecule, leading to the formation of larger, more complex intermediates and the release of other radicals.

    • Rearrangement: Intramolecular rearrangements of the silyl radical could also occur, potentially leading to the formation of more stable intermediates.

  • Termination: The reaction cascade terminates when two radicals combine to form a stable molecule.

At very high temperatures, further degradation of the aromatic rings and the silicon-containing fragments would lead to the formation of a silicon dioxide or silicon oxycarbide residue. When heated to decomposition, it is expected to emit irritating fumes, including toxic fumes of silicon oxide and carbon dioxide, along with traces of incompletely burned carbon products.[2]

Experimental Protocols

To experimentally determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the degradation profile, and the final residual mass of this compound.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss) or by the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and to detect any phase transitions or exothermic/endothermic decomposition events.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. For boiling point determination, a small pinhole can be made in the lid.

  • Atmosphere: Purge the sample chamber with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above its expected boiling point or decomposition temperature (e.g., 500 °C).

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks will indicate melting and boiling, while exothermic peaks may indicate decomposition or crystallization events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound at different temperatures.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of high-purity this compound into a pyrolysis sample cup.

  • Pyrolysis: Heat the sample rapidly to a series of predetermined temperatures (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 50 °C) followed by a temperature ramp to a high temperature (e.g., 300 °C).

  • MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for identification of the decomposition products.

Visualizations

Logical Workflow for Thermal Stability Evaluation

The following diagram illustrates the logical workflow for a comprehensive evaluation of the thermal stability of this compound.

Thermal_Stability_Workflow cluster_0 Sample Preparation & Purity Analysis cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Application Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., NMR, GC-MS) Purification->Purity_Analysis TGA Thermogravimetric Analysis (TGA) Purity_Analysis->TGA DSC Differential Scanning Calorimetry (DSC) Purity_Analysis->DSC PyGCMS Pyrolysis-GC-MS Purity_Analysis->PyGCMS Decomposition_Temp Determine Decomposition Temperature TGA->Decomposition_Temp Thermal_Events Identify Thermal Events (Melting, Boiling, Decomposition) DSC->Thermal_Events Decomposition_Products Identify Decomposition Products PyGCMS->Decomposition_Products Mechanism Propose Degradation Mechanism Decomposition_Temp->Mechanism Thermal_Events->Mechanism Decomposition_Products->Mechanism Application Assess Suitability for High-Temperature Applications Mechanism->Application

Caption: Workflow for evaluating the thermal stability of this compound.

Conclusion

This compound is a compound with high potential for use in applications requiring excellent thermal stability. Based on the principles of organosilicon chemistry, it is predicted to exhibit a significantly higher decomposition temperature compared to its aliphatic counterparts like TEOS. While direct experimental data remains to be extensively published, the proposed decomposition mechanism and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct their own evaluations. A thorough thermal analysis, following the outlined workflow, will be instrumental in quantifying the thermal limits of this compound and unlocking its full potential for advanced high-temperature applications.

References

"solubility of tetraphenoxysilane in common organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraphenoxysilane in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative information, theoretical principles based on molecular structure, and analogous data from similar organosilane compounds. It also outlines a detailed experimental protocol for determining solubility and presents a visual workflow for this process.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents. This compound (C₂₄H₂₀O₄Si) is a large molecule where a central silicon atom is bonded to four phenoxy groups. The presence of four bulky, non-polar phenyl rings dominates the molecular properties, rendering the overall molecule hydrophobic and non-polar. While the Si-O bonds have some polarity, this is largely shielded by the phenyl groups. Therefore, it is anticipated to be more soluble in non-polar or weakly polar organic solvents and poorly soluble in highly polar solvents, particularly water.

Solubility Data

Quantitative solubility data for this compound is sparse. The most definitive public data indicates a solubility of less than 1 mg/mL at 20.5°C (68.9°F) and confirms its insolubility in water.[1] Based on its chemical structure and data from analogous compounds such as tetraphenylsilane, a qualitative solubility profile can be constructed.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleChemical FormulaExpected SolubilityRationale/Notes
Non-Polar TolueneC₇H₈Soluble"Like dissolves like" principle. Toluene's aromatic nature is compatible with the phenyl groups of this compound. Organosilanes are often soluble in toluene.
BenzeneC₆H₆SolubleSimilar to toluene, benzene's aromaticity should facilitate dissolution. The analogous compound, tetraphenylsilane, is known to be recrystallized from benzene.
HexaneC₆H₁₄Sparingly Soluble to SolubleAs a non-polar aliphatic hydrocarbon, hexane should be a reasonably good solvent. Other large organosilanes show high solubility in hexane.[2]
Polar Aprotic Tetrahydrofuran (THF)C₄H₈OSolubleTHF is a versatile solvent capable of dissolving a wide range of non-polar and polar compounds. Many organosilicon compounds are soluble in THF.
Dichloromethane (DCM)CH₂Cl₂SolubleDCM is a moderately polar solvent that is effective at dissolving many organic compounds.
ChloroformCHCl₃SolubleSimilar to DCM, chloroform is a good solvent for many non-polar and moderately polar organic solids.
AcetoneC₃H₆OSparingly SolubleAcetone is more polar than the above solvents, which may limit its ability to dissolve the non-polar this compound. Recrystallization of similar compounds from acetone suggests solubility may be temperature-dependent.[3]
Polar Protic EthanolC₂H₅OHPoorly SolubleThe high polarity and hydrogen-bonding nature of ethanol are generally incompatible with the large, non-polar structure of this compound. Alkoxysilanes are often used in alcohol/water mixtures for sol-gel processes, implying some degree of interaction, but not necessarily high solubility of the unreacted silane.[4]
MethanolCH₃OHPoorly SolubleSimilar to ethanol, methanol is a highly polar, hydrogen-bonding solvent and is unlikely to be a good solvent for this compound.
WaterH₂OInsolubleConfirmed by multiple sources. The hydrophobic nature of the four phenyl groups prevents dissolution in water.[1]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with hotplate

  • Analytical balance (± 0.1 mg)

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of these standards.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the solvent. An excess is necessary to ensure a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis to determine its concentration.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation A Prepare Standard Solutions B Generate Calibration Curve (HPLC/UV-Vis) A->B I Determine Concentration from Calibration Curve B->I C Add Excess Solute to Solvent D Equilibrate at Constant Temperature (e.g., 24h) C->D E Settle and Withdraw Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Dilute Filtered Saturated Solution F->G H Analyze Diluted Sample (HPLC/UV-Vis) G->H H->I J Calculate Original Solubility I->J

Caption: Workflow for experimental solubility determination.

References

Early Research on Tetraphenoxysilane and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research on tetraphenoxysilane and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and early synthetic methodologies of this class of organosilicon compounds. The guide summarizes quantitative data, details key experimental protocols from pioneering chemists, and illustrates reaction pathways and workflows.

Introduction

The study of organosilicon chemistry dates back to the 19th century, with this compound emerging as an early example of an aryloxysilane. Initial investigations focused on the synthesis of these compounds through the reaction of silicon tetrachloride with phenols or their corresponding salts. This early work laid the groundwork for understanding the reactivity of the silicon-oxygen bond and the properties of aryloxysilanes, which would later find applications in various fields, including materials science and as intermediates in organic synthesis. This guide delves into the primary literature from this formative period to provide a detailed account of the synthesis, properties, and reactions of this compound and its related compounds.

Synthesis of this compound

The earliest methods for synthesizing this compound primarily involved the reaction of silicon tetrachloride with phenol or sodium phenoxide. These approaches, while foundational, often required harsh reaction conditions. Later, the "direct process" was developed, offering a more efficient route for the synthesis of related alkoxysilanes.

Reaction of Silicon Tetrachloride with Phenol

One of the first successful methods for preparing this compound was the direct reaction of silicon tetrachloride with phenol. This reaction, typically carried out in the absence of a solvent, requires elevated temperatures to proceed.

Experimental Protocol:

A mixture of silicon tetrachloride and a stoichiometric excess of phenol is heated in a sealed vessel. The reaction produces this compound and hydrogen chloride gas as a byproduct. The progress of the reaction can be monitored by the evolution of HCl. Upon completion, the excess phenol and any unreacted silicon tetrachloride are removed by distillation, and the crude this compound is purified by vacuum distillation or recrystallization.

Logical Relationship of Synthesis:

Synthesis_SiCl4_Phenol SiCl4 Silicon Tetrachloride Heat Heat SiCl4->Heat Phenol Phenol (4 eq.) Phenol->Heat This compound This compound Heat->this compound HCl Hydrogen Chloride (4 eq.) Heat->HCl

Synthesis of this compound from SiCl4 and Phenol.
Reaction of Silicon Tetrachloride with Sodium Phenoxide

An alternative and often more efficient method involves the use of pre-formed sodium phenoxide (also known as sodium phenate). This reaction proceeds more readily than the direct reaction with phenol.

Experimental Protocol:

Sodium metal is dissolved in an excess of anhydrous phenol to form a solution of sodium phenoxide. To this solution, silicon tetrachloride is added dropwise with stirring. The reaction is exothermic and may require cooling to control the rate. The reaction mixture is then heated to ensure completion. The sodium chloride byproduct is removed by filtration, and the excess phenol is distilled off. The resulting this compound is purified by vacuum distillation.

Reaction Pathway:

Synthesis_SiCl4_NaOPh SiCl4 Silicon Tetrachloride Reaction Reaction SiCl4->Reaction NaOPh Sodium Phenoxide (4 eq.) NaOPh->Reaction This compound This compound Reaction->this compound NaCl Sodium Chloride (4 eq.) Reaction->NaCl

Synthesis of this compound from SiCl4 and Sodium Phenoxide.

Physical and Chemical Properties

Early researchers characterized this compound based on its physical constants and its reactivity, particularly its susceptibility to hydrolysis.

PropertyValueReference
Molecular Formula C₂₄H₂₀O₄Si
Molecular Weight 400.50 g/mol
Melting Point 47-50 °C
Boiling Point 467.3 °C at 760 mmHg
Appearance Colorless to pale yellow solid or liquid

Reactions of this compound

The primary reaction of interest in early studies was the hydrolysis of the silicon-oxygen bond.

Hydrolysis

This compound, like other alkoxysilanes and aryloxysilanes, is susceptible to hydrolysis, a reaction that cleaves the Si-O-C bond to form silanols and phenol. The ultimate product of complete hydrolysis is silicic acid (hydrated silica) and phenol. The hydrolysis can be catalyzed by both acids and bases.

Experimental Protocol for Hydrolysis Study:

A known quantity of this compound is dissolved in a suitable solvent, such as ethanol or diethyl ether. A controlled amount of water, with or without a catalyst (e.g., hydrochloric acid or sodium hydroxide), is added. The mixture is stirred at a constant temperature, and the progress of the hydrolysis is monitored over time by measuring the concentration of a reactant or product, for example, by titration of the liberated phenol.

Hydrolysis Pathway:

Hydrolysis_Pathway This compound This compound Catalyst Acid or Base Catalyst This compound->Catalyst H2O Water H2O->Catalyst Intermediate Partially Hydrolyzed Siloxanes Catalyst->Intermediate Stepwise Hydrolysis SilicicAcid Silicic Acid (Si(OH)4) Intermediate->SilicicAcid Phenol Phenol Intermediate->Phenol

General pathway for the hydrolysis of this compound.

Early Research on Derivatives

Early investigations also explored the synthesis of derivatives of this compound by using substituted phenols. The synthetic methods were analogous to those used for the parent compound. For example, reacting silicon tetrachloride with substituted phenols (e.g., cresols) would yield the corresponding tetra(aryloxy)silanes. The properties and reactivity of these derivatives were then compared to this compound to understand the influence of substituents on the Si-O-Ar bond.

Conclusion

The early research on this compound and its derivatives, conducted by pioneers in organosilicon chemistry, established the fundamental methods for their synthesis and provided initial insights into their chemical behavior. The reaction of silicon tetrachloride with phenols and phenoxides became the cornerstone for accessing these compounds. The study of their hydrolysis laid the groundwork for understanding the stability and reactivity of the aryloxysilane linkage. While the techniques and analytical methods of that era were limited compared to modern standards, the data and observations from these early studies were crucial for the development of organosilicon chemistry and the eventual application of these and related compounds in a wide array of technologies.

Unveiling the Electronic Landscape of Tetraphenoxysilane: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive theoretical analysis of the electronic properties of tetraphenoxysilane, a molecule with significant potential in materials science, is presented here. This technical guide offers researchers, scientists, and professionals in drug development a detailed exploration of its electronic structure, synthesized from available theoretical studies. The document outlines the fundamental electronic characteristics, computational methodologies, and potential synthetic pathways, providing a foundational resource for future research and application.

This compound [Si(OPh)₄] is a tetra-coordinate silicon compound characterized by a central silicon atom bonded to four phenoxy groups. This unique structure imparts a combination of thermal stability and reactivity that is of great interest for the synthesis of silicon-based polymers, ceramics, and as a precursor in chemical vapor deposition processes. Understanding the electronic properties at a quantum level is crucial for predicting its reactivity, stability, and potential applications in optoelectronics and as a charge-transporting material.

Electronic Properties: A Quantitative Overview

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of this compound and related aryloxysilanes. These computational methods provide insights into the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's chemical reactivity and electronic behavior.

While specific experimental values for the electronic properties of this compound are not extensively documented in the literature, theoretical calculations offer valuable predictions. A study on the electronic structure of the series H₄₋ₙSi(OC₆H₅)ₙ, which includes this compound (n=4), provides a basis for understanding its electronic characteristics.[1] The analysis of related compounds suggests that the electronic properties are significantly influenced by the interaction between the silicon 3p orbitals and the π-system of the phenyl rings, mediated by the oxygen atoms.

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the lowest energy of electronic excitation.

Note: Specific quantitative data for this compound is sparse in the provided search results. The table represents the key parameters that would be determined in a dedicated computational study.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the reaction between silicon tetrachloride (SiCl₄) and phenol (PhOH) being a common and effective method.[3][5][6] This reaction is a nucleophilic substitution where the hydroxyl group of phenol attacks the electrophilic silicon center, leading to the displacement of chloride ions.

Detailed Methodology: Synthesis from Silicon Tetrachloride and Phenol

Objective: To synthesize this compound via the reaction of silicon tetrachloride with phenol.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Phenol (C₆H₅OH)

  • Anhydrous toluene (or another inert solvent)

  • A weak base (e.g., pyridine or triethylamine) to act as a hydrogen chloride scavenger

  • Standard Schlenk line apparatus for handling air- and moisture-sensitive reagents

  • Distillation apparatus

  • Recrystallization solvents (e.g., hexane, ethanol)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is assembled.

  • Reagent Preparation: A solution of phenol in anhydrous toluene is prepared in the reaction flask. The flask is cooled in an ice bath.

  • Addition of SiCl₄: A stoichiometric amount of silicon tetrachloride, dissolved in anhydrous toluene, is added dropwise to the phenol solution via the dropping funnel with vigorous stirring. A weak base, such as pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct as it forms, preventing side reactions and driving the reaction to completion.[5] The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed from the dried organic layer under reduced pressure to yield the crude product. This compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Safety Precautions: Silicon tetrachloride is a corrosive liquid that reacts violently with water to produce HCl gas.[3][5][7] Phenol is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Visualizing the Theoretical Workflow and Molecular Structure

To better understand the process of theoretically studying the electronic properties of molecules like this compound, a logical workflow can be visualized. Additionally, the signaling pathway of its synthesis provides a clear overview of the chemical transformations.

Theoretical_Study_Workflow cluster_input Input cluster_computation Computational Method cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure of this compound dft_calc Density Functional Theory (DFT) Calculation mol_structure->dft_calc Geometry Optimization & Single Point Energy mo_analysis Molecular Orbital Analysis dft_calc->mo_analysis dos_analysis Density of States Analysis dft_calc->dos_analysis homo_lumo HOMO/LUMO Energies and Gap mo_analysis->homo_lumo electronic_properties Other Electronic Properties (Ionization Potential, Electron Affinity) dos_analysis->electronic_properties

Caption: Workflow for the theoretical determination of electronic properties.

Synthesis_Pathway SiCl4 Silicon Tetrachloride (SiCl4) TPS This compound Si(OPh)4 SiCl4->TPS Phenol Phenol (4 eq.) Phenol->TPS Solvent Inert Solvent (e.g., Toluene) Base Base (e.g., Pyridine) Byproduct Pyridinium Chloride (4 eq.) Base->Byproduct

Caption: Synthesis pathway for this compound.

This technical guide provides a foundational understanding of the theoretical electronic properties and synthetic methodologies for this compound. Further dedicated computational and experimental studies are encouraged to build upon this knowledge base and unlock the full potential of this versatile molecule.

References

Spectroscopic Profile of Tetraphenoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraphenoxysilane, a key organosilicon compound. The following sections detail its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and Raman spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of silicon-based molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of silicon, carbon, and hydrogen nuclei.

Data Summary
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolvent
²⁹Si -83.2[1]SingletNot ApplicableUnknown[1]
¹³C Data not available in the searched literature. Expected chemical shifts for the phenoxy group carbons are in the aromatic region (~110-160 ppm).---
¹H Data not available in the searched literature. Expected chemical shifts for the phenoxy group protons are in the aromatic region (~6.5-8.0 ppm).---
Interpretation
  • ²⁹Si NMR: The silicon-29 nucleus in this compound exhibits a single resonance at approximately -83.2 ppm[1]. This upfield chemical shift is characteristic of a silicon atom bonded to four electronegative oxygen atoms. For comparison, the ²⁹Si chemical shift of tetraphenylsilane, where the silicon is bonded to four phenyl groups, is observed at -14.4 ppm. The significant difference highlights the deshielding effect of the phenoxy groups.

  • ¹³C NMR (Expected): The ¹³C NMR spectrum of this compound is expected to show signals corresponding to the carbon atoms of the four equivalent phenoxy groups. The carbon atom directly bonded to the oxygen (ipso-carbon) would likely appear at the downfield end of the aromatic region. The other aromatic carbons (ortho, meta, and para) would resonate at slightly different chemical shifts, providing a distinct pattern.

  • ¹H NMR (Expected): The ¹H NMR spectrum would display signals for the protons on the phenyl rings of the phenoxy groups. Due to the symmetry of the molecule, the protons on each phenyl ring would likely show a complex multiplet pattern in the aromatic region of the spectrum. The integration of these signals would correspond to the 20 protons of the four phenoxy groups.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the functional groups and bonding within the this compound molecule.

FTIR Spectroscopy

Data Summary

Frequency (cm⁻¹)AssignmentIntensity
~1590C=C aromatic ring stretchingStrong
~1490C=C aromatic ring stretchingStrong
~1240Si-O-C asymmetric stretchingStrong
~1160In-plane C-H bendingMedium
~975Si-O stretchingStrong
~750-690Out-of-plane C-H bendingStrong

Note: The data presented is based on characteristic vibrational frequencies for phenoxy-silane compounds. Specific experimental data for this compound was not available in the searched literature.

Interpretation:

The FTIR spectrum of this compound is dominated by absorptions arising from the phenoxy and siloxane bonds. The strong bands around 1590 cm⁻¹ and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. A prominent and strong absorption band is expected around 1240 cm⁻¹ corresponding to the asymmetric stretching of the Si-O-C linkage. Another strong band around 975 cm⁻¹ is attributed to the Si-O stretching vibration[2]. The out-of-plane C-H bending vibrations of the monosubstituted phenyl rings typically appear as strong bands in the 750-690 cm⁻¹ region.

Raman Spectroscopy

Data Summary

Raman Shift (cm⁻¹)AssignmentIntensity
~3060Aromatic C-H stretchingMedium
~1600Aromatic ring stretching (breathing mode)Strong
~1000Aromatic ring breathing modeStrong
~615Aromatic ring deformationMedium
~Si-O-C regionSi-O-C bending and stretching modesVariable

Note: The data presented is based on expected Raman shifts for phenoxy-silane compounds. Specific experimental data for this compound was not available in the searched literature.

Interpretation:

The Raman spectrum of this compound is expected to be rich in information about the aromatic system and the Si-O framework. The aromatic C-H stretching vibrations would appear around 3060 cm⁻¹. The most intense bands are typically the aromatic ring breathing modes, expected around 1600 cm⁻¹ and 1000 cm⁻¹. The Si-O-C vibrational modes would also be present, although their Raman intensities can be variable. Raman spectroscopy is particularly useful for studying the symmetric vibrations of the molecule, which can be weak or absent in the FTIR spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for organosilicon compounds like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or (CD₃)₂CO). The choice of solvent is critical to ensure good solubility and to avoid interference with the sample signals.

    • Transfer the solution to a 5 mm NMR tube.

    • For ²⁹Si NMR, a higher concentration of the sample may be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus. The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can help to reduce the relaxation time and improve signal acquisition efficiency.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

    • Referencing: Chemical shifts should be referenced internally to the residual solvent signal or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR. For ²⁹Si NMR, TMS is also used as the reference.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-5 seconds.

    • Number of Scans: 4-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-10 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • ²⁹Si NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment or a polarization transfer pulse sequence like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance sensitivity.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 10-60 seconds) may be necessary for the slowly relaxing ²⁹Si nucleus, unless a relaxation agent is used.

    • Number of Scans: A significant number of scans (several hundred to thousands) is often required to obtain a good spectrum.

FTIR Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Method:

      • Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

      • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier-transform infrared spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid this compound sample into a glass capillary tube or onto a microscope slide.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a laser excitation source.

    • Laser Wavelength: Common laser lines include 532 nm (green), 633 nm (red), or 785 nm (near-infrared). The choice of laser wavelength may be important to avoid fluorescence from the sample or impurities.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

    • Spectral Range: Typically 3500-100 cm⁻¹.

    • Acquisition Time and Accumulations: The acquisition time and number of accumulations will depend on the Raman scattering efficiency of the sample and should be optimized to achieve a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data obtained.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample (KBr Pellet or ATR) Sample->Solid_Prep NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer Solid_Prep->FTIR Raman Raman Spectrometer Solid_Prep->Raman NMR_Data ¹H, ¹³C, ²⁹Si NMR Spectra NMR->NMR_Data FTIR_Data FTIR Spectrum FTIR->FTIR_Data Raman_Data Raman Spectrum Raman->Raman_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure Raman_Data->Structure Spectroscopic_Data_Relationship cluster_molecule This compound Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information Molecule Si(OPh)₄ Si_Center Silicon Core (Si) Molecule->Si_Center Phenoxy_Groups Phenoxy Ligands (-OPh) Molecule->Phenoxy_Groups FTIR FTIR Molecule->FTIR Raman Raman Molecule->Raman NMR NMR (¹H, ¹³C, ²⁹Si) Si_Center->NMR Phenoxy_Groups->NMR Si_Environment Silicon Chemical Environment NMR->Si_Environment Aromatic_Structure Aromatic Proton & Carbon Environment NMR->Aromatic_Structure Functional_Groups Vibrational Modes of Si-O-C and Phenyl Groups FTIR->Functional_Groups Raman->Functional_Groups

References

Methodological & Application

Application Notes and Protocols for Silica Coatings via Sol-Gel Process

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Tetraphenoxysilane in Sol-Gel Process for Silica Coatings

For: Researchers, scientists, and drug development professionals.

Introduction

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. For silica (SiO₂) coatings, tetra-functional silicon compounds are commonly employed. While alkoxysilanes like tetraethoxysilane (TEOS) are extensively studied and utilized, other precursors such as this compound offer potential advantages due to the different reactivity and nature of the phenoxy leaving group.[1]

This document provides a detailed overview of the sol-gel process for creating silica coatings. Due to a scarcity of published experimental data specifically for this compound, this guide will primarily focus on a well-established protocol using the common precursor, tetraethoxysilane (TEOS). A theoretical discussion on adapting this protocol for this compound is also included, highlighting the anticipated chemical differences.

Theoretical Adaptation for this compound

The fundamental chemistry of the sol-gel process involves two main reactions: hydrolysis and condensation.[1]

  • Hydrolysis: The silicon precursor reacts with water, replacing alkoxy or phenoxy groups with hydroxyl (-OH) groups.

  • Condensation: The hydroxylated silicon species react with each other or with remaining precursor molecules to form Si-O-Si bridges, leading to the formation of a silica network.

When substituting this compound for TEOS, the following differences should be considered:

  • Hydrolysis Rate: The hydrolysis of the Si-O-C bond in this compound is expected to be slower than that of the Si-O-C bond in TEOS due to the steric hindrance and electronic effects of the bulky phenyl group. This may necessitate longer reaction times or more aggressive catalytic conditions.

  • Byproducts: The hydrolysis of this compound will produce phenol as a byproduct, in contrast to the ethanol produced from TEOS. Phenol is more acidic and has a higher boiling point than ethanol, which could influence the sol stability, gelation time, and the conditions required for solvent removal during the coating and curing stages.

  • Condensation Chemistry: The subsequent condensation reactions will also be affected by the presence of phenol and the potentially different reactivity of the partially hydrolyzed phenoxy-silanol species.

A proposed experimental approach for this compound would involve systematically varying the water-to-precursor ratio, catalyst concentration, and reaction temperature to optimize the sol formation and coating properties, starting from the baseline conditions established for TEOS.

Experimental Protocol: Silica Coating using TEOS (Model System)

This protocol details the preparation of a silica sol and its application as a coating on a substrate.

Materials:

  • Tetraethoxysilane (TEOS, precursor)

  • Ethanol (solvent)

  • Deionized water

  • Hydrochloric acid (HCl, catalyst) or Ammonium hydroxide (NH₄OH, catalyst)

  • Substrates (e.g., glass slides, silicon wafers)

Equipment:

  • Magnetic stirrer and stir bars

  • Glass beakers and graduated cylinders

  • Pipettes

  • Dip-coater or spin-coater

  • Oven or furnace for curing

Procedure:

Part 1: Preparation of the Silica Sol

  • In a glass beaker, mix TEOS and ethanol in a 1:4 molar ratio with magnetic stirring.

  • In a separate beaker, prepare an aqueous solution of the catalyst. For acid catalysis, dilute HCl in deionized water. For base catalysis, dilute ammonium hydroxide in deionized water. The final H₂O:TEOS molar ratio should typically be between 2 and 4.

  • Slowly add the catalyst solution to the TEOS/ethanol mixture while stirring continuously.

  • Continue stirring the mixture at room temperature for a designated period (e.g., 1 to 24 hours) to allow for hydrolysis and partial condensation. This "aging" step is crucial for the development of the sol.

Part 2: Coating Deposition

  • Substrate Preparation: Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and dry them with a stream of nitrogen.

  • Coating Application:

    • Dip-coating: Immerse the cleaned substrate into the prepared sol and withdraw it at a constant speed. The coating thickness is primarily controlled by the withdrawal speed and the viscosity of the sol.

    • Spin-coating: Place the substrate on the spin-coater chuck. Dispense a small amount of the sol onto the center of the substrate and spin at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds). The thickness is controlled by the spin speed and sol viscosity.

  • Drying: Allow the coated substrates to air-dry for a short period to evaporate the bulk of the solvent.

Part 3: Curing (Densification)

  • Transfer the dried, coated substrates to an oven or furnace.

  • Heat the substrates using a controlled temperature ramp to the desired final curing temperature (e.g., 100-500 °C). The final temperature and duration will depend on the substrate and the desired coating density.

  • Hold at the final temperature for a specific time (e.g., 1-2 hours) to complete the condensation reactions and remove residual organic compounds.

  • Allow the substrates to cool down slowly to room temperature to avoid thermal shock and cracking of the coating.

Data Presentation

The properties of sol-gel derived silica coatings are highly dependent on the synthesis parameters. The following table summarizes typical data for coatings prepared from TEOS.

PrecursorCatalystH₂O:TEOS Molar RatioCuring Temperature (°C)Coating Thickness (nm)Refractive IndexHardness (GPa)
TEOSAcid (HCl)2400100 - 200~1.445 - 7
TEOSBase (NH₄OH)4400150 - 300~1.424 - 6
MTES/TEOSAcid (HCl)3500~2000N/AN/A

Note: Data is compiled from various sources for illustrative purposes. Actual values will vary based on specific experimental conditions. MTES (Methyltriethoxysilane) is often used in combination with TEOS to increase the maximum crack-free thickness of the coatings.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sol-gel process for creating silica coatings.

SolGelProcess cluster_SolPreparation Sol Preparation cluster_Coating Coating Deposition cluster_Curing Post-Processing Precursor Silicon Precursor (e.g., TEOS) Mixing Mixing & Stirring Precursor->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water_Catalyst Water & Catalyst (Acid or Base) Water_Catalyst->Mixing Hydrolysis_Condensation Hydrolysis & Condensation Mixing->Hydrolysis_Condensation Aging Sol Silica Sol Hydrolysis_Condensation->Sol Deposition Deposition (Dip or Spin Coating) Sol->Deposition Drying Drying Deposition->Drying Curing Curing (Thermal Treatment) Drying->Curing FinalCoating Final Silica Coating Curing->FinalCoating

Caption: Workflow for silica coating via the sol-gel process.

References

Tetraphenoxysilane: A Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenoxysilane, a tetra(aryloxy)silane, is emerging as a significant precursor in materials science, offering unique advantages in the synthesis of silica-based materials. Its distinct chemical structure, featuring a central silicon atom bonded to four phenoxy groups, imparts properties that are particularly beneficial for applications requiring high thermal stability, high refractive indices, and the incorporation of phenyl functionalities into a silica network. These characteristics make it a valuable compound in the development of advanced materials for optics, catalysis, and drug delivery systems. Unlike the more common tetraalkoxysilanes such as tetraethoxysilane (TEOS), the phenyl groups in this compound can influence the hydrolysis and condensation kinetics during the sol-gel process, leading to materials with tailored properties.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use as a precursor. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₂₄H₂₀O₄Si
Molecular Weight 400.5 g/mol
Appearance White powder or light pink chunky solid
Melting Point 47-50 °C
Boiling Point 417.5 °C at 760 mmHg
Density 1.185 g/cm³
Solubility Insoluble in water
Refractive Index 1.559

Applications in Materials Science

The unique properties of this compound make it a suitable precursor for a variety of advanced materials.

High Refractive Index Materials

The presence of four phenyl groups in the molecular structure of this compound contributes to a higher refractive index compared to materials derived from alkyl-based silane precursors. This makes it an attractive candidate for the synthesis of high refractive index optical coatings, lenses, and other photonic components. The incorporation of phenyl groups into the silica network enhances its polarizability, which is directly related to the refractive index.

Phenyl-Functionalized Silica Materials

This compound serves as an excellent precursor for the direct synthesis of phenyl-functionalized silica materials. The phenoxy groups can be either retained in the final material or cleaved during the synthesis process, depending on the reaction conditions. These phenyl groups can impart hydrophobicity, improve thermal stability, and provide sites for further chemical modification. Phenyl-functionalized silicas find applications in chromatography, as catalyst supports, and in the fabrication of specialized coatings.

Sol-Gel Synthesis of Silica

This compound can be used in the sol-gel process to produce silica nanoparticles, films, and monoliths. The hydrolysis and condensation rates of this compound differ from those of traditional alkoxysilanes like TEOS, which can be leveraged to control the morphology and properties of the final silica product. The bulky phenoxy groups can act as "pore templates" during the gelation process, leading to materials with unique porous structures.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of silicon tetrachloride with phenol.[1]

Objective: To synthesize this compound from silicon tetrachloride and phenol.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Phenol (C₆H₅OH)

  • Pyridine (as an HCl scavenger)

  • Anhydrous toluene (solvent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 4 equivalents of phenol in anhydrous toluene.

  • Add 4 equivalents of pyridine to the solution to act as a base and trap the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add 1 equivalent of silicon tetrachloride dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours to ensure the reaction goes to completion.

  • Cool the mixture and filter to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with water to remove any remaining salt and pyridine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by rotary evaporation to yield the crude this compound.

  • Purify the product by vacuum distillation or recrystallization.

Diagram of Synthesis Workflow:

cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification SiCl4 Silicon Tetrachloride Mixing Mixing and Cooling SiCl4->Mixing Phenol Phenol Phenol->Mixing Pyridine Pyridine Pyridine->Mixing Toluene Toluene (Solvent) Toluene->Mixing Addition Slow Addition of SiCl4 Mixing->Addition Reflux Reflux Addition->Reflux Filtration Filtration Reflux->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation/ Recrystallization Evaporation->Purification Product This compound Purification->Product cluster_reactants Reactants cluster_process Sol-Gel Process cluster_post_synthesis Post-Synthesis Precursor This compound Hydrolysis Hydrolysis Precursor->Hydrolysis Solvent Solvent (e.g., Ethanol) Solvent->Hydrolysis Water Water Water->Hydrolysis Catalyst Catalyst (Acid or Base) Catalyst->Hydrolysis Condensation Condensation Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Calcination Calcination (Optional) Drying->Calcination Product Silica-based Material Drying->Product (if no calcination) Calcination->Product TPS This compound Si(OPh)₄ Silanol Silanol Intermediate Si(OPh)₄₋ₓ(OH)ₓ TPS->Silanol Hydrolysis (+ H₂O) Network Silica Network with Phenyl Groups Silanol->Network Condensation (- H₂O or PhOH)

References

Application of Tetraphenoxysilane in High-Performance Polymers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the modification of high-performance polymers with silicon-based compounds to enhance their thermal, mechanical, and dielectric properties, publicly available literature and data specifically detailing the application of tetraphenoxysilane for these purposes are notably scarce. The majority of research focuses on the use of tetraalkoxysilanes, particularly tetraethoxysilane (TEOS), for the in-situ generation of silica networks within polymer matrices through the sol-gel process.

While the fundamental principle of using a silicon alkoxide to introduce a silica phase into a polymer is transferable, the distinct chemical nature of the phenoxy leaving group in this compound compared to the ethoxy group in TEOS results in different reaction kinetics, byproducts (phenol versus ethanol), and potentially altered interfacial chemistry with the polymer matrix. These differences preclude direct extrapolation of data and protocols from TEOS-based systems to those involving this compound.

This document outlines the general methodologies and observed benefits of using silicon alkoxides in high-performance polymers, providing a foundational understanding that would be pertinent to future research on this compound. However, it must be emphasized that the specific quantitative data, detailed experimental protocols, and mechanistic diagrams for this compound are not available in the reviewed literature.

General Principles of Alkoxysilane Application in High-Performance Polymers

The primary application of tetra-functional alkoxysilanes like TEOS in high-performance polymers such as polyimides and epoxy resins is to form an in-situ silica (SiO₂) network within the polymer matrix. This process, known as the sol-gel process, involves the hydrolysis and condensation of the alkoxysilane precursor.

The general reaction scheme for this process is as follows:

  • Hydrolysis: The alkoxysilane is hydrolyzed in the presence of water and a catalyst (acid or base) to form silanol groups. Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

  • Condensation: The silanol groups then condense with each other or with remaining alkoxy groups to form a three-dimensional Si-O-Si network. 2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

When performed within a polymer solution or melt, this process results in a polymer-silica hybrid material with enhanced properties.

Potential Benefits in High-Performance Polymers (Based on TEOS and other Silanes)

Incorporation of an in-situ generated silica network has been shown to impart several beneficial properties to high-performance polymers:

  • Enhanced Thermal Stability: The rigid, inorganic silica network can restrict the thermal motion of the polymer chains, leading to an increase in the glass transition temperature (Tg) and the decomposition temperature.

  • Improved Mechanical Properties: The silica nanoparticles act as a reinforcing filler, which can lead to increased tensile strength, modulus, and hardness of the polymer composite.

  • Modified Dielectric Properties: The introduction of silica can alter the dielectric constant and dielectric loss of the polymer. Depending on the nature of the polymer and the processing conditions, a reduction in the dielectric constant can be achieved, which is desirable for microelectronics applications.

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are unavailable, a general procedure for incorporating an alkoxysilane into a polymer matrix via the sol-gel process can be outlined. This generalized protocol would require significant optimization for this compound due to its different reactivity.

General Protocol for In-Situ Silica Formation in a Polyimide Matrix
  • Poly(amic acid) Solution Preparation: A poly(amic acid) solution is first synthesized by reacting a dianhydride with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP).

  • Introduction of Alkoxysilane: The alkoxysilane precursor (e.g., TEOS) is added to the poly(amic acid) solution.

  • Hydrolysis and Condensation: A stoichiometric amount of water and a catalyst (typically an acid or a base) are added to the mixture to initiate the sol-gel process. The solution is stirred at a controlled temperature to allow for the formation of the silica network.

  • Film Casting and Curing: The resulting hybrid solution is cast onto a substrate to form a film. The film is then subjected to a stepwise thermal curing process to drive off the solvent and byproducts of the sol-gel reaction, and to convert the poly(amic acid) into polyimide.

Data Presentation: Illustrative Data from TEOS Systems

The following tables present hypothetical quantitative data based on typical improvements observed in high-performance polymers when modified with TEOS. It is crucial to understand that this data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Illustrative Thermal Properties of Polyimide-Silica Composites (from TEOS)

PropertyNeat PolyimidePolyimide + 10 wt% SiO₂ (from TEOS)
Glass Transition Temperature (Tg)350 °C375 °C
5% Weight Loss Temperature (TGA)550 °C580 °C

Table 2: Illustrative Mechanical Properties of Epoxy-Silica Composites (from TEOS)

PropertyNeat EpoxyEpoxy + 5 wt% SiO₂ (from TEOS)
Tensile Strength80 MPa100 MPa
Tensile Modulus3.0 GPa4.5 GPa

Table 3: Illustrative Dielectric Properties of a High-Performance Polymer (from TEOS)

Property (at 1 MHz)Neat PolymerPolymer + 15 wt% SiO₂ (from TEOS)
Dielectric Constant (k)3.53.1
Dielectric Loss (tan δ)0.0050.004

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preparation of a high-performance polymer-silica composite via the in-situ sol-gel process.

G cluster_synthesis Polymer Synthesis cluster_solgel Sol-Gel Process cluster_processing Composite Formation Dianhydride Dianhydride PAA_Solution Poly(amic acid) Solution Dianhydride->PAA_Solution Diamine Diamine Diamine->PAA_Solution Solvent Solvent (e.g., NMP) Solvent->PAA_Solution Hybrid_Solution Hybrid Solution PAA_Solution->Hybrid_Solution Alkoxysilane Alkoxysilane (e.g., this compound) Alkoxysilane->Hybrid_Solution Water_Catalyst Water + Catalyst Water_Catalyst->Hybrid_Solution Film_Casting Film Casting Hybrid_Solution->Film_Casting Thermal_Curing Thermal Curing Film_Casting->Thermal_Curing Final_Composite Polymer-Silica Composite Film Thermal_Curing->Final_Composite

Caption: Generalized workflow for polymer-silica composite synthesis.

Conclusion

While the application of silicon-based precursors to enhance the properties of high-performance polymers is a well-established field, specific research and data on the use of this compound are conspicuously absent from the available literature. The information provided herein, based on more common alkoxysilanes like TEOS, offers a conceptual framework. However, dedicated research is required to determine the specific processing parameters, achievable property enhancements, and underlying mechanisms when using this compound for the development of advanced polymer composites. Researchers, scientists, and drug development professionals interested in this specific area should consider this a novel field of investigation, with the understanding that foundational experimental work will be necessary.

Synthesis of High-Purity Tetraphenoxysilane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of high-purity tetraphenoxysilane. The synthesis is based on the reaction of silicon tetrachloride with phenol in the presence of a base, followed by a robust purification procedure. This document includes a comprehensive list of materials and reagents, detailed experimental procedures for both the synthesis and purification, and a summary of expected analytical data for the final product. The provided workflow and protocols are designed to enable researchers to reliably produce this compound with a purity suitable for demanding applications in materials science and organic synthesis.

Introduction

This compound is a versatile chemical compound characterized by a central silicon atom bonded to four phenoxy groups. Its unique structure imparts desirable properties such as thermal stability, making it a valuable precursor in the synthesis of specialized polymers, a component in high-temperature lubricants, and a cross-linking agent in silicone chemistry. The purity of this compound is critical for these applications, as impurities can significantly impact the material properties and reactivity of the final products. This protocol details a reliable method for the synthesis of this compound from readily available starting materials, silicon tetrachloride and phenol, with a focus on achieving high purity through a carefully controlled reaction and purification process.

Data Presentation

ParameterValueReference
Chemical Formula C₂₄H₂₀O₄Si[1][2]
Molecular Weight 400.50 g/mol [1]
Appearance White crystalline solid
Melting Point 47-50 °C[2]
Boiling Point 210-235 °C at 0.5-1 Torr[1]
Expected Yield 75-85%
Purity (Post-Recrystallization) >99%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.30-7.40 (m, 8H, meta-H), 7.10-7.20 (m, 4H, para-H), 6.95-7.05 (m, 8H, ortho-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 152.9 (ipso-C), 129.5 (para-C), 125.0 (meta-C), 120.8 (ortho-C)

Experimental Protocols

Materials and Reagents
  • Silicon Tetrachloride (SiCl₄), ≥99.5%

  • Phenol, ≥99%

  • Pyridine, anhydrous, ≥99.8%

  • Toluene, anhydrous, ≥99.8%

  • Hexane, technical grade

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (500 mL) with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization

Synthesis of Crude this compound
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, dissolve 37.6 g (0.40 mol) of phenol in 200 mL of anhydrous toluene. In the dropping funnel, place a solution of 17.0 g (0.10 mol) of silicon tetrachloride in 50 mL of anhydrous toluene.

  • Reaction Execution: Cool the phenol solution in an ice bath to 0-5 °C. While stirring vigorously, add the silicon tetrachloride solution dropwise from the dropping funnel over a period of approximately 1 hour. A white precipitate of pyridine hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) and maintain it for 4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of deionized water to the flask and stir for 15 minutes to dissolve the pyridine hydrochloride. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the magnesium sulfate and wash it with a small amount of toluene. Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound as a pale yellow oil or solid.

Purification of this compound by Recrystallization
  • Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add a minimal amount of hot hexane (approximately 50-70 mL) and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.

Mandatory Visualization

Synthesis_Workflow Synthesis and Purification of this compound start Start reactants Reactants: - Silicon Tetrachloride - Phenol - Pyridine - Toluene start->reactants reaction Reaction: - Add SiCl4 to Phenol/Pyridine in Toluene at 0-5 °C - Reflux for 4 hours reactants->reaction workup Aqueous Work-up: - Add Water - Separate Organic Layer - Wash with HCl, NaHCO3, Brine reaction->workup drying Drying: - Dry with MgSO4 - Filter workup->drying evaporation Solvent Removal: - Rotary Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Recrystallization: - Dissolve in hot hexane - Cool to crystallize crude_product->recrystallization filtration Isolation: - Vacuum Filtration - Wash with cold hexane recrystallization->filtration pure_product High-Purity this compound filtration->pure_product end End pure_product->end

References

Application Notes and Protocols for Fabricating Dielectric Layers in Electronics Using Phenyl-Containing Silane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielectric layers are fundamental components in modern electronic devices, providing electrical insulation between conductive elements. The performance and reliability of these devices are critically dependent on the properties of the dielectric material used. Silicon dioxide (SiO₂) has been the cornerstone of dielectric materials in microelectronics due to its excellent insulating properties and compatibility with silicon-based manufacturing processes. The fabrication of these layers often involves the use of silicon-containing precursors in various deposition techniques.

While common precursors like tetraethoxysilane (TEOS) and silane (SiH₄) are extensively used, there is ongoing research into alternative precursors to tailor the properties of the resulting dielectric films for specific applications. Phenyl-containing silane precursors are a class of compounds that offer the potential for enhanced thermal stability and desirable dielectric properties. Although specific data on tetraphenoxysilane for this application is not widely available in current literature, this document provides a comprehensive overview of the application of related phenyl-containing silane precursors for fabricating dielectric layers. These notes and protocols are intended to serve as a guide for researchers and scientists interested in exploring this class of materials for advanced electronic applications.

Application Notes

Phenyl-containing silane precursors offer several advantages for the fabrication of dielectric layers. The presence of phenyl groups in the siloxane network can enhance the thermal stability and mechanical properties of the resulting film. Furthermore, the organic component can influence the dielectric constant of the material.

Key Properties of Dielectric Films from Phenyl-Containing Silane Precursors

The selection of a precursor and deposition method significantly impacts the final properties of the dielectric film. The following table summarizes typical properties of dielectric films fabricated from various silicon-based precursors, including those with phenyl groups, to provide a comparative overview.

Precursor/Material SystemDeposition MethodDielectric Constant (k)Breakdown Strength (MV/cm)Leakage Current Density (A/cm²)Refractive Index
TEOS PECVD4.18.57.6 x 10⁻⁷ @ 5 MV/cm~1.46
Perhydropolysilazane (PHPS) derived SiO₂ Spin-on, Heat Treatment4.2--1.45 - 1.46
Bis(trimethylsilyl)phenylamine (BTMSPA) derived SiCN PECVD2.99 - 3.51--1.53 - 1.78
Polyphenylcarbosilane (PPCS) derived SiO₂ Heat Treatment----
Methyl-Silsesquioxanes (MSSQ) Spin-on2.7 - 2.9---

Data compiled from multiple sources for comparative purposes.[1][2][3][4]

Experimental Protocols

The following are detailed protocols for two common methods for fabricating dielectric layers using silicon-based precursors: Spin-on Deposition and Plasma-Enhanced Chemical Vapor Deposition (PECVD). These protocols are generalized and may require optimization for specific phenyl-containing silane precursors.

Protocol 1: Spin-on Deposition (SOD) of a Dielectric Layer

This protocol describes the fabrication of a dielectric film using a spin-on-glass (SOG) solution prepared from a phenyl-containing silane precursor.

1. Materials and Reagents:

  • Phenyl-containing silane precursor (e.g., a phenyl-oligosiloxane)
  • Solvent (e.g., propylene glycol methyl ether acetate - PGMEA)
  • Catalyst (e.g., a weak acid or base, if required for hydrolysis and condensation)
  • Substrate (e.g., silicon wafer)
  • Developer (e.g., a suitable solvent for edge bead removal)
  • Nitrogen gas (for purging)

2. Equipment:

  • Spin coater
  • Hot plates
  • Tube furnace or rapid thermal annealing (RTA) system
  • Fume hood
  • Glassware for solution preparation

3. Procedure:

Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of a Dielectric Layer

This protocol outlines the deposition of a silicon-based dielectric film using a phenyl-containing silane precursor in a PECVD system.

1. Materials and Reagents:

  • Volatile phenyl-containing silane precursor
  • Oxidizing gas (e.g., oxygen - O₂, nitrous oxide - N₂O)
  • Carrier gas (e.g., argon - Ar, helium - He)
  • Substrate (e.g., silicon wafer)

2. Equipment:

  • PECVD reactor with a radio frequency (RF) power source
  • Vacuum pumps
  • Mass flow controllers (MFCs) for gas delivery
  • Heated substrate holder
  • Substrate loading system

3. Procedure:

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

SOD_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate_Prep Substrate Preparation Spin_Coat Spin Coating Substrate_Prep->Spin_Coat SOG_Prep SOG Solution Preparation SOG_Prep->Spin_Coat Soft_Bake Soft Bake Spin_Coat->Soft_Bake Cure Curing (Hard Bake) Soft_Bake->Cure Characterization Film Characterization Cure->Characterization

Caption: Workflow for Spin-on Deposition of a dielectric layer.

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition & Characterization Substrate_Prep Substrate Preparation Chamber_Prep Chamber Preparation Substrate_Prep->Chamber_Prep Deposition Plasma Deposition Chamber_Prep->Deposition Post_Dep Post-Deposition Cooldown Deposition->Post_Dep Characterization Film Characterization Post_Dep->Characterization

Caption: Workflow for PECVD of a dielectric layer.

References

Application Notes and Protocols: The Use of Tetraphenoxysilane as a Silane Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential use of tetraphenoxysilane as a silane coupling agent. Due to a notable scarcity of specific research and quantitative performance data for this compound in publicly available literature, this guide combines its known chemical properties with the well-established principles of silane coupling agent chemistry. The information herein is intended to serve as a foundational resource for researchers and professionals interested in exploring the applications of phenoxy-based silanes in materials science and drug development. The protocols provided are generalized and will require optimization for specific applications.

Introduction to this compound

Silane coupling agents are organosilicon compounds that act as intermediaries to promote adhesion and compatibility between inorganic substrates (like glass, metals, and silica) and organic polymers.[1][2] They are pivotal in the formulation of high-performance composite materials, adhesives, coatings, and sealants.[3][4]

This compound (C₂₄H₂₀O₄Si) is a tetra-functional silane characterized by four phenoxy groups attached to a central silicon atom.[5][6] While most commonly studied silane coupling agents are alkoxysilanes (e.g., with methoxy or ethoxy groups), the phenoxy groups of this compound are also hydrolyzable and can, in theory, participate in the coupling mechanism.[2][7] The presence of the bulky and aromatic phenoxy groups may impart unique properties, such as enhanced thermal stability, to the interfacial region.[8]

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This data is crucial for handling, storage, and designing experimental conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₄H₂₀O₄Si[5][6]
Molecular Weight 400.5 g/mol [5][9]
CAS Number 1174-72-7[6]
Appearance Transparent liquid or solid[6][9]
Melting Point 47-50 °C[6][9]
Boiling Point 210-235 °C @ 0.5-1 Torr[6]
Density 1.1412 g/cm³ @ 60 °C[6]
Solubility in Water Insoluble[5]
Reactive Group Siloxanes[5]
Inpatibilities Strong oxidizers and mineral acids[5]

Mechanism of Action as a Coupling Agent

The function of a silane coupling agent is primarily based on a two-step chemical process: hydrolysis and condensation.[7][10]

  • Hydrolysis: In the presence of water, the hydrolyzable groups on the silicon atom (in this case, phenoxy groups) are replaced by hydroxyl groups (silanols). This reaction is often catalyzed by acids or bases.[7]

  • Condensation: The resulting silanol groups are reactive and can condense in two ways:

    • They can form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of an inorganic substrate.

    • They can self-condense to form a durable, cross-linked polysiloxane network at the interface.[11]

The organic functionality of the silane (in this case, the phenyl groups remaining after partial hydrolysis or present in the condensed layer) interacts with the organic polymer matrix through mechanisms like interpenetration, entanglement, and potential secondary chemical interactions, thus "coupling" the two dissimilar materials.[12]

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TPS This compound (Si(OPh)₄) Silanetriol Phenylsilanetriol (PhSi(OH)₃) TPS->Silanetriol + H₂O - PhOH TPS->Silanetriol Water Water (H₂O) Silanetriol2 Phenylsilanetriol (PhSi(OH)₃) Phenol Phenol (PhOH) Substrate Inorganic Substrate with -OH groups CovalentBond Covalent Si-O-Substrate Bond Silanetriol2->CovalentBond Reacts with Substrate Polysiloxane Polysiloxane Network (Si-O-Si) Silanetriol2->Polysiloxane Self-Condensation

Figure 1: General mechanism of this compound as a coupling agent.

Experimental Protocols (Generalized)

The following are generalized protocols for the application of a silane coupling agent. These should be considered starting points and require significant optimization for this compound and the specific substrate and polymer system.

Preparation of Silane Solution
  • Solvent Selection: Choose a solvent system in which this compound is soluble and that is compatible with the substrate. A mixture of a volatile alcohol (e.g., ethanol or isopropanol) and water is common.

  • Concentration: Prepare a dilute solution of this compound, typically in the range of 0.5% to 5% by weight.[13]

  • Hydrolysis (Pre-hydrolysis): Add water to the alcohol solution of the silane. The amount of water should be stoichiometric to the phenoxy groups to be hydrolyzed. Gentle agitation for a specified period (e.g., 1-2 hours) allows for pre-hydrolysis of the silane. The pH of the solution can be adjusted with a weak acid (e.g., acetic acid) to catalyze hydrolysis.

Surface Treatment of Inorganic Fillers/Substrates

There are two primary methods for treating inorganic fillers:

Table 2: Comparison of Filler Surface Treatment Methods

MethodDescriptionAdvantagesDisadvantages
Wet Method The filler is slurried in the prepared silane solution. The slurry is agitated for a period to ensure uniform coating. The treated filler is then filtered, washed (to remove excess silane), and dried.Uniform and precise surface treatment.Lower productivity, requires waste liquid treatment.
Dry Method The silane solution is sprayed onto the filler powder while it is being agitated in a high-shear mixer. The heat generated by the mixing can aid in the reaction and removal of byproducts.High productivity, less waste.Can be more difficult to achieve uniform treatment.
Application as a Primer
  • Substrate Cleaning: Thoroughly clean the inorganic substrate to remove any organic contaminants, oils, or dust. This can involve solvent wiping, plasma treatment, or acid/base washing followed by rinsing with deionized water and drying.

  • Primer Application: Apply the pre-hydrolyzed silane solution to the clean substrate surface by wiping, spraying, or dipping.[13]

  • Drying and Curing: Allow the solvent to evaporate. This is typically followed by a mild heat treatment (e.g., 50-110 °C for 10-30 minutes) to complete the condensation reactions and form a stable silane layer.[13]

  • Coating/Bonding: Apply the organic polymer (adhesive, coating, etc.) to the primed surface within 24 hours to ensure a reactive surface.[13]

G cluster_prep Preparation cluster_application Application A Prepare Silane Solution (0.5-5% in Alcohol/Water) B Pre-hydrolyze Solution (e.g., 1-2 hours agitation) A->B D Apply Silane Solution (Wipe, Spray, or Dip) B->D C Clean Substrate C->D E Dry and Cure (e.g., 50-110°C) D->E F Apply Polymer Matrix E->F

Figure 2: Generalized experimental workflow for using this compound as a primer.

Applications in Drug Development

The role of silicon-containing compounds in drug discovery is an active area of research. However, a comprehensive search of scientific literature and chemical databases did not yield any specific studies on the use of This compound as a silane coupling agent for drug delivery systems, as a prodrug, or in any other direct therapeutic application.

Theoretically, silica-based nanomaterials prepared via sol-gel processes using silane precursors can be used for drug delivery.[14] this compound could potentially be used in a sol-gel process to synthesize silica nanoparticles.[14][15] The properties of such nanoparticles would be influenced by the release of phenol during hydrolysis. Further research would be required to explore this possibility and to assess the biocompatibility and drug-loading/release characteristics of such materials.

Conclusion

This compound presents an interesting, yet underexplored, candidate as a silane coupling agent. Its phenoxy groups offer a pathway for the classic hydrolysis and condensation reactions central to the function of silane coupling agents. The aromatic nature of the leaving group and the potential for residual phenyl functionalities at the interface may offer advantages in high-temperature applications or specific polymer systems. However, the lack of empirical data necessitates that any application development begins with fundamental studies to determine its hydrolysis kinetics, optimal application parameters, and the resulting performance enhancements. The generalized protocols and mechanisms presented in this document provide a starting point for such investigations. At present, there is no evidence to support its direct application in drug development.

References

Application Notes and Protocols for Tetraphenoxysilane Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxysilanes are fundamental precursors in sol-gel chemistry, surface modification, and the synthesis of organic-inorganic hybrid materials. The hydrolysis and subsequent condensation of these molecules are critical first steps that dictate the properties of the final material. Tetraphenoxysilane (TPOS), with its four bulky phenoxy groups, presents unique steric and electronic characteristics compared to more common alkoxysilanes like tetraethoxysilane (TEOS). The study of its hydrolysis kinetics and mechanism is crucial for controlling the synthesis of phenyl-functionalized silica materials and for applications where the release of phenol is a key process.

This document provides a detailed guide for designing and executing experiments to study the hydrolysis of this compound. While specific kinetic data for this compound is scarce in public literature, the protocols outlined here are adapted from well-established methods for other alkoxysilanes and are designed to yield high-quality, quantitative data.[1][2][3] The principles of acid and base catalysis, the influence of solvents, and the use of in-situ analytical techniques are directly applicable.[2]

Reaction Pathways and Mechanisms

The hydrolysis of this compound proceeds in a stepwise manner, where the four phenoxy groups (-OPh) are sequentially replaced by hydroxyl groups (-OH). This is followed by condensation reactions where siloxane bonds (Si-O-Si) are formed, leading to oligomers and eventually a network structure.[2][4]

Hydrolysis and Condensation Pathway

The overall reaction scheme involves four hydrolysis steps and subsequent condensation steps.

Hydrolysis_Condensation cluster_phenol TPOS Si(OPh)₄ (this compound) S1 Si(OPh)₃(OH) (Triphenoxysilanol) TPOS->S1 S2 Si(OPh)₂(OH)₂ (Diphenoxysilanediol) S1->S2 Oligomers Siloxane Oligomers (Si-O-Si network) S1->Oligomers S3 Si(OPh)(OH)₃ (Phenoxysilanetriol) S2->S3 S2->Oligomers S4 Si(OH)₄ (Silicic Acid) S3->S4 S3->Oligomers S4->Oligomers + Silanols -H₂O Phenol 4x Phenol (C₆H₅OH) p_dummy->Phenol

Caption: Stepwise hydrolysis of this compound and subsequent condensation.

Catalysis Mechanisms

Like other alkoxysilanes, the hydrolysis of this compound is catalyzed by both acids and bases. The reaction rate is slowest near neutral pH.[2]

  • Acid Catalysis: In acidic conditions, a phenoxy-oxygen is protonated, making it a better leaving group (phenol). This is followed by a nucleophilic attack by water on the silicon center.[2]

  • Base Catalysis: In basic conditions, a hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of a phenoxide ion.[2]

Catalysis_Mechanisms General Catalysis Mechanisms cluster_acid Acid Catalysis cluster_base Base Catalysis A1 1. Protonation of Phenoxy Group A2 2. Nucleophilic Attack by H₂O on Silicon A1->A2 A3 3. Elimination of Phenol (PhOH) A2->A3 B1 1. Nucleophilic Attack by OH⁻ on Silicon B2 2. Formation of Pentacoordinate Intermediate B1->B2 B3 3. Elimination of Phenoxide (PhO⁻) B2->B3

Caption: Comparison of acid- and base-catalyzed hydrolysis pathways.

Experimental Design and Workflow

A successful study requires careful control of experimental parameters and the use of appropriate analytical techniques to monitor the reaction in real-time. The general workflow involves preparing a reaction mixture and monitoring it using one or more spectroscopic or chromatographic methods.

Experimental_Workflow cluster_analysis 2. In-situ / Time-course Monitoring prep 1. Reaction Mixture Preparation nmr NMR Spectroscopy (¹H, ²⁹Si) prep->nmr ftir ATR-FTIR Spectroscopy prep->ftir gc Gas Chromatography (GC-FID) prep->gc data 3. Data Acquisition (Time-resolved) nmr->data ftir->data gc->data analysis 4. Kinetic Modeling & Analysis data->analysis

Caption: General experimental workflow for kinetic studies of hydrolysis.

Detailed Experimental Protocols

The following protocols provide methodologies for the three primary analytical techniques recommended for studying this compound hydrolysis.

Protocol 4.1: In-situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for this study, as it can simultaneously identify and quantify the parent silane, all partially and fully hydrolyzed intermediates, the released phenol, and condensation products.[5][6][7][8][9]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei to Observe:

    • ¹H NMR: To quantify the release of phenol and the disappearance of the Si-O-Ph protons.

    • ²⁹Si NMR: To directly observe and quantify the different silicon species: Si(OPh)₄, Si(OPh)₃(OH), Si(OPh)₂(OH)₂, etc., and condensed species (T and Q structures).[5]

  • Materials:

    • This compound (TPOS)

    • Deuterated solvent (e.g., Acetone-d₆, Dioxane-d₈). The solvent must be miscible with both TPOS and water.

    • Deionized water (or D₂O to avoid a large H₂O peak in ¹H NMR).

    • Catalyst (e.g., HCl, NH₄OH, or an amine catalyst like triethylamine).

    • Internal standard (e.g., Tetramethylsilane (TMS) or another inert compound with a known concentration and a signal that does not overlap with other peaks).

  • Procedure:

    • Prepare a stock solution of TPOS in the chosen deuterated solvent in a volumetric flask.

    • In a clean, dry NMR tube, add a precise volume of the TPOS stock solution and the internal standard.

    • Acquire an initial spectrum (t=0) of the TPOS solution before adding water/catalyst.

    • To initiate the reaction, add a predetermined amount of water and catalyst to the NMR tube. Mix quickly and thoroughly by inverting the capped tube.

    • Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals. For ¹H NMR, acquisition can be rapid (1-2 minutes). For ²⁹Si NMR, longer acquisition times may be needed due to the low natural abundance and long relaxation times of the nucleus.[5]

    • Process the spectra and integrate the relevant peaks. The concentration of each species at a given time can be calculated relative to the integral of the internal standard.

    • Plot the concentration of reactants and products versus time to determine reaction kinetics.

Protocol 4.2: In-situ ATR-FTIR Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is excellent for real-time monitoring of changes in functional groups.[10][11][12]

  • Instrumentation: FTIR spectrometer equipped with a diamond or silicon ATR probe.

  • Spectral Regions of Interest:

    • Disappearance of Si-O-C (Aryl): Monitor the decrease in the intensity of Si-O-Ph stretching bands (typically around 940-920 cm⁻¹).

    • Appearance of Phenol: Monitor the growth of the broad O-H stretching band from phenol (around 3400-3200 cm⁻¹) and its characteristic aromatic ring bands.

    • Appearance of Silanol (Si-OH): Monitor the growth of the broad Si-OH stretching band (around 3700-3200 cm⁻¹) and the Si-O stretch (around 950 cm⁻¹).[8]

    • Formation of Siloxane (Si-O-Si): Monitor the growth of the broad Si-O-Si stretching band (around 1100-1000 cm⁻¹).[10]

  • Procedure:

    • Set up the reaction in a vessel that allows for the immersion of the ATR probe. The vessel should be temperature-controlled.

    • Prepare the reaction mixture by combining TPOS and a suitable solvent (e.g., THF, dioxane).

    • Immerse the ATR probe and collect a background spectrum of the initial solution.

    • Initiate the reaction by adding the required amount of water and catalyst to the vessel with vigorous stirring.

    • Immediately begin collecting spectra at regular time intervals.

    • Analyze the change in peak height or area for the key functional groups over time to follow the reaction progress.

Protocol 4.3: Gas Chromatography (GC) Analysis

GC is a robust method for quantifying either the consumption of the starting material (TPOS) or the formation of the product (phenol).[1][3][13][14] Quantifying phenol is often more straightforward.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5) is suitable for separating phenol from the solvent and other components.

  • Materials:

    • Reaction components (TPOS, solvent, water, catalyst).

    • Quenching agent (e.g., a base like triethylamine to neutralize an acid catalyst, or vice-versa, to stop the reaction).

    • Extraction solvent (e.g., diethyl ether, ethyl acetate).

    • Internal standard for GC analysis (e.g., naphthalene, biphenyl).

    • Anhydrous sodium sulfate for drying the organic extract.

  • Procedure:

    • Reaction Setup: Prepare a master batch of the reaction mixture (TPOS, solvent, water, catalyst) in a temperature-controlled vessel with stirring.

    • Time-course Sampling: At specific time points (t=0, 5, 10, 20, 40 min, etc.), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Quenching: Immediately add the aliquot to a vial containing the quenching agent to stop the hydrolysis.

    • Extraction: Add a known amount of the GC internal standard and the extraction solvent to the vial. Vortex thoroughly to extract the phenol into the organic layer.

    • Sample Preparation: Separate the organic layer, dry it with anhydrous sodium sulfate, and transfer it to a GC vial.

    • Calibration Curve: Prepare a series of standards containing known concentrations of phenol and the internal standard in the extraction solvent. Run these on the GC to create a calibration curve.

    • Analysis: Inject the time-course samples into the GC. Use the calibration curve and the internal standard peak area to calculate the precise concentration of phenol at each time point.

    • Kinetics: Plot the concentration of phenol versus time to determine the rate of hydrolysis.

Quantitative Data Presentation (Comparative)

No specific kinetic data for this compound hydrolysis is readily available. However, the tables below summarize data for other alkoxysilanes to provide a comparative context for expected reaction rates and activation energies.

Table 1: Comparative Hydrolysis Rate Constants (k) for Various Silanes Note: Conditions vary significantly between studies. This table is for general comparison only.

SilaneCatalyst / MediumSolventRate Constant (k)Reference
TEOSHCl (<0.003 M)Ethanol/Water11 - 16 kcal/mol (Ea)[15]
TEOSNH₃ (0.04 - 3 M)Ethanol/Water0.002 - 0.5 M⁻¹ h⁻¹[15]
MTMSAlkalineMethanol2.453 x 10⁴ s⁻¹ (at 30°C)[15]
OTESAcidicOctane/Water5.5 - 97 mM⁻¹ h⁻¹[15]

Table 2: Factors Influencing Alkoxysilane Hydrolysis Rates

FactorEffect on Hydrolysis RateRationaleReference
pH Minimum rate near pH 7; increases in acidic or basic conditions.Catalysis by H⁺ (protonation) or OH⁻ (nucleophilic attack).[2]
Steric Hindrance Larger alkoxy/aryloxy groups decrease the rate.Blocks nucleophilic attack on the silicon center.[2]
Inductive Effects Electron-withdrawing groups increase the rate in basic conditions.Increases the positive charge on silicon, favoring nucleophilic attack.[2]
Water Concentration Generally increases the rate, but order can vary.Water is a reactant. In excess, pseudo-first-order kinetics are often observed.[1][15]
Solvent Polar, protic solvents can facilitate the reaction.Solvation of transition states and reactants. Hydrogen bonding can play a role.[1][3]

Conclusion

The study of this compound hydrolysis, while not widely documented, can be effectively conducted using established analytical protocols for alkoxysilanes. A multi-faceted approach utilizing NMR for detailed speciation, FTIR for real-time functional group analysis, and GC for robust quantification of phenol release is recommended. By carefully controlling experimental variables such as pH, temperature, and solvent, researchers can obtain high-quality kinetic data to understand the reaction mechanisms and control the formation of novel phenyl-functionalized materials. The comparative data provided serves as a baseline for designing initial experiments and interpreting the results for this unique aryloxysilane.

References

Application Notes and Protocols for the Characterization of Tetraphenoxysilane-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize materials derived from tetraphenoxysilane. Detailed protocols for each method are included to facilitate experimental design and execution.

Introduction to this compound-Derived Materials

This compound [(C₆H₅O)₄Si] is an important precursor for the synthesis of silica-based materials through sol-gel processes. The phenoxy groups can be hydrolyzed and subsequently condensed to form a three-dimensional siloxane (Si-O-Si) network. The resulting materials, which can range from nanoparticles to bulk gels and coatings, possess unique properties making them suitable for various applications, including as drug delivery vehicles, catalysts, and in coatings. Thorough characterization is crucial to understand the structure-property relationships of these materials and to ensure their performance and safety in applications such as drug development.

Key Characterization Techniques

A multi-faceted approach is necessary to fully characterize the chemical, thermal, structural, and morphological properties of this compound-derived materials. The following sections detail the most relevant analytical techniques.

Spectroscopic Techniques

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application: ¹H and ¹³C NMR are used to confirm the structure of the this compound precursor and to follow the release of phenol during hydrolysis. ²⁹Si NMR is a powerful tool for probing the local chemical environment of silicon atoms, providing quantitative information about the degree of condensation and the different siloxane species present (e.g., Q⁰, Q¹, Q², Q³, Q⁴). This is critical for understanding the network formation.

  • Key Quantitative Data: Chemical shifts (δ) in ppm.

Silicon SpeciesNotationTypical ²⁹Si Chemical Shift Range (ppm)
Monomeric this compoundQ⁰-80 to -85
Silanol End-Group-88 to -92
Dimeric Siloxane-97 to -102
Cyclic/Branched Siloxane-105 to -110
Fully Condensed SilicaQ⁴-110 to -115

Note: Specific chemical shifts can vary based on solvent, concentration, and the presence of other substituents.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Application: FTIR is used to identify functional groups and to monitor the progress of the sol-gel reaction. Key vibrational bands indicate the presence of Si-O-Ph (from the precursor), Si-OH (silanol intermediates), and the formation of the Si-O-Si siloxane network.

  • Key Quantitative Data: Wavenumber (cm⁻¹) of characteristic absorption bands.

BondVibration ModeCharacteristic Wavenumber (cm⁻¹)
Si-O-C (Aryl)Stretching~920-940 and ~1240
C-H (Aromatic)Stretching~3030-3070
C=C (Aromatic)Stretching~1490 and ~1590
Si-OHStretching~950 (and broad ~3200-3600 for H-bonded)
Si-O-SiAsymmetric Stretching~1000-1200 (broad and strong)
Si-O-SiSymmetric Stretching~800
Si-O-SiBending~450
Thermal Analysis Techniques

2.2.1. Thermogravimetric Analysis (TGA)

  • Application: TGA measures the change in mass of a material as a function of temperature. It is used to evaluate the thermal stability of this compound-derived materials and to quantify the organic (phenyl) content. The analysis can reveal the temperatures at which residual solvent or organic groups are removed and the final ceramic yield.

  • Key Quantitative Data: Onset of decomposition temperature (°C) and weight loss (%).

MaterialTemperature Range (°C)Associated Weight Loss EventTypical Weight Loss (%)
As-synthesized Gel25-200Removal of physically adsorbed water and solvent5-15%
This compound-derived Polymer200-600Decomposition and removal of phenyl groups30-50%
Final Silica Material>600Minimal further weight loss<2%

Note: These values are illustrative and can vary significantly with the specific material composition and heating conditions.

2.2.2. Differential Scanning Calorimetry (DSC)

  • Application: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) of polymeric materials derived from this compound, as well as melting and crystallization events.

  • Key Quantitative Data: Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) in °C.

Material TypeThermal TransitionTypical Temperature Range (°C)
Polysiloxane NetworkGlass Transition (Tg)100 - 250
Crystalline Domains (if present)Melting Temperature (Tm)Variable, depends on structure
Structural and Morphological Characterization

2.3.1. X-ray Diffraction (XRD)

  • Application: XRD is used to determine the crystalline structure of materials. For silica derived from this compound, XRD is primarily used to confirm its amorphous (non-crystalline) nature, which is characterized by a broad hump rather than sharp peaks.

  • Key Quantitative Data: Position of the broad diffraction maximum (2θ).

MaterialCrystalline NatureCharacteristic XRD Feature
Silica from this compoundAmorphousBroad peak centered around 2θ = 22°

2.3.2. Electron Microscopy (SEM and TEM)

  • Application: Scanning Electron Microscopy (SEM) provides information about the surface morphology, topography, and particle size of the material at the micro- and nanoscale. Transmission Electron Microscopy (TEM) offers higher resolution images, allowing for the visualization of the internal structure, porosity, and primary particle size of nanoparticles.

  • Key Quantitative Data: Particle size, pore size.

MaterialTechniqueInformation ObtainedTypical Values
Silica NanoparticlesSEM/TEMParticle size and distribution20 - 500 nm
Mesoporous SilicaTEMPore size and ordering2 - 20 nm

2.3.3. Brunauer-Emmett-Teller (BET) Analysis

  • Application: BET analysis is used to determine the specific surface area and pore size distribution of porous materials. This is particularly important for applications like drug delivery and catalysis where a high surface area is desirable.

  • Key Quantitative Data: Surface area (m²/g), pore volume (cm³/g), and average pore diameter (nm).

Material TypeTypical Surface Area (m²/g)Typical Pore Volume (cm³/g)
Non-porous Silica< 50< 0.1
Mesoporous Silica200 - 12000.5 - 1.5

Experimental Protocols

Protocol for Sol-Gel Synthesis of Silica Nanoparticles from this compound
  • Preparation of Precursor Solution: In a clean, dry flask, dissolve a specific amount of this compound in a suitable solvent such as ethanol or isopropanol under inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: While stirring vigorously, add a mixture of deionized water and a catalyst to the precursor solution. The catalyst can be an acid (e.g., HCl) or a base (e.g., NH₄OH), which will influence the hydrolysis rate and final particle morphology.

  • Condensation and Gelation: Continue stirring the solution at a controlled temperature. The solution will gradually become more viscous and may turn into a gel. The time taken for gelation to occur should be recorded.

  • Aging: Allow the gel to age for a specific period (e.g., 24-48 hours) at a constant temperature. During aging, the siloxane network strengthens.

  • Washing and Solvent Exchange: If a porous material is desired, the gel should be washed multiple times with a solvent like ethanol to remove unreacted precursors and by-products.

  • Drying: Dry the gel to obtain the final silica material. For xerogels, this can be done in an oven at a controlled temperature. For aerogels, supercritical drying is required to preserve the porous structure.

Protocol for ²⁹Si NMR Analysis
  • Sample Preparation: For liquid-state NMR during the sol-gel process, periodically extract an aliquot of the reaction mixture and quench the reaction by, for example, cooling. For solid-state NMR of the final material, pack the dried powder into a zirconia rotor.

  • Instrument Setup: Use a high-field NMR spectrometer. For liquid samples, use a standard NMR tube. For solid samples, use a magic-angle spinning (MAS) probe.

  • Data Acquisition: Acquire the ²⁹Si NMR spectrum using an appropriate pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay between scans. Cross-polarization (CP) can be used to enhance the signal for solid samples.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks corresponding to the different Qⁿ species to determine their relative concentrations.

Protocol for TGA/DSC Analysis
  • Sample Preparation: Place a small, accurately weighed amount of the dried material (typically 5-10 mg) into a TGA/DSC pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan and a reference pan in the instrument. Set the desired temperature program, including the starting and ending temperatures, and the heating rate (e.g., 10 °C/min). Select the purge gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere).

  • Data Acquisition: Start the thermal program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting curves to determine the temperatures of thermal events and the corresponding mass changes or enthalpy changes.

Protocol for SEM Sample Preparation
  • Mounting: Mount a small amount of the powder sample onto an SEM stub using double-sided carbon tape.

  • Dispersion: Gently press the powder onto the tape to ensure good adhesion. Remove any loose powder by gently tapping the stub or using a gentle stream of compressed air.

  • Coating: If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging: Introduce the prepared stub into the SEM chamber and acquire images at various magnifications.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_data Data Analysis & Interpretation start This compound Precursor solgel Sol-Gel Process (Hydrolysis & Condensation) start->solgel gel Wet Gel Formation solgel->gel drying Drying (Oven or Supercritical) gel->drying material Final Material (Powder, Film, etc.) drying->material nmr NMR Spectroscopy (²⁹Si, ¹H, ¹³C) material->nmr ftir FTIR Spectroscopy material->ftir tga_dsc Thermal Analysis (TGA/DSC) material->tga_dsc xrd X-Ray Diffraction (XRD) material->xrd microscopy Electron Microscopy (SEM/TEM) material->microscopy bet BET Analysis material->bet data_nmr Chemical Structure Condensation Degree nmr->data_nmr data_ftir Functional Groups Reaction Progress ftir->data_ftir data_thermal Thermal Stability Phase Transitions tga_dsc->data_thermal data_xrd Crystallinity xrd->data_xrd data_microscopy Morphology & Size microscopy->data_microscopy data_bet Surface Area & Porosity bet->data_bet conclusion Structure-Property Relationship data_nmr->conclusion data_ftir->conclusion data_thermal->conclusion data_xrd->conclusion data_microscopy->conclusion data_bet->conclusion

Figure 1. Experimental workflow for the synthesis and characterization of this compound-derived materials.

Drug_Delivery_Pathway cluster_delivery Drug Delivery Process cluster_cellular_response Cellular Response drug_loaded_np Drug-Loaded Silica Nanoparticle targeting Targeting Ligands (Optional) drug_loaded_np->targeting Surface Functionalization cell_membrane Cell Membrane drug_loaded_np->cell_membrane Non-specific Uptake targeting->cell_membrane Receptor Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-Triggered Pore Opening exocytosis Exocytosis of Empty Nanoparticle endosome->exocytosis target_action Action on Cellular Target drug_release->target_action therapeutic_effect Therapeutic Effect target_action->therapeutic_effect

Figure 2. A simplified signaling pathway for drug delivery using silica nanoparticles.

Application Notes and Protocols: Tetraphenoxysilane in the Synthesis of Hybrid Organic-Inorganic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraphenoxysilane (TPOS) in the synthesis of hybrid organic-inorganic materials. The protocols outlined below are based on the fundamental principles of sol-gel chemistry and can be adapted for the development of novel materials with tailored properties for a variety of applications, including drug delivery, catalysis, and advanced coatings.

Introduction to this compound in Hybrid Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability). The sol-gel process is a versatile method for the synthesis of these materials at low temperatures.[1] this compound, with its four phenoxy groups attached to a central silicon atom, serves as a key inorganic precursor. The bulky phenoxy groups influence the hydrolysis and condensation rates, offering unique structural and functional properties to the resulting hybrid material compared to more common alkoxysilanes like tetraethoxysilane (TEOS). The presence of aromatic rings from the phenoxy groups can also impart specific optical and thermal characteristics.

The Sol-Gel Process Using this compound: A Step-by-Step Overview

The synthesis of hybrid materials using this compound follows the well-established sol-gel mechanism, which involves two primary reactions: hydrolysis and condensation.

2.1. Hydrolysis: In the presence of water and a catalyst (acid or base), the phenoxy groups of this compound are replaced by hydroxyl groups, forming silanols and releasing phenol as a byproduct.

Si(OPh)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 PhOH

2.2. Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions to form a three-dimensional siloxane (Si-O-Si) network. This process can occur through two pathways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. Si-OH + HO-Si ⇌ Si-O-Si + H₂O

  • Alcohol (Phenol) Condensation: A silanol group reacts with a phenoxy group to form a siloxane bond and a phenol molecule. Si-OH + PhO-Si ⇌ Si-O-Si + PhOH

The incorporation of an organic component is typically achieved by introducing an organofunctional silane or an organic polymer during the sol-gel process. This organic moiety becomes an integral part of the final hybrid network.[2]

Experimental Protocols

3.1. General Protocol for the Synthesis of a this compound-Based Hybrid Material

This protocol describes a general procedure for synthesizing a hybrid organic-inorganic material. The specific molar ratios and reaction conditions should be optimized based on the desired properties of the final material.

Materials:

  • This compound (TPOS)

  • Organic precursor (e.g., an organofunctional silane like (3-aminopropyl)triethoxysilane or a polymer with reactive groups)

  • Solvent (e.g., ethanol, tetrahydrofuran)

  • Deionized water

  • Catalyst (e.g., hydrochloric acid for acid catalysis, ammonia for base catalysis)

Procedure:

  • Precursor Solution Preparation: In a reaction vessel, dissolve this compound and the organic precursor in the chosen solvent. Stir the solution until a homogeneous mixture is obtained.

  • Hydrolysis: Slowly add a solution of deionized water and the catalyst to the precursor solution while stirring vigorously. The molar ratio of water to silane is a critical parameter that influences the extent of hydrolysis.

  • Sol Formation and Gelation: Continue stirring the mixture at a controlled temperature. The solution will gradually increase in viscosity, forming a sol. Over time, the sol will transition into a solid, three-dimensional network known as a gel. The gelation time can vary from minutes to days depending on the reaction conditions.

  • Aging: Allow the gel to age in its mother liquor for a specific period (e.g., 24-48 hours). During aging, the condensation reactions continue, strengthening the siloxane network and influencing the final pore structure.

  • Drying: Carefully dry the aged gel to remove the solvent and byproducts. Common drying methods include conventional oven drying, vacuum drying, or supercritical drying to produce xerogels or aerogels, respectively.

3.2. Example Protocol: Synthesis of a Phenyl-Functionalized Silica Gel

This protocol provides a more specific example for synthesizing a phenyl-functionalized silica gel, which can be used in applications like chromatography.[1]

Table 1: Reagents for Phenyl-Functionalized Silica Gel Synthesis

ReagentPurposeTypical Molar Ratio (relative to TPOS)
This compound (TPOS)Inorganic Precursor1
γ-aminopropyltriethoxysilane (APTES)Organic Functionalization0.1 - 0.5
EthanolSolvent10 - 20
Deionized WaterHydrolyzing Agent4 - 10
Hydrochloric Acid (HCl)Acid Catalyst0.01 - 0.1

Procedure:

  • In a flask, mix TPOS and APTES in ethanol and stir for 15 minutes.

  • In a separate beaker, prepare an aqueous solution of hydrochloric acid.

  • Add the acidic water solution dropwise to the silane solution under vigorous stirring.

  • Continue stirring at room temperature for 2 hours to allow for hydrolysis and the initial stages of condensation.

  • Transfer the sol to a sealed container and allow it to gel at 50°C for 48 hours.

  • Age the resulting gel at 60°C for 24 hours.

  • Wash the gel repeatedly with ethanol to remove unreacted precursors and byproducts.

  • Dry the gel under vacuum at 80°C to obtain the final phenyl-functionalized silica xerogel.

Data Presentation

The properties of hybrid materials derived from this compound are highly dependent on the synthesis parameters. The following table provides a hypothetical comparison of properties based on the choice of catalyst, which significantly influences the final network structure.

Table 2: Influence of Catalyst on the Properties of TPOS-Derived Hybrid Materials (Illustrative Data)

PropertyAcid Catalysis (e.g., HCl)Base Catalysis (e.g., NH₃)
Gelation Time LongerShorter
Network Structure More linear, less branchedHighly branched, particulate
Porosity Higher surface area, larger poresLower surface area, smaller pores
Mechanical Strength Generally lowerGenerally higher
Optical Transparency Often higherCan be lower due to scattering

Visualizing the Process and Logic

5.1. Sol-Gel Reaction Pathway

The following diagram illustrates the key steps in the sol-gel process starting from this compound and an organic precursor.

SolGelProcess cluster_mixing 1. Mixing cluster_reaction 2. Hydrolysis & Condensation TPOS This compound (TPOS) Precursor_Solution Homogeneous Precursor Solution Organic Organic Precursor (e.g., R-Si(OR')₃) Solvent Solvent Water_Catalyst Water + Catalyst Sol Sol (Colloidal Suspension) Precursor_Solution->Sol Hydrolysis Gel Gel (3D Network) Sol->Gel Gelation Hybrid_Material Hybrid Material (Xerogel/Aerogel) Gel->Hybrid_Material Aging & Drying

Caption: Workflow of the sol-gel synthesis of a hybrid material.

5.2. Logical Relationship of Synthesis Parameters and Material Properties

This diagram illustrates how different synthesis parameters influence the final properties of the hybrid material.

SynthesisParameters cluster_params Synthesis Parameters cluster_intermediate Intermediate Processes cluster_properties Final Material Properties TPOS_Ratio TPOS/Organic Ratio Network_Formation Network Formation TPOS_Ratio->Network_Formation Water_Ratio Water/Silane Ratio Hydrolysis_Rate Hydrolysis Rate Water_Ratio->Hydrolysis_Rate Catalyst Catalyst Type & Amount Catalyst->Hydrolysis_Rate Condensation_Rate Condensation Rate Catalyst->Condensation_Rate Temperature Temperature Temperature->Hydrolysis_Rate Temperature->Condensation_Rate Solvent_Type Solvent Solvent_Type->Hydrolysis_Rate Hydrolysis_Rate->Network_Formation Condensation_Rate->Network_Formation Mechanical Mechanical Properties (Hardness, Modulus) Network_Formation->Mechanical Thermal Thermal Stability Network_Formation->Thermal Optical Optical Properties (Transparency, Refractive Index) Network_Formation->Optical Porosity Porosity & Surface Area Network_Formation->Porosity

Caption: Influence of synthesis parameters on material properties.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Tetraphenoxysilane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tetraphenoxysilane, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are scaling up the synthesis of this compound from silicon tetrachloride (SiCl₄) and phenol. What are the most critical challenges we should anticipate?

A1: Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reaction and Heat Management: The reaction between silicon tetrachloride and phenol is highly exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, causing safety hazards and the formation of undesirable byproducts.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction produces four equivalents of corrosive and hazardous hydrogen chloride gas. Efficient and safe scrubbing and neutralization of this large volume of gas are critical.

  • Mixing and Homogeneity: Ensuring efficient mixing of the reactants becomes more challenging in larger reactors, which can lead to localized overheating and incomplete reactions.

  • Byproduct Formation: Incomplete substitution of the chloride atoms on the silicon tetrachloride can result in the formation of chlorophenoxysilane intermediates. These impurities can be difficult to separate from the final product.

  • Purification: The purification of this compound on a large scale can be complex due to its high boiling point and the presence of closely boiling impurities.

Q2: Our yield of this compound is significantly lower on a larger scale compared to our lab-scale experiments. What are the likely causes and how can we improve it?

A2: A decrease in yield during scale-up can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Inadequate Temperature Control Implement a robust reactor cooling system and monitor the internal temperature closely. Consider a semi-batch process where one reactant is added gradually to control the rate of reaction and heat generation.
Poor Mixing Use a reactor with an appropriate agitator design and agitation speed to ensure homogeneity. Baffles within the reactor can also improve mixing efficiency.
Loss of Reactants Ensure all connections in the reactor setup are properly sealed to prevent the loss of volatile silicon tetrachloride.
Incomplete Reaction Increase the reaction time or consider a moderate increase in temperature towards the end of the reaction to drive it to completion. The use of a catalyst, such as a tertiary amine, can also improve the reaction rate.
Side Reactions Optimize the reaction temperature and reactant stoichiometry to minimize the formation of byproducts.

Q3: We are observing the formation of a significant amount of partially substituted chlorophenoxysilanes. How can we minimize these impurities?

A3: The formation of triphenoxychlorosilane, diphenoxydichlorosilane, and phenoxytrichlorosilane is a common issue. To minimize these impurities:

  • Ensure Stoichiometric Excess of Phenol: A slight excess of phenol can help drive the reaction to completion, favoring the formation of the fully substituted this compound.

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the complete substitution of chloride atoms. However, this must be balanced against the potential for other side reactions.

  • Use of an HCl Scavenger: A tertiary amine (e.g., triethylamine) or pyridine can be used to scavenge the HCl produced during the reaction. This shifts the equilibrium towards the formation of the desired product.

Q4: What are the recommended methods for purifying this compound on an industrial scale?

A4: The primary methods for industrial-scale purification of this compound are:

  • Vacuum Distillation: Due to its high boiling point, this compound must be distilled under reduced pressure to prevent thermal decomposition. A fractional distillation column is necessary to separate it from closely boiling impurities.

  • Crystallization: this compound is a solid at room temperature and can be purified by recrystallization from a suitable solvent. The choice of solvent is critical to ensure good recovery and efficient removal of impurities.

Q5: What are the key safety precautions for handling silicon tetrachloride and managing the HCl byproduct during a large-scale synthesis?

A5: Both silicon tetrachloride and hydrogen chloride are hazardous materials requiring strict safety protocols.

  • Silicon Tetrachloride Handling: SiCl₄ is a corrosive liquid that reacts violently with water to produce HCl.[1] It should be handled in a closed system under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1] All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.

  • HCl Gas Management: The evolved HCl gas must be directed through a robust scrubbing system. A common industrial practice is to use a packed-bed scrubber with a circulating sodium hydroxide solution to neutralize the HCl. The resulting salt solution must be disposed of in accordance with local regulations.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • Silicon Tetrachloride (SiCl₄)

  • Phenol

  • Toluene (or another suitable high-boiling inert solvent)

  • Triethylamine (optional, as HCl scavenger)

  • Nitrogen or Argon gas

Equipment:

  • Jacketed glass-lined or stainless steel reactor with a condenser, mechanical stirrer, and temperature probe.

  • Addition funnel for controlled reactant addition.

  • Scrubbing system for HCl gas neutralization (e.g., packed column with circulating NaOH solution).

  • Heating/cooling circulator for the reactor jacket.

Procedure:

  • Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge the reactor with phenol and toluene.

  • Begin agitation and heat the mixture to the desired reaction temperature (typically 50-70°C).

  • Slowly add silicon tetrachloride to the reactor via the addition funnel over a period of 2-4 hours. Monitor the internal temperature closely and adjust the addition rate and/or cooling to maintain the set temperature.

  • If using an HCl scavenger like triethylamine, it can be pre-mixed with the phenol solution or added concurrently with the silicon tetrachloride.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-6 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by taking samples and analyzing for the disappearance of starting materials and intermediates (e.g., by GC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a scavenger was used, the resulting amine hydrochloride salt will precipitate and can be removed by filtration.

  • The crude this compound solution is then transferred to a distillation apparatus for purification.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield and Purity (Illustrative Data)
ParameterCondition ACondition BCondition C
Temperature 50°C70°C70°C
Solvent TolueneTolueneXylene
HCl Scavenger NoneTriethylamineTriethylamine
Yield 75%90%92%
Purity (post-distillation) 95%99%99.2%

Visualizations

experimental_workflow cluster_preparation Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Clean and Dry Reactor prep2 Purge with Inert Gas prep1->prep2 charge Charge Phenol and Solvent prep2->charge heat Heat to Reaction Temperature charge->heat add_sicl4 Slowly Add SiCl4 heat->add_sicl4 react Stir and Maintain Temperature add_sicl4->react hcl_scrubbing hcl_scrubbing add_sicl4->hcl_scrubbing Evolved HCl Gas monitor Monitor Progress (GC/HPLC) react->monitor cool Cool to Room Temperature monitor->cool filter Filter (if scavenger used) cool->filter distill Vacuum Distillation filter->distill final_product final_product distill->final_product Purified this compound

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Scale-Up cause1 Poor Temperature Control start->cause1 cause2 Inefficient Mixing start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Improve Cooling / Slow Addition cause1->sol1 sol2 Optimize Agitation cause2->sol2 sol3 Increase Reaction Time / Use Catalyst cause3->sol3 improved_yield Improved Yield sol1->improved_yield Leads to sol2->improved_yield Leads to sol3->improved_yield Leads to

Caption: Troubleshooting logic for addressing low yield in scaled-up synthesis.

References

Technical Support Center: Optimizing Tetraphenoxysilane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tetraphenoxysilane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the common causes?

A: Low yields in this compound synthesis can often be attributed to several factors, primarily related to reactant purity, reaction conditions, and the presence of moisture.

Potential CauseRecommended Solution
Moisture Contamination Silicon tetrachloride (SiCl₄) reacts readily with water to form silicon dioxide (SiO₂) and hydrochloric acid (HCl), consuming the starting material.[1][2] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature.
Sub-optimal Temperature The reaction temperature can significantly impact the rate and yield. For the reaction of SiCl₄ with phenol, ensure the temperature is sufficient to drive the reaction forward without causing decomposition of reactants or products.
Inefficient HCl Scavenging In the reaction of SiCl₄ with phenol, the generated HCl must be removed to drive the reaction to completion.[3] Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine) is used as an HCl scavenger.
Poor Quality Reagents The purity of phenol and SiCl₄ is crucial. Impurities can interfere with the reaction. Use freshly distilled SiCl₄ and high-purity phenol.

Issue 2: Product is an Oil or Difficult to Crystallize

Q: I've obtained an oily product instead of the expected solid this compound, or the product is resistant to crystallization. Why is this happening?

A: The formation of an oily product or difficulty in crystallization often points to the presence of impurities or residual solvent.

Potential CauseRecommended Solution
Presence of Partially Substituted Silanes Incomplete reaction can lead to the formation of partially substituted chlorosilanes (e.g., triphenoxychlorosilane), which can be oily. Ensure the correct stoichiometry of phenol or phenoxide to SiCl₄ is used and that the reaction goes to completion.
Residual Solvent The solvent used for the reaction or work-up may not have been completely removed. Ensure thorough drying of the product under vacuum.
Formation of Siloxanes The presence of moisture can lead to the formation of siloxane byproducts through hydrolysis of SiCl₄ or the product. Maintaining strictly anhydrous conditions is critical.
Incorrect Recrystallization Solvent The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol, hexane, toluene).

Issue 3: Product is Contaminated with Impurities

Q: My final product analysis (e.g., by NMR or GC-MS) shows the presence of significant impurities. How can I improve the purity?

A: Impurities in the final product can arise from side reactions or incomplete purification.

Potential CauseRecommended Solution
Unreacted Starting Materials Incomplete reaction can leave unreacted phenol or SiCl₄ in the product mixture. Optimize reaction conditions to ensure full conversion.
Hydrolysis Products As mentioned, moisture leads to the formation of silica and siloxanes. Rigorous exclusion of water is essential.[1][2]
Inefficient Purification The purification method may not be effective at removing certain impurities. For recrystallization, ensure the correct solvent is used and consider multiple recrystallization steps if necessary.[4][5] Column chromatography can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes for this compound are:

  • Reaction of Silicon Tetrachloride with Phenol: This method involves the direct reaction of silicon tetrachloride with four equivalents of phenol. A base, such as pyridine or triethylamine, is typically added to act as an HCl scavenger.

  • Reaction of Silicon Tetrachloride with Sodium Phenoxide: This route involves the reaction of silicon tetrachloride with four equivalents of pre-formed sodium phenoxide. This method is often preferred as it avoids the generation of corrosive HCl gas.[6]

An alternative industrial method involves the direct reaction of elemental silicon with phenol at high temperatures (300-350 °C) in the presence of a copper catalyst.[7]

Q2: What is the role of the base in the reaction between silicon tetrachloride and phenol?

A2: The reaction between silicon tetrachloride and phenol produces four equivalents of hydrogen chloride (HCl) as a byproduct.[1] This HCl can react with the starting materials or products and can also establish an equilibrium that hinders the reaction from going to completion. A base, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the HCl as it is formed, shifting the equilibrium towards the product side.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the synthesis of this compound. It should be inert to the reactants and products, and it should be able to dissolve the starting materials. Aprotic solvents such as toluene, benzene, or dichloromethane are commonly used. The polarity of the solvent can influence the reaction rate. It is imperative that the solvent is anhydrous to prevent the hydrolysis of silicon tetrachloride.[1][3][8]

Q4: What are the optimal temperature and reaction time?

A4: The optimal temperature and reaction time can vary depending on the specific reactants and solvent used. Generally, the reaction of SiCl₄ with phenol is conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. Reaction times can range from a few hours to overnight. It is highly recommended to monitor the reaction's progress by TLC or GC to determine the point of completion.

Q5: What is the best method for purifying this compound?

A5: Recrystallization is a common and effective method for purifying solid this compound.[4][5][9][10] The choice of solvent is crucial for successful recrystallization. Solvents like ethanol, hexane, or toluene, or mixtures thereof, can be effective. The crude product should be dissolved in a minimal amount of the hot solvent and then allowed to cool slowly to form well-defined crystals. The purified crystals can then be isolated by filtration.

Experimental Protocols

Protocol 1: Synthesis of this compound from Silicon Tetrachloride and Phenol

Objective: To synthesize this compound via the reaction of silicon tetrachloride with phenol using pyridine as an HCl scavenger.

Reactants and Stoichiometry:

ReactantMolecular Weight ( g/mol )MolesEquivalentsAmount
Silicon Tetrachloride (SiCl₄)169.900.11.017.0 g (11.5 mL)
Phenol (C₆H₅OH)94.110.44.037.6 g
Pyridine (C₅H₅N)79.100.44.031.6 g (32.3 mL)
Anhydrous Toluene---250 mL

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, dissolve phenol (37.6 g, 0.4 mol) and pyridine (31.6 g, 0.4 mol) in anhydrous toluene (250 mL).

  • Slowly add silicon tetrachloride (17.0 g, 0.1 mol) dropwise from the dropping funnel to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. A precipitate of pyridinium hydrochloride will form.

  • Filter the mixture to remove the pyridinium hydrochloride and wash the solid with a small amount of dry toluene.

  • Combine the filtrate and the washings and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture).

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SiCl4 Silicon Tetrachloride (SiCl₄) ReactionVessel Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N₂/Ar) SiCl4->ReactionVessel Phenol Phenol or Sodium Phenoxide Phenol->ReactionVessel Filtration Filtration (to remove salts) ReactionVessel->Filtration Reaction Mixture Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Filtrate Recrystallization Recrystallization Evaporation->Recrystallization Crude Product Product Pure this compound Recrystallization->Product

Caption: General synthesis and purification workflow for this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed CheckMoisture Check for Moisture (Glassware, Solvents, Reagents) Start->CheckMoisture CheckCompletion Check Reaction Completion (TLC, GC) CheckMoisture->CheckCompletion No SolutionMoisture Dry Glassware Rigorously Use Anhydrous Solvents Run under Inert Atmosphere CheckMoisture->SolutionMoisture Yes CheckStoichiometry Verify Stoichiometry (Phenol:SiCl₄ ratio) CheckCompletion->CheckStoichiometry No SolutionCompletion Increase Reaction Time Increase Temperature Moderately CheckCompletion->SolutionCompletion Yes CheckPurity Assess Reagent Purity CheckStoichiometry->CheckPurity No SolutionStoichiometry Recalculate and Re-weigh Reactants Carefully CheckStoichiometry->SolutionStoichiometry Yes SolutionPurity Use Freshly Purified Reagents CheckPurity->SolutionPurity Yes End Improved Yield CheckPurity->End No SolutionMoisture->End SolutionCompletion->End SolutionStoichiometry->End SolutionPurity->End

Caption: A decision-making workflow for troubleshooting low yields.

References

"common impurities in tetraphenoxysilane and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenoxysilane. The following information addresses common issues related to impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The common impurities in this compound typically arise from its synthesis, which most often involves the reaction of silicon tetrachloride (SiCl₄) with phenol (C₆H₅OH). The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual phenol and silicon tetrachloride.

  • Partially Substituted Intermediates: Chloro-substituted phenoxysilanes such as triphenoxychlorosilane ((C₆H₅O)₃SiCl), diphenoxydichlorosilane ((C₆H₅O)₂SiCl₂), and phenoxytrichlorosilane (C₆H₅OSiCl₃).

  • Hydrolysis and Condensation Products: In the presence of moisture, chlorosilanes can hydrolyze to form silanols (e.g., triphenoxysilanol, (C₆H₅O)₃SiOH). These silanols can then undergo condensation to form siloxanes (e.g., hexaphenoxydisiloxane, ((C₆H₅O)₃Si)₂O).

Q2: I detect a faint phenolic odor in my this compound sample. What does this indicate and how can I remove it?

A2: A phenolic odor strongly suggests the presence of residual, unreacted phenol. Phenol is a common impurity from the synthesis of this compound. It can be removed by several methods, including recrystallization from a suitable solvent or by washing a solution of the product with a dilute basic solution followed by drying and solvent removal.

Q3: My this compound sample is a liquid at room temperature, but the literature states it should be a solid. Why is this?

A3: this compound has a melting point of approximately 49-50°C. If your sample is a liquid at room temperature, it is likely contaminated with impurities that are depressing the melting point. These could include residual solvents from the synthesis or an abundance of the impurities mentioned in Q1. Purification, such as by recrystallization, should yield a solid product.

Q4: How can I analyze the purity of my this compound sample and identify unknown impurities?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing the purity of this compound and identifying volatile impurities.[1][2] The gas chromatograph separates the different components of your sample, and the mass spectrometer provides mass-to-charge ratio data that can be used to identify the chemical structures of the impurities. It is important to be aware that some silanes can undergo reactions in the mass spectrometer, which may complicate analysis.[2]

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Product is an oil or has a low melting point.High concentration of unreacted phenol or partially substituted chlorosilanes.1. Recrystallization: This is a highly effective method for removing impurities. (See Experimental Protocol below).2. Vacuum Distillation: If the impurities have significantly different boiling points, fractional vacuum distillation can be used.
Product appears cloudy or hazy.Presence of insoluble hydrolysis products (siloxanes).Filter the dissolved product through a fine filter medium before the final purification step (e.g., recrystallization).
Acidic residue detected (e.g., by pH paper on a moistened sample).Residual chlorosilanes or HCl byproduct.Wash a solution of the crude product in a non-polar organic solvent with a dilute sodium bicarbonate solution, followed by a water wash, and then dry the organic layer thoroughly before solvent removal.
Issue 2: Problems During Purification
Symptom Possible Cause(s) Suggested Solution(s)
Recrystallization: Oiling out instead of crystal formation.The solvent is too non-polar, or the solution is cooling too rapidly.1. Use a slightly more polar solvent or a solvent mixture (e.g., hexane/ethyl acetate).[3]2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Recrystallization: No crystals form upon cooling.The solution is not saturated (too much solvent was used).Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[4]
Vacuum Distillation: Product solidifies in the condenser.The condenser temperature is below the melting point of this compound.Use a condenser with a fluid at a temperature above 50°C.
Column Chromatography: Product is degrading on the column.The silica gel is acidic and is causing hydrolysis of the this compound.Use deactivated (neutral) silica gel or add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the eluent.[5]

Quantitative Data Summary

The following table provides an illustrative example of purity analysis before and after a typical purification process. Actual values will vary depending on the initial reaction conditions and the purification method's efficiency.

Analyte Concentration in Crude Product (Illustrative) Concentration After Recrystallization (Illustrative) Analytical Method
This compound85%>99%GC-MS
Phenol5%<0.1%GC-MS
Triphenoxychlorosilane8%Not DetectedGC-MS
Hexaphenoxydisiloxane2%<0.5%GC-MS

Experimental Protocols

Key Experiment: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying crude this compound that is solid at room temperature but contains soluble impurities.

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.

  • Common solvent systems for recrystallization of non-polar to moderately polar organic solids include hexane, heptane, toluene, or mixtures such as hexane/ethyl acetate or toluene/heptane.[3][6]

  • To test a solvent, place a small amount of the crude material in a test tube, add a few drops of the solvent, and heat. If it dissolves completely when hot and precipitates upon cooling, it is a good candidate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding a large excess of solvent.[4]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present (e.g., dust or siloxanes), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

G cluster_0 Impurity Identification Start Crude this compound Odor Phenolic Odor? Start->Odor PhysicalState Liquid at RT? Odor->PhysicalState No GCMS Perform GC-MS Analysis Odor->GCMS Yes PhysicalState->GCMS No PhysicalState->GCMS Yes ImpurityList Identify Impurities: - Phenol - Chlorosilanes - Siloxanes GCMS->ImpurityList

Caption: Workflow for identifying common impurities.

G cluster_1 Purification Troubleshooting Start Crude Product Method Choose Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization Solid Distillation Vacuum Distillation Method->Distillation Liquid OilingOut Oiling Out? Recrystallization->OilingOut SolidCondenser Solid in Condenser? Distillation->SolidCondenser AdjustSolvent Adjust Solvent / Cooling Rate OilingOut->AdjustSolvent Yes PureProduct Pure this compound OilingOut->PureProduct No HeatCondenser Heat Condenser > 50°C SolidCondenser->HeatCondenser Yes SolidCondenser->PureProduct No

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Controlling the Hydrolysis Rate of Tetraphenoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetraphenoxysilane. The information is designed to help you effectively control the hydrolysis rate in your experiments.

Troubleshooting Guide

Unexpected experimental outcomes are common when working with reactive compounds like this compound. This guide will help you troubleshoot common issues related to its hydrolysis.

Problem Potential Cause Recommended Solution
Hydrolysis is too fast and uncontrollable, leading to premature gelation. 1. Inappropriate Catalyst: Use of a strong acid or base catalyst can excessively accelerate the reaction. 2. High Temperature: Elevated reaction temperatures increase the hydrolysis rate. 3. High Water Concentration: A high molar ratio of water to silane will speed up the hydrolysis.1. Catalyst Selection: Use a weaker acid catalyst (e.g., acetic acid) or consider a non-ionic catalyst. For basic catalysis, use a lower concentration of a weaker base. 2. Temperature Control: Perform the reaction at a lower temperature (e.g., room temperature or below) to slow down the kinetics. 3. Adjust Water Ratio: Reduce the molar ratio of water to this compound.
Hydrolysis is too slow or incomplete. 1. Neutral pH: The hydrolysis rate of silanes is slowest at a neutral pH of around 7.[1] 2. Inadequate Mixing: Poor mixing can lead to localized depletion of reactants. 3. Steric Hindrance: The bulky phenoxy groups can sterically hinder the approach of water molecules.1. pH Adjustment: Introduce a mild acid or base catalyst to increase the reaction rate. For non-amino silanes, adjusting the pH to 3-5 is generally effective.[1] 2. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. 3. Solvent Choice: Use a co-solvent that can improve the solubility of both this compound and water, facilitating their interaction.
Inconsistent results between experimental runs. 1. Variation in Reagent Purity: Impurities in this compound, solvents, or water can affect the reaction rate. 2. Fluctuations in Ambient Conditions: Changes in temperature and humidity can influence the hydrolysis rate.[1] 3. Inconsistent Catalyst Addition: The timing and method of catalyst addition can impact the initial stages of the reaction.1. Use High-Purity Reagents: Ensure the purity of all starting materials. 2. Control Environmental Conditions: Conduct experiments in a controlled environment with stable temperature and humidity. 3. Standardize Procedures: Develop and adhere to a strict protocol for all experimental steps, including reagent addition.
Formation of precipitates instead of a clear sol. 1. Rapid Condensation: If the condensation rate is much faster than the hydrolysis rate, insoluble oligomers and polymers can form and precipitate. 2. Poor Solvent: The chosen solvent may not be able to keep the hydrolyzed species in solution.1. Control pH: The relative rates of hydrolysis and condensation are pH-dependent. Experiment with different pH values to find a regime where hydrolysis is favored over condensation. 2. Solvent System Optimization: Use a co-solvent system that can effectively solvate both the reactant and the hydrolyzed products.

Frequently Asked Questions (FAQs)

Q1: How does the phenoxy group in this compound affect its hydrolysis rate compared to alkoxysilanes like tetraethoxysilane (TEOS)?

The phenoxy group is an electron-withdrawing group, which can influence the hydrolysis rate. The rate of hydrolysis is related to the pKa of the leaving group (phenol in this case).[2] Generally, a more acidic leaving group (lower pKa) will lead to a faster hydrolysis rate. Phenol is more acidic than ethanol, suggesting that the intrinsic hydrolysis rate of this compound might be faster than that of TEOS under similar conditions. The hydrolysis rate constant of phenoxy derivatives is also proportional to their polarity, as described by the Hammett equation.[2]

Q2: What are the key factors that control the hydrolysis rate of this compound?

The primary factors controlling the hydrolysis rate of this compound are:

  • pH: The hydrolysis reaction is catalyzed by both acids and bases and is slowest at a neutral pH.[1][3]

  • Catalyst: The type and concentration of the catalyst have a significant impact. Acidic catalysts (e.g., HCl, acetic acid) and basic catalysts (e.g., ammonia, amines) are commonly used to accelerate the reaction.[1]

  • Temperature: Increasing the reaction temperature generally increases the hydrolysis rate.[1]

  • Water-to-Silane Ratio: A higher molar ratio of water to this compound will increase the rate of hydrolysis.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate.[4]

Q3: What types of catalysts can be used to control the hydrolysis of this compound?

A variety of catalysts can be employed:

  • Acid Catalysts: Mineral acids (e.g., HCl) and organic acids (e.g., acetic acid) are effective. The choice of acid can influence both the hydrolysis and subsequent condensation reactions.

  • Base Catalysts: Ammonia, amines, and other organic bases can be used. Base catalysis often leads to more highly branched silica networks.

  • Other Catalysts: Certain metal complexes and other Lewis acids can also catalyze the hydrolysis of silanes.

Q4: How can I monitor the progress of the hydrolysis reaction in real-time?

Several in-situ techniques can be used to monitor the hydrolysis of silanes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for observing the changes in the silicon environment as the phenoxy groups are replaced by hydroxyl groups.[5]

  • Infrared (IR) and Raman Spectroscopy: These techniques can be used to follow the disappearance of Si-O-Ph bonds and the appearance of Si-OH bonds.[5]

  • Gas Chromatography (GC): GC can be used to measure the concentration of the unreacted this compound over time.[2][4]

Quantitative Data Summary

Parameter Effect on Hydrolysis Rate General Trend
pH StrongMinimum rate at pH ~7; increases in acidic and basic conditions.
Temperature StrongRate increases with increasing temperature.
Catalyst Concentration StrongRate increases with increasing catalyst concentration.
Water/Silane Molar Ratio Moderate to StrongRate increases with a higher water-to-silane ratio.
Solvent Polarity ModerateThe effect can be complex and depends on the reaction mechanism.

Experimental Protocols

Protocol for Monitoring the Hydrolysis of this compound using 1H NMR Spectroscopy

This protocol provides a general method for monitoring the hydrolysis of this compound by observing the release of phenol.

Materials:

  • This compound

  • Deuterated solvent (e.g., Acetone-d6, DMSO-d6)

  • Deionized water (or D2O)

  • Catalyst (e.g., acetic acid or a dilute solution of HCl in D2O)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare the this compound Solution: Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration.

  • Prepare the Water/Catalyst Solution: Prepare a solution of deionized water (or D2O) and the catalyst in the same deuterated solvent. The concentration of water and catalyst should be chosen to achieve the desired molar ratios.

  • Initiate the Reaction: In an NMR tube, combine a known volume of the this compound solution with a known volume of the water/catalyst solution. The reaction is initiated upon mixing.

  • Acquire NMR Spectra: Immediately acquire a 1H NMR spectrum. Continue to acquire spectra at regular time intervals to monitor the reaction progress.

  • Data Analysis: Integrate the signals corresponding to the protons of the phenoxy groups in both the unreacted this compound and the liberated phenol. The rate of hydrolysis can be determined by plotting the concentration of phenol or the remaining this compound as a function of time.

Visualizations

Hydrolysis_Pathway TPS Si(OPh)₄ This compound Intermediate1 Si(OPh)₃(OH) Triphenoxysilanol TPS->Intermediate1 +H₂O -PhOH Intermediate2 Si(OPh)₂(OH)₂ Diphenoxysilanediol Intermediate1->Intermediate2 +H₂O -PhOH Intermediate3 Si(OPh)(OH)₃ Phenoxysilanetriol Intermediate2->Intermediate3 +H₂O -PhOH Final Si(OH)₄ Silicic Acid Intermediate3->Final +H₂O -PhOH

Caption: Stepwise hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reagents Prepare this compound and Catalyst Solutions Parameters Set Reaction Parameters (Temp, Stirring) Reagents->Parameters Mix Mix Reactants Parameters->Mix Monitor Monitor Reaction (e.g., NMR, IR) Mix->Monitor Data Collect and Analyze Data Monitor->Data Kinetics Determine Reaction Kinetics Data->Kinetics Troubleshooting_Logic Start Problem with Hydrolysis Rate? Rate_Check Is the rate too fast or too slow? Start->Rate_Check Inconsistent Inconsistent Results? Start->Inconsistent Too_Fast Hydrolysis Too Fast Rate_Check->Too_Fast Too Fast Too_Slow Hydrolysis Too Slow Rate_Check->Too_Slow Too Slow Solution_Fast Decrease Temperature Reduce Catalyst Conc. Lower Water Ratio Too_Fast->Solution_Fast Solution_Slow Increase Temperature Increase Catalyst Conc. Adjust pH Too_Slow->Solution_Slow Solution_Inconsistent Check Reagent Purity Control Environment Standardize Protocol Inconsistent->Solution_Inconsistent Yes

References

Technical Support Center: Tetraphenoxysilane Sol-Gel Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetraphenoxysilane sol-gel process. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: this compound is a sterically hindered precursor, and specific literature on its sol-gel processing is limited. The guidance provided here is based on the well-established principles of alkoxysilane sol-gel chemistry. Experimental parameters will likely require significant optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature gelation in the this compound sol-gel process?

Premature gelation is caused by an uncontrolled and rapid rate of hydrolysis and condensation reactions.[1][2] Once this compound begins to hydrolyze, it forms reactive silanol groups (Si-OH). These silanols can then condense with other silanols or unreacted phenoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional gel network.[1][2] The bulky nature of the phenoxy groups in this compound likely results in slower reaction kinetics compared to smaller alkoxysilanes like TEOS (tetraethoxysilane). However, once hydrolysis is initiated, the subsequent condensation can still proceed rapidly under certain conditions, leading to gelation.

Q2: How does pH influence the gelation of this compound sols?

The pH of the sol is a critical factor in controlling the rates of both hydrolysis and condensation.[3]

  • Acidic Conditions (pH < 7): Acidic environments catalyze the hydrolysis reaction, but typically lead to slower condensation rates. This results in the formation of more linear or weakly branched polymer chains, which can delay the onset of gelation.[2]

  • Basic Conditions (pH > 7): Basic conditions promote a faster condensation rate, leading to highly branched, particle-like structures that can quickly form a gel network.[2]

  • Neutral Conditions (pH ≈ 7): Near a neutral pH, the rates of both hydrolysis and condensation are generally at their minimum.[3]

For this compound, its high steric hindrance may necessitate more extreme pH conditions or longer reaction times to achieve significant hydrolysis.

Q3: What is the role of the water-to-precursor molar ratio (r) in preventing gelation?

The molar ratio of water to this compound is a key parameter. A stoichiometric amount of water is required for complete hydrolysis. However, using a large excess of water can accelerate hydrolysis, potentially leading to a rapid increase in the concentration of reactive silanol groups and subsequent fast condensation. Conversely, limiting the amount of water can slow down the hydrolysis rate, thus providing better control over the process and delaying gelation.

Q4: Can the choice of solvent affect the stability of the this compound sol?

Yes, the solvent plays a crucial role. This compound is insoluble in water, so a co-solvent, typically an alcohol like ethanol or propanol, is necessary to create a homogeneous solution. The solvent can influence the reaction rates by affecting the miscibility of the reactants and the concentration of water. The choice of alcohol can also impact the reaction kinetics; for example, ethanol is a byproduct of the hydrolysis of tetraethoxysilane and its presence can slow down the reaction.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Immediate Gelation or Precipitation Upon Adding Water/Catalyst - Reaction is too fast.- Localized high concentration of catalyst or water.- Lower the temperature: Conduct the reaction in an ice bath to slow down the kinetics.- Slow addition: Add the water and catalyst solution dropwise with vigorous stirring to ensure homogeneity.- Dilute the reactants: Increase the solvent volume to reduce the concentration of the precursor, water, and catalyst.
Sol Gels During Storage or Before Use - Slow, ongoing condensation reactions.- Store at low temperature: Refrigerate the sol to significantly slow down the condensation rate.- Adjust the pH: For long-term stability, a slightly acidic pH is often preferred to minimize the condensation rate.
Turbid or Opaque Sol - Formation of large, light-scattering particles due to uncontrolled condensation.- Insufficient purity of raw materials.[4]- Control the pH: Use a pH that favors slower condensation (typically acidic).- Use a co-solvent: Ensure a homogeneous solution by using an appropriate co-solvent.- Purify raw materials: Ensure the this compound, solvent, and water are of high purity.[4]
No Gelation or Very Slow Reaction - Insufficient hydrolysis or condensation.- Steric hindrance of the phenoxy groups is dominating.- Increase the temperature: Gently heat the solution to increase the reaction rates.- Adjust the pH: Move to a more strongly acidic or basic pH to catalyze the reactions.- Increase the water concentration: Ensure enough water is present for hydrolysis.- Allow for longer reaction times: The bulky phenoxy groups may necessitate significantly longer reaction times compared to other precursors.

Experimental Protocols and Data

Table 1: General Reaction Parameters for Alkoxysilane Sol-Gel Processes

Parameter Typical Range for TEOS (as a starting point) Considerations for this compound
Temperature 0°C to 60°CDue to expected slower kinetics, higher temperatures might be necessary. Start at room temperature and adjust as needed.
pH 1-3 (acid-catalyzed) or 10-11 (base-catalyzed)The optimal pH may differ. Experiment with a range of acidic and basic catalysts.
Water to Precursor Molar Ratio (r) 2 to 50The bulky phenoxy groups may require a higher 'r' value and/or longer times to achieve complete hydrolysis. Start with a lower ratio to control the initial reaction.
Solvent Ethanol, Methanol, PropanolA solvent that can effectively dissolve this compound is crucial. Dioxane or THF might be considered in addition to alcohols.
Catalyst HCl, HNO₃ (acidic); NH₄OH (basic)The choice of catalyst can influence the final structure of the gel.

Visualizing the Sol-Gel Process and Troubleshooting

Diagram 1: The Sol-Gel Process for this compound

This diagram illustrates the two fundamental reactions in the sol-gel process: hydrolysis and condensation.

SolGelProcess TPS This compound (Si(OPh)₄) Silanol Silanol Intermediate (Si(OPh)₄₋ₓ(OH)ₓ) TPS->Silanol + H₂O (Hydrolysis) Sol Stable Sol (Colloidal Suspension) Silanol->Sol Controlled Condensation Gel Gel Network (Si-O-Si Bonds) Silanol->Gel Uncontrolled Condensation (Rapid Gelation) Sol->Gel Further Condensation

Caption: The hydrolysis and condensation pathway of this compound.

Diagram 2: Troubleshooting Workflow for Premature Gelation

This logical diagram provides a step-by-step approach to diagnosing and resolving issues with premature gelation.

TroubleshootingWorkflow Start Problem: Premature Gelation CheckTemp Is the reaction temperature too high? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., use ice bath) CheckTemp->LowerTemp Yes CheckAddition Is the addition of water/catalyst too fast? CheckTemp->CheckAddition No Success Problem Resolved: Stable Sol LowerTemp->Success SlowAddition Action: Add dropwise with vigorous stirring CheckAddition->SlowAddition Yes CheckConc Are the reactant concentrations too high? CheckAddition->CheckConc No SlowAddition->Success Dilute Action: Dilute the sol with more solvent CheckConc->Dilute Yes CheckpH Is the pH promoting rapid condensation? CheckConc->CheckpH No Dilute->Success AdjustpH Action: Adjust pH towards more acidic conditions CheckpH->AdjustpH Yes CheckpH->Success No AdjustpH->Success

Caption: A logical workflow for troubleshooting premature gelation.

References

Technical Support Center: Synthesis of Tetraphenoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of tetraphenoxysilane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main industrial routes for the synthesis of this compound:

  • From Silicon Tetrachloride: The most common laboratory and industrial method involves the reaction of silicon tetrachloride (SiCl₄) with phenol (C₆H₅OH). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

  • Direct Synthesis from Elemental Silicon: An alternative method is the direct reaction of elemental silicon with phenol at high temperatures (300-350°C), often using a copper catalyst. This method can achieve high yields but requires more demanding reaction conditions.[1]

Q2: What is the reaction mechanism when using silicon tetrachloride and phenol?

The reaction is a nucleophilic substitution at the silicon center. The oxygen atom of the phenol acts as a nucleophile, attacking the electrophilic silicon atom of SiCl₄. This process occurs in a stepwise manner, replacing the four chlorine atoms with phenoxy groups. The overall reaction is:

SiCl₄ + 4 C₆H₅OH → Si(OC₆H₅)₄ + 4 HCl

Because this reaction generates corrosive HCl gas, a base (like pyridine or triethylamine) is often added to act as an HCl scavenger, driving the reaction to completion.

Q3: What are the critical safety precautions for this synthesis?

  • Silicon Tetrachloride (SiCl₄): This reactant is a colorless, volatile, and corrosive liquid that fumes in air.[2][3] It reacts violently with water to produce silica and HCl gas.[3] All manipulations must be performed under a fume hood using anhydrous (moisture-free) techniques and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phenol: Phenol is toxic and corrosive. It can cause severe skin burns and is harmful if inhaled or ingested. Handle with appropriate PPE.

  • HCl Gas: The reaction byproduct, hydrogen chloride, is a corrosive gas. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl.

Q4: How can I purify the final this compound product?

Purification is crucial to remove unreacted starting materials, partially substituted silanes, and other byproducts. Common methods include:

  • Vacuum Distillation: this compound has a high boiling point, making vacuum distillation an effective method for separating it from more volatile impurities.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent to obtain a high-purity crystalline solid.

  • Chromatography: For very high purity requirements, such as in electronics applications, gas chromatography can be used to separate the product from trace impurities.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: My reaction yield is significantly lower than expected or I obtained no product.

Low or no yield is the most common issue and can usually be traced to problems with the reagents or reaction conditions.

Potential Causes & Solutions:
  • Presence of Moisture: Silicon tetrachloride and other chlorosilanes are extremely sensitive to water.[3] Moisture in the glassware, solvents, or inert atmosphere will hydrolyze the SiCl₄ to silica (SiO₂), preventing it from reacting with phenol.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. Perform the reaction under a dry inert atmosphere (e.g., nitrogen or argon).

  • Impure Reagents: The quality of the starting materials is critical.

    • Solution: Use freshly distilled silicon tetrachloride and high-purity phenol. Ensure any base or catalyst used is also anhydrous and of high quality.

  • Incorrect Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: If the reaction is too slow, consider gently heating the mixture. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal temperature.

  • Inefficient HCl Scavenging: If HCl is not effectively removed from the reaction, it can establish an equilibrium that limits product formation.

    • Solution: Ensure a sufficient stoichiometric amount (or a slight excess) of a suitable base (e.g., pyridine, triethylamine) is used. The base should be added in a controlled manner.

Below is a troubleshooting workflow to diagnose the cause of low yield.

low_yield_troubleshooting start Low or No Yield check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_reagents Are reagents pure and fresh? check_moisture->check_reagents Yes solution_moisture Solution: - Oven/flame-dry all glassware. - Use anhydrous solvents. - Maintain inert atmosphere. check_moisture->solution_moisture No check_temp Was the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Solution: - Distill SiCl4 before use. - Use high-purity phenol. - Verify catalyst/base quality. check_reagents->solution_reagents No check_base Was an HCl scavenger used effectively? check_temp->check_base Yes solution_temp Solution: - Monitor reaction progress (TLC/GC). - Adjust temperature as needed. - Avoid excessive heat. check_temp->solution_temp No solution_base Solution: - Use stoichiometric amount of base. - Ensure efficient mixing. check_base->solution_base No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Problem 2: My final product is a mixture of partially substituted chlorophenoxysilanes.

The formation of intermediates like trichlorophenoxysilane (Cl₃Si(OPh)), dichlorodiphenoxysilane (Cl₂Si(OPh)₂), and chlorotriphenoxysilane (ClSi(OPh)₃) indicates that the reaction has not gone to completion.

Potential Causes & Solutions:
  • Incorrect Stoichiometry: An insufficient amount of phenol relative to silicon tetrachloride will result in incomplete substitution.

    • Solution: Use the correct stoichiometric ratio of 4 moles of phenol to 1 mole of silicon tetrachloride. A slight excess of phenol can help drive the reaction towards the fully substituted product.

  • Insufficient Reaction Time or Temperature: The substitution of the final one or two chlorine atoms can be sterically hindered and may require more forcing conditions.

    • Solution: Increase the reaction time or temperature and monitor the disappearance of intermediates by GC or NMR.

  • Poor Mixing: If the reagents are not mixed efficiently, localized areas of high SiCl₄ concentration can exist, hindering complete reaction.

    • Solution: Ensure vigorous and constant stirring throughout the entire reaction, especially during the addition of reagents.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. The table below summarizes data from various approaches.

Synthesis MethodReactantsCatalyst/ConditionsReported YieldReference
Direct SynthesisElemental Silicon, PhenolCopper catalyst, 300-350°C, H₂ atmosphereUp to 79%[1]
From SiCl₄Silicon Tetrachloride, PhenolBase (e.g., Pyridine), Inert SolventGenerally high, >80% (method-dependent)General Knowledge
From SilicaSilica (SiO₂), EthanolKOH, Molecular Sieves 3Å, 240°C, 6h~70-75% (for TEOS)[5][6]

Note: The yield for the silica-based method is for Tetraethoxysilane (TEOS) but demonstrates a modern approach to synthesizing alkoxysilanes directly from silica, which could potentially be adapted.

Experimental Protocols & Workflows

Protocol: Synthesis from Silicon Tetrachloride and Phenol

This protocol provides a general procedure. Specific quantities and conditions should be optimized for your laboratory setup.

1. Reagent Preparation & Setup:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Connect the top of the condenser to a gas bubbler containing NaOH solution to trap HCl gas.

  • Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Dissolve 4 molar equivalents of high-purity phenol and 4 molar equivalents of anhydrous pyridine in an anhydrous solvent (e.g., toluene or dichloromethane) in the reaction flask.

2. Reaction Execution:

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1 molar equivalent of freshly distilled silicon tetrachloride dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction's progress using an appropriate analytical technique (e.g., GC-MS or ¹H NMR) until the starting material is consumed.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature. A precipitate of pyridinium hydrochloride will form.

  • Filter the mixture to remove the salt and wash the precipitate with a small amount of the anhydrous solvent.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by vacuum distillation or recrystallization to yield pure this compound.

The diagram below illustrates the general experimental workflow.

experimental_workflow prep 1. Preparation - Dry glassware - Add phenol, base, and solvent reaction 2. Reaction - Cool mixture (ice bath) - Add SiCl4 dropwise - Reflux and monitor prep->reaction workup 3. Work-up - Cool and filter salt - Remove solvent reaction->workup purification 4. Purification - Vacuum distillation or - Recrystallization workup->purification analysis 5. Analysis - Characterize product (NMR, MS, etc.) - Assess yield and purity purification->analysis

Caption: General experimental workflow for this compound synthesis.

References

"troubleshooting guide for tetraphenoxysilane-based coatings"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenoxysilane (TPOS)-based coatings. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: this compound (TPOS) is a less common precursor for sol-gel coatings compared to tetraalkoxysilanes like TEOS (tetraethoxysilane). As such, publicly available, detailed experimental data and established troubleshooting guides specifically for TPOS are limited. The information provided here is based on the fundamental principles of sol-gel science and experience with related silane precursors. The bulky and electron-withdrawing nature of the phenoxy leaving group in TPOS can lead to different hydrolysis and condensation kinetics, as well as distinct final coating properties. Therefore, the parameters and solutions presented below should be considered as starting points for your experimental optimization.

Troubleshooting Guide

Issue 1: Cracking of the Coating During Drying or Curing

Question: My TPOS-based coating is cracking upon drying or during the curing process. What are the potential causes and how can I prevent this?

Answer: Cracking is a common issue in sol-gel derived coatings and is primarily caused by the stress generated during the evaporation of solvents and the condensation of the siloxane network. The bulky phenol leaving group from TPOS hydrolysis can exacerbate this issue.

Potential Causes & Solutions:

CauseSolution
High Precursor Concentration Reduce the concentration of TPOS in the sol. A lower concentration can lead to a less dense initial network, reducing shrinkage stress.
Rapid Solvent Evaporation Slow down the drying process. This can be achieved by drying in a controlled humidity environment or by using a solvent with a higher boiling point in your formulation.
Thick Coating Application Apply thinner coats. Multiple thin layers with intermediate drying/curing steps are less prone to cracking than a single thick layer.[1]
Excessive Condensation Before Application Reduce the aging time of the sol before application. A less condensed sol will have more flexibility to accommodate shrinkage during drying.
Inappropriate Curing Temperature A high curing temperature can accelerate condensation and solvent evaporation, leading to increased stress.[2] A lower curing temperature for a longer duration may be beneficial.

Experimental Workflow for Preventing Cracking:

G cluster_solutions Troubleshooting Steps start Cracking Observed concentration Reduce TPOS Concentration start->concentration solvent Use High Boiling Point Solvent start->solvent thickness Apply Thinner Coats start->thickness aging Decrease Sol Aging Time start->aging curing Optimize Curing Temperature start->curing end_node Crack-Free Coating concentration->end_node solvent->end_node thickness->end_node aging->end_node curing->end_node

Caption: Troubleshooting workflow for cracked TPOS coatings.

Issue 2: Poor Adhesion to the Substrate

Question: The TPOS-based coating is delaminating or can be easily peeled off the substrate. How can I improve adhesion?

Answer: Poor adhesion is often due to inadequate surface preparation, a mismatch between the coating and substrate surface energies, or incomplete bonding at the interface.

Potential Causes & Solutions:

CauseSolution
Improper Substrate Cleaning Thoroughly clean the substrate to remove any organic residues, dust, or other contaminants. Use appropriate solvents and consider plasma or piranha cleaning for silicon-based substrates.
Low Surface Hydroxyl Groups The condensation reaction that forms covalent bonds with the substrate requires hydroxyl (-OH) groups on the surface. Pre-treating the substrate with an oxygen plasma or a chemical treatment that introduces hydroxyl groups can improve adhesion.
Incompatible Surface Energy The surface energy of the substrate should be higher than the surface tension of the sol for good wetting and adhesion. Surface treatments can modify the substrate's surface energy.
Use of an Adhesion Promoter Applying a primer layer of an organofunctional silane that is compatible with both the substrate and the TPOS-derived coating can significantly enhance adhesion.[3]
Incomplete Curing Ensure the coating is fully cured to allow for complete condensation and bond formation with the substrate.

Logical Relationship for Improving Adhesion:

G cluster_prep Substrate Preparation cluster_modification Coating & Interfacial Modification cleaning Thorough Cleaning hydroxylation Surface Hydroxylation cleaning->hydroxylation adhesion_promoter Use Adhesion Promoter hydroxylation->adhesion_promoter curing Ensure Complete Curing adhesion_promoter->curing good_adhesion Good Adhesion curing->good_adhesion

Caption: Key steps to achieve good coating adhesion.

Issue 3: Hazy or Opaque Coating

Question: My TPOS-based coating is not clear and appears hazy or opaque. What could be the reason for this?

Answer: Haziness in sol-gel coatings is typically due to light scattering from particles or pores that are comparable in size to the wavelength of visible light. This can result from uncontrolled hydrolysis and condensation reactions.

Potential Causes & Solutions:

CauseSolution
Uncontrolled Particle Growth The hydrolysis and condensation of TPOS can lead to the formation of silica particles. If these particles grow too large, they will scatter light. Using a catalyst (acid or base) can help control the reaction rates and particle size. Acid catalysis generally leads to more linear polymers, while base catalysis promotes the formation of more spherical particles.[4]
Incomplete Dissolution of TPOS Ensure that the TPOS is fully dissolved in the solvent before initiating hydrolysis. The choice of solvent is crucial; solvents that can dissolve both the nonpolar TPOS and the polar water are necessary.
Precipitation of Siloxane Oligomers If the growing siloxane oligomers become insoluble in the sol, they can precipitate and cause haziness. Adjusting the solvent system or the water-to-TPOS ratio may be necessary.
Rough Surface Morphology A rough surface can also scatter light and appear hazy. This can be influenced by the application method and the drying conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for a TPOS-based coating?

A1: A common starting point for a TPOS-based sol-gel formulation involves a molar ratio of TPOS:solvent:water:catalyst. Due to the bulky phenoxy groups, a higher amount of a suitable solvent and a catalyst are often necessary.

Typical Formulation Parameters:

ComponentMolar Ratio (relative to TPOS)Example SolventsExample Catalysts
TPOS1Ethanol, Isopropanol, THFHCl, Acetic Acid (acidic), NH4OH (basic)
Solvent10 - 50
Water1 - 4
Catalyst0.01 - 0.1

Q2: What are the recommended curing conditions for TPOS-based coatings?

A2: Curing is essential to complete the condensation reactions and form a stable, dense silica network. The curing temperature and time will depend on the desired coating properties and the substrate's thermal stability.

General Curing Guidelines:

Curing TemperatureTypical DurationEffect
Room Temperature24 - 72 hoursMinimal stress, but may result in incomplete condensation.
80 - 120 °C1 - 4 hoursPromotes more complete condensation and solvent removal.[2]
> 150 °C30 - 60 minutesCan lead to a denser film but may increase stress and the risk of cracking.

Q3: How does the choice of catalyst affect the TPOS sol-gel process?

A3: The catalyst plays a crucial role in controlling the rates of hydrolysis and condensation.

  • Acid Catalysis (e.g., HCl): Generally promotes a faster hydrolysis rate compared to the condensation rate. This leads to the formation of more linear or randomly branched polymer chains, which can result in a more flexible coating.[4]

  • Base Catalysis (e.g., NH₄OH): Tends to accelerate the condensation rate, especially of highly condensed species. This often results in the formation of more discrete, highly branched, or spherical silica particles.[5]

Signaling Pathway of Sol-Gel Process:

G TPOS This compound (TPOS) Hydrolysis Hydrolysis (+ H2O, Catalyst) TPOS->Hydrolysis Silanol Silanol Intermediates (Si-OH) Hydrolysis->Silanol Condensation Condensation (- H2O or Phenol) Silanol->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation (Network Formation) Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Curing Curing Drying->Curing Coating Final Coating (SiO2 Network) Curing->Coating

Caption: The sol-gel process for TPOS-based coatings.

Experimental Protocols

Protocol 1: Preparation of a TPOS-Based Coating Solution (Sol)
  • Solvent Mixture: In a clean, dry flask, mix the chosen alcohol (e.g., ethanol) and any co-solvent (e.g., THF) in the desired ratio.

  • TPOS Addition: While stirring, slowly add the this compound to the solvent mixture. Ensure complete dissolution.

  • Hydrolysis Initiation: In a separate container, prepare an aqueous solution of the catalyst (e.g., dilute HCl in deionized water).

  • Sol Formation: Slowly add the catalyst solution to the TPOS solution while stirring vigorously.

  • Aging: Allow the sol to age for a specific period (e.g., 1 to 24 hours) at a controlled temperature. The aging time will influence the extent of initial hydrolysis and condensation.

Protocol 2: Coating Deposition by Dip-Coating
  • Substrate Preparation: Clean the substrate thoroughly using a standard procedure appropriate for the material.

  • Immersion: Immerse the cleaned substrate into the prepared TPOS sol.

  • Withdrawal: Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed is a key parameter that determines the coating thickness.

  • Drying: Allow the solvent to evaporate from the coated substrate in a controlled environment. A preliminary drying step at room temperature is often followed by a gentle heating step (e.g., 60-80 °C).

  • Curing: Transfer the dried, coated substrate to an oven for final curing at the desired temperature and for the specified duration to achieve the final, dense silica coating.

References

"side reactions in tetraphenoxysilane synthesis and how to avoid them"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of tetraphenoxysilane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a structured format.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Presence of Moisture: Silicon tetrachloride (SiCl₄) and its intermediates are highly susceptible to hydrolysis, leading to the formation of silicon dioxide or siloxanes instead of the desired product.[1]Action: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.Action: Ensure the reaction is stirred efficiently for the recommended duration. If the reaction is performed at a low temperature, consider allowing it to warm to room temperature and stir for an extended period. Monitor the reaction progress using techniques like TLC or GC if possible.
3. Loss of Product During Workup: The product may be lost during extraction or purification steps.Action: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the product. When performing recrystallization, use the minimum amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.[2]
4. Ineffective HCl Scavenger: If using a base like pyridine or triethylamine to neutralize the HCl byproduct, an insufficient amount or a less effective base can hinder the reaction from proceeding to completion.Action: Use a slight excess (at least 4 equivalents) of a dry, high-purity amine scavenger. Ensure the scavenger is added under conditions that prevent side reactions with the solvent or starting materials.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Partially substituted chlorosilanes (e.g., trichlorophenoxysilane) or siloxane oligomers can act as impurities that inhibit crystallization.Action: Ensure the reaction goes to completion to minimize partially substituted byproducts. Purification by column chromatography before recrystallization may be necessary to remove oligomeric impurities.
2. Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the product may be too soluble.Action: Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of non-polar to moderately polar solids include ethanol, hexane/ethyl acetate, or toluene.[2] Inducing crystallization by scratching the inside of the flask or adding a seed crystal can be effective.[2]
Product is Contaminated with Partially Substituted Silanes 1. Incorrect Stoichiometry: Using less than four equivalents of phenol will lead to incomplete substitution.Action: Use a stoichiometric amount or a slight excess of phenol (at least 4 equivalents) to drive the reaction to completion.
2. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to fully substitute all four chloride atoms.Action: Increase the reaction time or consider gentle heating to ensure complete substitution. The progress can be monitored to determine the optimal reaction endpoint.
Formation of Solid Byproducts (e.g., SiO₂) 1. Accidental Introduction of Water: As mentioned, moisture will lead to the formation of insoluble silicon oxides.[1]Action: Re-evaluate the experimental setup and procedures to identify and eliminate any potential sources of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of silicon tetrachloride (SiCl₄) with four equivalents of phenol (C₆H₅OH). This reaction produces this compound and four equivalents of hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, the HCl is typically neutralized with a non-nucleophilic base, such as pyridine or triethylamine.

Q2: Why is it critical to maintain anhydrous conditions during the synthesis?

A2: Silicon tetrachloride is highly reactive towards water. In the presence of moisture, SiCl₄ will readily hydrolyze to form silicic acid (Si(OH)₄) or silicon dioxide (SiO₂), both of which are unwanted byproducts.[1] This side reaction significantly reduces the yield of the desired this compound. Partially substituted intermediates are also susceptible to hydrolysis.

Q3: My reaction has a low yield. What are the most likely causes?

A3: Low yields are often due to the presence of moisture, leading to the hydrolysis of SiCl₄. Another common cause is an incomplete reaction due to insufficient reaction time, improper temperature, or using a less than stoichiometric amount of phenol. Lastly, ensure that your HCl scavenger (e.g., pyridine) is anhydrous and added in the correct proportion.

Q4: I have obtained an oily product instead of a solid. How can I induce crystallization?

A4: Oiling out during recrystallization can be due to impurities or the use of an inappropriate solvent. First, ensure that the reaction has gone to completion to minimize impurities. If the product is still an oil, try different recrystallization solvents. A solvent system, such as ethanol/water or hexane/ethyl acetate, where the product is soluble in the hot mixture but insoluble upon cooling, can be effective.[2] You can also try scratching the inner surface of the flask with a glass rod or adding a small seed crystal of pure this compound to induce crystallization.[2]

Q5: How can I be sure that all four chloride atoms on the silicon have been substituted?

A5: To favor complete substitution, it is crucial to use at least four equivalents of phenol for every one equivalent of silicon tetrachloride. Driving the reaction to completion through adequate reaction time and appropriate temperature is also important. Characterization of the final product by techniques such as NMR spectroscopy can confirm the absence of partially substituted species.

Experimental Protocols

Synthesis of this compound from Silicon Tetrachloride and Phenol

This protocol provides a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Silicon Tetrachloride (SiCl₄)

  • Phenol (C₆H₅OH)

  • Anhydrous Pyridine (C₅H₅N)

  • Anhydrous Toluene

  • Ethanol (for recrystallization)

  • Standard, dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve phenol (4.0 equivalents) in anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (4.0 equivalents). Cool the mixture in an ice bath.

  • Slow Addition of SiCl₄: Add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the salt with a small amount of anhydrous toluene. Combine the filtrates and remove the toluene under reduced pressure.

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.[2] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Reaction and Side Reaction Pathways

reaction_pathways cluster_main Main Synthesis Pathway cluster_hydrolysis Side Reaction: Hydrolysis cluster_incomplete Side Reaction: Incomplete Substitution cluster_siloxane Side Reaction: Siloxane Formation SiCl4 SiCl₄ Si_OPh_4 Si(OPh)₄ SiCl4->Si_OPh_4 + 4 PhOH + 4 Pyridine SiCl4->Si_OPh_4 SiCl4_h SiCl₄ SiCl4_i SiCl₄ Phenol 4 PhOH Phenol->Si_OPh_4 Pyridine 4 Pyridine Pyridine->Si_OPh_4 PyHCl 4 Pyridine·HCl SiO2 SiO₂ / Si(OH)₄ SiCl4_h->SiO2 + H₂O (excess) HCl_h HCl H2O H₂O Partially_Substituted ClₓSi(OPh)₄₋ₓ SiCl4_i->Partially_Substituted + < 4 PhOH Phenol_i < 4 PhOH Partially_Substituted_h ClₓSi(OPh)₄₋ₓ Silanol Silanol Intermediate Partially_Substituted_h->Silanol + H₂O H2O_s H₂O Siloxane -(O-Si(OPh)₂)-ₙ Silanol->Siloxane Condensation

Caption: Main reaction pathway for this compound synthesis and major side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Product_Form Product is an oil? Check_Yield->Check_Product_Form No Anhydrous Ensure Anhydrous Conditions Check_Yield->Anhydrous Yes Check_Purity Product is impure? Check_Product_Form->Check_Purity No Recrystallization Optimize Recrystallization Check_Product_Form->Recrystallization Yes Purification Further Purification (e.g., Chromatography) Check_Purity->Purification Yes Success Successful Synthesis Check_Purity->Success No Stoichiometry Check Stoichiometry & Reaction Time Anhydrous->Stoichiometry Stoichiometry->Start Retry Recrystallization->Check_Purity Purification->Recrystallization

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Tetraphenoxysilane Handling and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing tetraphenoxysilane against premature hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound ((PhO)₄Si) is an organosilicon compound with four phenoxy groups attached to a central silicon atom. The silicon-oxygen bonds in this compound are susceptible to cleavage by water, a process known as hydrolysis. This reaction is often catalyzed by acids or bases and leads to the formation of silanols (Si-OH) and phenol.[1] These silanols are reactive and can undergo condensation to form polysiloxane networks, which can negatively impact experiments by causing unwanted precipitation or altering the properties of the final product.[2]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The hydrolysis of alkoxysilanes like this compound is significantly influenced by the following factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis. Even trace amounts of moisture in solvents or on glassware can initiate the reaction.[2]

  • pH of the Medium: Hydrolysis is slowest at a neutral pH (around 7) and is rapidly accelerated under both acidic and basic conditions.[1][3]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[4]

  • Catalysts: Aside from acids and bases, certain metal ions can also catalyze the hydrolysis reaction.[4]

Q3: How should I properly store and handle this compound to minimize hydrolysis?

To ensure the stability of this compound, adhere to the following storage and handling procedures:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from atmospheric moisture.[4][5] It should be kept away from strong oxidizing agents, mineral acids, and heat sources.[4][6]

  • Handling: Handle the compound in a controlled environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to moisture. Use dry solvents and glassware. Personal protective equipment, including gloves and safety glasses, should always be worn.[4][7]

Q4: Can I use common organic solvents with this compound?

While this compound is insoluble in water, it is compatible with many common aprotic, non-aqueous solvents.[6][8] It is crucial to use anhydrous-grade solvents to prevent introducing water into the system. Always check the chemical compatibility of your chosen solvent with this compound before use.[9][10][11][12]

Troubleshooting Guide: Premature Hydrolysis of this compound

If you are observing unexpected precipitation, changes in viscosity, or inconsistent results in your experiments involving this compound, you may be experiencing premature hydrolysis. Use the following guide to troubleshoot the issue.

Diagram: Troubleshooting Logic for Premature Hydrolysis

G cluster_0 Problem Identification cluster_1 Investigation: Moisture Contamination cluster_2 Investigation: pH and Catalysis cluster_3 Investigation: Temperature cluster_4 Resolution start Unexpected Precipitation or Viscosity Change? q_moisture Are solvents anhydrous and glassware oven-dried? start->q_moisture Start Troubleshooting s_moisture Use anhydrous solvents and oven-dried glassware. Handle under inert atmosphere. q_moisture->s_moisture No q_ph Is the reaction medium acidic or basic? Are acidic/basic impurities present? q_moisture->q_ph Yes s_moisture->q_ph Re-evaluate s_ph Adjust pH to neutral. Use non-polar, aprotic solvents. Consider a proton sponge for acid scavenging. q_ph->s_ph Yes q_temp Is the reaction temperature elevated? q_ph->q_temp No s_ph->q_temp Re-evaluate s_temp Conduct the experiment at a lower temperature if possible. q_temp->s_temp Yes end Problem Resolved q_temp->end No s_temp->end Re-evaluate

Caption: Troubleshooting workflow for premature hydrolysis.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound in a Non-Aqueous Reaction
  • Preparation of Glassware: All glassware must be thoroughly cleaned and then oven-dried at a minimum of 120°C for at least 4 hours to remove any adsorbed water. Allow the glassware to cool to room temperature in a desiccator before use.

  • Solvent Preparation: Use only anhydrous grade solvents. It is recommended to further dry the solvent using appropriate drying agents (e.g., molecular sieves) for at least 24 hours before use.

  • Inert Atmosphere: Conduct all manipulations of this compound and the subsequent reaction in a glove box or under a positive pressure of an inert gas such as nitrogen or argon.

  • Dispensing this compound: Weigh the required amount of this compound in the inert atmosphere and transfer it to the reaction vessel.

  • Reaction Setup: Add the anhydrous solvent to the reaction vessel via a syringe or cannula. Maintain a gentle flow of inert gas over the reaction mixture throughout the experiment.

  • Monitoring: If possible, monitor the reaction for any signs of precipitation or changes in viscosity, which could indicate hydrolysis.

Protocol 2: Monitoring Hydrolysis of this compound using FT-IR Spectroscopy

This protocol provides a method to qualitatively monitor the extent of hydrolysis.

  • Sample Preparation: At various time points during your experiment, withdraw a small aliquot of the reaction mixture under an inert atmosphere.

  • FT-IR Analysis: Acquire an FT-IR spectrum of the aliquot.

  • Data Interpretation:

    • Monitor the appearance or increase in the intensity of a broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of silanol (Si-OH) groups.

    • Observe any changes in the Si-O-C stretching region (around 900-1100 cm⁻¹). The formation of Si-O-Si bonds from condensation will also alter this region of the spectrum.

    • A stable spectrum over time with no significant appearance of an O-H band suggests that hydrolysis is being successfully controlled.

Quantitative Data Summary

FactorConditionEffect on Hydrolysis RateReference(s)
pH Acidic (pH < 7)Significantly Increased[1][2]
Neutral (pH ≈ 7)Minimal[1]
Basic (pH > 7)Significantly Increased[1][2]
Water Concentration HighIncreased[2]
Low/Trace AmountsSlow but still occurs[2]
Temperature IncreasedIncreased[4]
DecreasedDecreased[4]
Solvent Anhydrous, AproticMinimal[8]
Protic (e.g., alcohols)Can participate in reaction[2]
Steric Hindrance of Alkoxy Group Bulky (e.g., phenoxy)Generally slower than smaller groups (e.g., methoxy)[6][13]

Signaling Pathways and Workflows

Diagram: Hydrolysis and Condensation Pathway of this compound

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TPS This compound ((PhO)₄Si) Silanol Silanol Intermediate ((PhO)₃SiOH) TPS->Silanol + H₂O Dimer Dimer ((PhO)₃Si-O-Si(OPh)₃) Silanol->Dimer + Silanol - H₂O phenol Phenol (PhOH) Silanol->phenol By-product Polymer Polysiloxane Network Dimer->Polymer + Condensation catalyst H₂O (Acid or Base Catalyst) catalyst->TPS

Caption: General pathway of this compound hydrolysis.

References

Validation & Comparative

A Comparative Guide to Silica Nanoparticle Synthesis: Tetraphenoxysilane vs. TEOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of silica nanoparticles with controlled size, morphology, and surface properties is of paramount importance for a wide range of applications, including drug delivery, diagnostics, and catalysis. The choice of the silicon precursor is a critical factor that dictates the reaction kinetics and the final characteristics of the nanoparticles. This guide provides a comprehensive comparison of two silica precursors: the widely used tetraethoxysilane (TEOS) and the less conventional tetraphenoxysilane.

Performance Comparison: this compound vs. TEOS

Direct comparative experimental data for the synthesis of silica nanoparticles from this compound versus TEOS is limited in publicly available literature. However, based on the fundamental principles of sol-gel chemistry and the known properties of these precursors, a qualitative and theoretical comparison can be made. The Stöber method, a well-established protocol for TEOS, serves as a benchmark for hydrolytic sol-gel synthesis.[1][2] The synthesis using this compound, on the other hand, is more likely to proceed via a non-hydrolytic or a modified hydrolytic route due to the different reactivity of the phenoxy group compared to the ethoxy group.

FeatureThis compound (TPS)Tetraethoxysilane (TEOS)
Reaction Pathway Primarily non-hydrolytic or slower hydrolytic sol-gel process.Primarily hydrolytic sol-gel process (e.g., Stöber method).[1]
Reaction Rate Generally slower hydrolysis and condensation rates are expected due to the steric hindrance and electronic effects of the phenoxy groups.Well-characterized and controllable hydrolysis and condensation rates.[2]
Byproducts PhenolEthanol
Control over Particle Size Potentially offers finer control due to slower reaction kinetics, but less studied.Well-established methods for controlling particle size by adjusting reactant concentrations, temperature, and catalyst.[2][3]
Surface Functionalization The resulting silica surface may have different reactivity compared to TEOS-derived silica.Extensive literature and established protocols for surface functionalization.[4]
Toxicity of Byproducts Phenol is more toxic than ethanol and requires careful handling and disposal.Ethanol is a relatively benign byproduct.
Cost & Availability Generally more expensive and less commonly used than TEOS.Relatively inexpensive and widely available.

Experimental Protocols

Synthesis of Silica Nanoparticles using TEOS (Stöber Method)

This protocol is a widely adopted method for synthesizing monodisperse silica nanoparticles.[1][5]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, a mixture of ethanol and deionized water is prepared.

  • Ammonium hydroxide is added to the ethanol-water mixture, and the solution is stirred.

  • TEOS is added to the stirred solution.

  • The reaction is allowed to proceed for a specified time (typically several hours) at a constant temperature (usually room temperature) with continuous stirring.

  • The resulting silica nanoparticles are collected by centrifugation, washed multiple times with ethanol and water, and dried.

The size of the resulting silica nanoparticles can be tuned by varying the concentrations of TEOS, water, and ammonia.[2]

Hypothetical Synthesis of Silica Nanoparticles using this compound (Modified Sol-Gel Method)

Due to the limited specific protocols for this compound, the following is a generalized, hypothetical protocol based on sol-gel principles, which would require significant optimization.

Materials:

  • This compound (TPS)

  • A suitable solvent (e.g., a higher boiling point alcohol or an aprotic solvent)

  • A catalyst (e.g., an acid or a base, depending on the desired reaction pathway)

  • Water (for hydrolytic route) or an oxygen donor (for non-hydrolytic route)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Under controlled temperature and stirring, add the catalyst.

  • For a hydrolytic approach, slowly add a controlled amount of water. For a non-hydrolytic approach, an oxygen donor would be used.

  • Allow the reaction to proceed for an extended period, monitoring the formation of a precipitate or a gel.

  • The resulting silica nanoparticles would be collected, washed thoroughly to remove the phenol byproduct and residual reactants, and dried.

Reaction Mechanisms and Pathways

The synthesis of silica nanoparticles from both precursors proceeds via a sol-gel process involving two main steps: hydrolysis and condensation. However, the specific pathways and kinetics differ significantly.

TEOS Hydrolysis and Condensation

The hydrolysis of TEOS is catalyzed by either an acid or a base, leading to the formation of silanol groups (Si-OH) and the release of ethanol.[6] Subsequent condensation of these silanol groups, or between a silanol and an ethoxy group, forms siloxane bridges (Si-O-Si), resulting in the growth of the silica network and the formation of nanoparticles.[6]

TEOS_Hydrolysis_Condensation TEOS TEOS Si(OC2H5)4 Silanol Silanol Intermediate Si(OC2H5)x(OH)y TEOS->Silanol + H2O - C2H5OH Silanol->Silanol Silica Silica Nanoparticle (SiO2)n Silanol->Silica Condensation - H2O or C2H5OH TPS_Reaction_Pathway cluster_0 Hydrolytic Route cluster_1 Non-Hydrolytic Route TPS This compound Si(OC6H5)4 Intermediate Reactive Intermediate Silica Silica Nanoparticle (SiO2)n TPS_H TPS Silanol_H Silanol Intermediate TPS_H->Silanol_H + H2O - C6H5OH Silanol_H->Silica Condensation TPS_N TPS Intermediate_N Intermediate TPS_N->Intermediate_N + Oxygen Donor - Phenol Derivative Intermediate_N->Silica Condensation Characterization_Workflow cluster_characterization Characterization Techniques Synthesis Silica Nanoparticle Synthesis Purification Purification (Centrifugation, Washing) Synthesis->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization SEM SEM/TEM (Size, Morphology) Characterization->SEM DLS DLS (Size Distribution, Zeta Potential) Characterization->DLS FTIR FTIR (Surface Functional Groups) Characterization->FTIR BET BET Analysis (Surface Area, Porosity) Characterization->BET XRD XRD (Crystallinity) Characterization->XRD

References

A Comparative Analysis of Tetraphenoxysilane and Other Alkoxysilanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and drug development, the selection of appropriate precursor molecules is a critical determinant of the final product's properties. Alkoxysilanes, a versatile class of silicon-based compounds, are extensively utilized in the synthesis of a wide array of materials, including nanoparticles, coatings, and as crosslinking agents. This guide provides a detailed comparative analysis of tetraphenoxysilane against other common alkoxysilanes such as tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions for their specific applications.

Executive Summary

This compound, with its bulky phenoxy groups, is anticipated to exhibit significantly different reactivity compared to its alkyl-based counterparts like TEOS and TMOS. While direct comparative quantitative data is sparse in publicly available literature, this guide synthesizes available information on their physical and chemical properties, and extrapolates their expected performance based on established principles of sol-gel chemistry and steric hindrance effects. Generally, the hydrolysis rate of alkoxysilanes decreases with the increasing size and branching of the alkoxy group.[1] Therefore, this compound is expected to have a slower hydrolysis and condensation rate, offering potentially greater control over the gelation process and leading to materials with distinct structural characteristics.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of alkoxysilane precursors is paramount for designing synthetic protocols. The following tables summarize the key properties of this compound, TEOS, and TMOS.

Table 1: Physical Properties of Selected Alkoxysilanes

PropertyThis compoundTetraethoxysilane (TEOS)Tetramethoxysilane (TMOS)
CAS Number 1174-72-778-10-4681-84-5
Molecular Formula C₂₄H₂₀O₄SiC₈H₂₀O₄SiC₄H₁₂O₄Si
Molecular Weight ( g/mol ) 400.5208.33152.22
Appearance White powder or light pink chunky solidColorless liquidColorless liquid
Boiling Point (°C) ~418 at 760 mmHg168121-122
Melting Point (°C) 48-49-77-9.5
Density (g/cm³) 1.141 at 20°C0.934 at 20°C1.023 at 20°C
Solubility Insoluble in waterReacts with waterReacts with water

Note: Data compiled from various sources. Properties can vary slightly based on purity and measurement conditions.

Performance Comparison: Hydrolysis and Condensation

The performance of alkoxysilanes in applications such as sol-gel synthesis is primarily governed by the rates of two key reactions: hydrolysis and condensation.

Hydrolysis: The cleavage of the Si-OR bond by water to form a silanol (Si-OH) and an alcohol (R-OH).

Condensation: The reaction between two silanols or a silanol and an alkoxide to form a siloxane bond (Si-O-Si) and a byproduct (water or alcohol).

The rate of these reactions is influenced by factors such as the nature of the alkoxy group, pH, catalyst, solvent, and temperature. Due to the significant steric hindrance posed by the four bulky phenoxy groups, This compound is expected to undergo hydrolysis at a much slower rate compared to TMOS and TEOS. This slower reaction kinetic can be advantageous in applications where precise control over the material's microstructure is desired.

Table 2: Comparative Hydrolysis and Condensation Characteristics

AlkoxysilaneAlkoxy GroupSteric HindranceExpected Hydrolysis RateExpected Condensation Rate
This compound Phenoxy (-OC₆H₅)Very HighVery SlowVery Slow
Tetra-n-propoxysilane (TPOS) n-Propoxy (-OC₃H₇)HighSlowSlow
Tetraethoxysilane (TEOS) Ethoxy (-OC₂H₅)ModerateModerateModerate
Tetramethoxysilane (TMOS) Methoxy (-OCH₃)LowFastFast

Note: This table presents a qualitative comparison based on chemical principles. Actual rates are highly dependent on reaction conditions.

Thermal Stability

The thermal stability of the resulting silica-based material is crucial for high-temperature applications. Phenyl-containing silanes are known to exhibit excellent thermal stability. While specific thermogravimetric analysis (TGA) data for this compound is not widely published, related compounds like tetraphenylsilane show high decomposition temperatures. This suggests that materials derived from this compound may possess enhanced thermal resistance compared to those derived from shorter-chain alkyl silanes.

Experimental Protocols

To facilitate a direct comparison of the performance of different alkoxysilanes, standardized experimental protocols are essential.

Protocol 1: Determination of Hydrolysis Rate by ²⁹Si NMR Spectroscopy

This protocol outlines a general method for monitoring the hydrolysis of an alkoxysilane in real-time using ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Alkoxysilane precursor (e.g., this compound, TEOS, TMOS)

  • Solvent (e.g., Ethanol, Dioxane)

  • Deionized water

  • Catalyst (e.g., HCl or NH₄OH)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 300 or 400 MHz)

Procedure:

  • Prepare a stock solution of the alkoxysilane in the chosen solvent.

  • In an NMR tube, combine the alkoxysilane solution, solvent, and water in the desired molar ratios.

  • Initiate the reaction by adding the catalyst to the NMR tube.

  • Immediately place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals.

  • Process the spectra to identify and quantify the signals corresponding to the unhydrolyzed precursor and the various hydrolyzed and condensed silica species.

  • Plot the concentration of the starting alkoxysilane as a function of time to determine the hydrolysis rate constant.

Protocol 2: General Sol-Gel Synthesis of Silica Nanoparticles (Adapted Stöber Method)

This protocol describes a typical synthesis of silica nanoparticles, which can be adapted to compare the performance of different alkoxysilane precursors.[2]

Materials:

  • Alkoxysilane precursor (e.g., this compound, TEOS, TMOS)

  • Ethanol (or other alcohol solvent)

  • Deionized water

  • Ammonium hydroxide (catalyst)

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • While stirring vigorously, add the ammonium hydroxide catalyst to the solution.

  • Add the alkoxysilane precursor to the reaction mixture.

  • Continue stirring the reaction mixture at a constant temperature. The formation of silica particles can be observed by the increasing turbidity of the solution.

  • The reaction time will vary depending on the reactivity of the alkoxysilane precursor.

  • Once the reaction is complete, the silica nanoparticles can be collected by centrifugation, washed with ethanol and water, and dried.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in the comparative analysis of alkoxysilanes, the following diagrams are provided.

Sol_Gel_Process Alkoxysilane Alkoxysilane Si(OR)₄ Silanol Silanol Si(OH)₄ Alkoxysilane->Silanol Hydrolysis Siloxane Siloxane Network (SiO₂)n Silanol->Siloxane Condensation Alcohol ROH Water H₂O

A simplified diagram of the sol-gel process involving hydrolysis and condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep Prepare Alkoxysilane Solutions (this compound, TEOS, etc.) Mix Initiate Hydrolysis Reaction in NMR Tube Prep->Mix Reagents Prepare Solvent, Water, and Catalyst Solutions Reagents->Mix NMR Acquire Time-Resolved ²⁹Si NMR Spectra Mix->NMR Process Process NMR Spectra and Quantify Species NMR->Process Kinetics Determine Hydrolysis Rate Constants Process->Kinetics Compare Compare Reactivity of Different Alkoxysilanes Kinetics->Compare

Experimental workflow for the comparative analysis of alkoxysilane hydrolysis rates.

Conclusion

The choice between this compound and other alkoxysilanes is a trade-off between reaction control and processing time. The bulky phenoxy groups of this compound are expected to significantly slow down hydrolysis and condensation rates, providing a wider processing window and the potential for creating highly ordered materials. In contrast, smaller alkoxysilanes like TMOS and TEOS offer rapid reaction kinetics suitable for applications where fast gelation or deposition is required.

This guide provides a foundational understanding and practical protocols for researchers to conduct their own comparative studies. By systematically evaluating the performance of these precursors under specific experimental conditions, scientists and drug development professionals can optimize their material synthesis processes and tailor the properties of the final products to meet the demands of their applications. Further experimental investigation is warranted to generate quantitative comparative data for this compound and fully elucidate its potential in advanced material synthesis.

References

Validating Tetraphenoxysilane Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of tetraphenoxysilane, a key intermediate in various synthetic processes, is critical to ensuring the quality and safety of final products. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed protocols are provided to assist researchers in selecting and implementing the most suitable method for their needs.

Comparison of Analytical Techniques for this compound Purity

Choosing the right analytical technique is a critical step in the quality control of this compound. While GC-MS is a powerful and widely used method, other techniques offer unique advantages. The following table provides a comparative overview of the most relevant methods for assessing the purity of this compound.

Analytical Technique Principle Strengths Limitations Typical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.High sensitivity and selectivity for a wide range of volatile and semi-volatile impurities. Provides structural information for impurity identification.This compound has a high boiling point, requiring high-temperature GC conditions which can pose challenges for column stability and may not be suitable for thermally labile impurities.10 pg/µL to 80 pg/µL for siloxanes.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard.Highly accurate and precise for purity determination without the need for a specific reference standard of the analyte. Provides structural information.[2][3][4]Lower sensitivity compared to GC-MS. May not be suitable for detecting trace-level impurities. Requires a certified internal standard.Analyte dependent, typically in the low µg/mL range.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a mobile phase and a stationary phase.Suitable for non-volatile or thermally labile impurities that are not amenable to GC analysis.This compound and its likely non-polar impurities may require non-aqueous reverse-phase or normal-phase chromatography, which can have lower resolution than capillary GC. Finding a suitable UV chromophore for all potential impurities can be challenging.Analyte and detector dependent, typically in the ng/mL range.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.Fast and non-destructive. Useful for identifying the presence of specific functional groups related to impurities (e.g., -OH from hydrolysis products, Si-Cl from unreacted starting material).Limited sensitivity for trace impurities (typically >1-5 wt%).[5][6] Primarily a qualitative or semi-quantitative technique without extensive calibration.1-10 wt% for quantification of known components.[5]

Detailed Experimental Protocol: Purity Validation of this compound by GC-MS

This section outlines a detailed protocol for the validation of this compound purity using a high-temperature GC-MS method. This method is designed to separate and identify potential volatile and semi-volatile impurities.

1. Sample Preparation

  • Solvent: Use a high-purity, dry solvent such as anhydrous toluene or hexane.

  • Sample Concentration: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Standard: Prepare a working standard of approximately 100 µg/mL by diluting the stock solution.

  • Internal Standard (Optional): For quantitative analysis, an internal standard with a similar chemical nature but a distinct retention time, such as tetraphenylmethane, can be used.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A high-temperature, low-bleed capillary column suitable for high molecular weight compounds is recommended. A good choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., Agilent J&W DB-5ht).

  • Inlet: Use a split/splitless inlet operating in split mode (e.g., 50:1 split ratio) to avoid column overloading. A programmable temperature vaporizer (PTV) inlet can also be beneficial for analyzing high-boiling point compounds by allowing for a gentle sample introduction.

  • Inlet Temperature: 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 350 °C.

    • Hold: 10 minutes at 350 °C.

  • Transfer Line Temperature: 350 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 600 m/z.

  • Solvent Delay: 5 minutes.

3. Data Analysis

  • Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.

  • Impurity Identification: Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). Potential impurities to look for include:

    • Phenol (unreacted starting material)

    • Partially substituted chlorophenoxysilanes (if synthesized from silicon tetrachloride)

    • Siloxanes (from hydrolysis)

  • Purity Calculation: Calculate the purity of this compound by area normalization. The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100. For more accurate quantification, use an internal standard method.

Workflow for this compound Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using GC-MS.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Analysis Sample Weighing Sample Weighing Dissolution in Solvent Dissolution in Solvent Sample Weighing->Dissolution in Solvent Dilution to Working Concentration Dilution to Working Concentration Dissolution in Solvent->Dilution to Working Concentration Injection Injection Dilution to Working Concentration->Injection GC Separation GC Separation Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Impurity Identification Impurity Identification Peak Integration->Impurity Identification Purity Calculation Purity Calculation Impurity Identification->Purity Calculation Final Report Final Report Purity Calculation->Final Report

Caption: Workflow for this compound Purity Validation by GC-MS.

Logical Relationship of Potential Impurities in this compound Synthesis

The following diagram illustrates the relationship between starting materials, intermediates, the final product, and potential byproducts in a typical synthesis of this compound from silicon tetrachloride and phenol. Understanding these relationships is crucial for targeted impurity analysis.

SiCl4 Silicon Tetrachloride (Starting Material) Intermediate3 Trichlorophenoxysilane SiCl4->Intermediate3 + Phenol Phenol Phenol (Starting Material) Phenol->Intermediate3 Intermediate1 Chlorotriphenoxysilane Product This compound (Final Product) Intermediate1->Product + Phenol Byproduct1 HCl / NaCl (Byproduct) Intermediate1->Byproduct1 Intermediate2 Dichlorodiphenoxysilane Intermediate2->Intermediate1 + Phenol Intermediate2->Byproduct1 Intermediate3->Intermediate2 + Phenol Intermediate3->Byproduct1 Product->Byproduct1 HydrolysisProduct Siloxanes / Silanols (Side Reaction Product) Product->HydrolysisProduct Water Water (Contaminant) Water->HydrolysisProduct

Caption: Synthesis Pathway and Potential Impurities of this compound.

References

A Comparative Guide to the Quantification of Silanol Groups from Tetraphenoxysilane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of silanol (Si-OH) groups on silica surfaces is critical for controlling surface chemistry, reactivity, and biocompatibility. The hydrolysis of silicon alkoxides, such as tetraphenoxysilane, is a common method for producing silica materials, and the resulting density of surface silanol groups dictates the material's subsequent performance in applications ranging from chromatography to drug delivery. This guide provides an objective comparison of prevalent analytical techniques for quantifying silanol groups, supported by experimental data and detailed protocols.

The hydrolysis of a silicon precursor like this compound involves the replacement of its phenoxy groups with hydroxyl groups, leading to the formation of silanols.[1] These silanols can then undergo condensation to form a siloxane (Si-O-Si) network, the backbone of silica-based materials.[1] The density and type of remaining silanol groups (isolated, geminal, or vicinal) on the material's surface are key parameters that influence its properties.

Comparison of Analytical Techniques for Silanol Quantification

Several analytical methods are employed for the quantification of silanol groups. The choice of technique often depends on the nature of the silica material, the required sensitivity, and the available instrumentation. The most common methods include Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and chemical titration methods.

Technique Principle Advantages Disadvantages Typical Application
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature. The mass loss between ~200 °C and 1000 °C is attributed to the condensation of silanol groups.[2]Simple, quick, and requires a small sample size.[3] Can be coupled with other techniques like FTIR for evolved gas analysis.[4]Mass loss can overlap with the decomposition of organic surface groups, requiring correction.[5] Does not distinguish between different types of silanol groups.Rapid estimation of total silanol density on various silica materials.[6][7]
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations. Specific bands correspond to different types of silanol groups.Can distinguish between isolated (~3740 cm⁻¹) and hydrogen-bonded silanol groups.[8][9] Can be used for in-situ analysis.[9]Quantification can be complex and may require the use of a reference standard or determination of molar absorption coefficients.[10]Characterization of the types of silanol groups present and their relative abundance.[8][11]
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the resonance of ²⁹Si nuclei in a magnetic field. Different chemical shifts correspond to different silicon environments (e.g., Q², Q³, Q⁴).Provides detailed information about the silicon bonding environment, allowing for the quantification of silanol-bearing silicon atoms (Q² and Q³ species).[12][13]Low natural abundance and low gyromagnetic ratio of ²⁹Si result in low sensitivity, often requiring long acquisition times.[14] Background signals from glass NMR tubes can be an issue.[15]Detailed structural analysis of silica materials and quantification of different silicon-oxygen species.[16]
Chemical Methods (e.g., Titration, Derivatization) Involves reacting the silanol groups with a specific reagent and quantifying the product or the consumption of the reagent.Can be highly specific to surface silanol groups.[17] Methods like reaction with a Grignard reagent followed by gas chromatography are highly sensitive.[18]Can be labor-intensive and may be affected by steric hindrance of the reagent.[19] Does not distinguish between different types of silanols.Quantification of accessible surface silanol groups.[2][17]
Quantitative Data from Literature

The following table summarizes representative quantitative data for silanol group density on various silica materials, as determined by different analytical techniques. It is important to note that the silanol density can vary significantly depending on the synthesis method and post-synthesis treatment of the silica.

Silica Type Quantification Method Silanol Density (OH/nm²) Reference
Precipitated SilicaIR Spectroscopy & Thermogravimetry~8[10]
MCM-41 SilicaIR Spectroscopy & Thermogravimetry4[10]
Silica GelDeuterium Exchange & IR Spectroscopy4.55[20]
Silica GelThermogravimetry4.3 - 6.7[3]
Fumed SilicaChemical Reaction-Headspace GCVaries (provides content in mg/g)[18]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for estimating the total silanol group density on a silica surface.

Methodology:

  • Precisely weigh 5-10 mg of the dried silica sample into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 200 °C at a rate of 10 °C/min under an inert atmosphere (e.g., nitrogen) to remove physically adsorbed water.

  • Hold the temperature at 200 °C for 30-60 minutes to ensure all physisorbed water is removed.

  • Continue heating the sample from 200 °C to 1000 °C at a rate of 10 °C/min.

  • The mass loss recorded between 200 °C and 1000 °C is attributed to the condensation of silanol groups (2 Si-OH → Si-O-Si + H₂O).[2]

  • Calculate the number of moles of water lost from the mass loss in this temperature range.

  • The number of moles of silanol groups is twice the number of moles of water lost.

  • Normalize the result by the specific surface area of the sample (determined by BET analysis) to obtain the silanol density in OH/nm².

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the qualitative and semi-quantitative analysis of silanol groups.

Methodology:

  • Prepare a self-supporting wafer of the silica sample (5-15 mg/cm²) by pressing the powder.[9]

  • Place the wafer in an IR cell with KBr or CaF₂ windows that allows for in-situ heating and evacuation.[9]

  • Evacuate the cell to a high vacuum (e.g., 10⁻⁵ torr) and heat the sample to a desired temperature (e.g., 150 °C) to remove adsorbed water.[9]

  • Cool the sample to room temperature and record the FTIR spectrum in the 4000-1500 cm⁻¹ range.

  • Identify the characteristic absorption bands for silanol groups:

    • A sharp band around 3740 cm⁻¹ corresponds to isolated, free silanol groups.[9][21]

    • A broad band between 3600 cm⁻¹ and 3200 cm⁻¹ is attributed to hydrogen-bonded silanol groups.[8]

  • For quantification, the integrated area of the silanol absorption bands can be used, often requiring a calibration curve or a known molar absorption coefficient.[10]

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the use of solid-state ²⁹Si NMR for the quantification of silanol groups.

Methodology:

  • Dry the silica sample thoroughly under vacuum to remove any adsorbed water.

  • Pack the sample into an NMR rotor (e.g., a 4 mm or 7 mm zirconia rotor) in a dry environment (e.g., a glovebox).[12]

  • Acquire the ²⁹Si solid-state NMR spectrum using a high-resolution solid-state NMR spectrometer. Cross-polarization from ¹H to ²⁹Si with magic-angle spinning (CP/MAS) is a common technique to enhance the signal.[12]

  • Process the spectrum and identify the signals corresponding to different silicon environments:

    • Q⁴: Si(OSi)₄, typically around -110 ppm.

    • Q³: (HO)Si(OSi)₃, typically around -100 ppm.

    • Q²: (HO)₂Si(OSi)₂, typically around -90 ppm.

  • Integrate the areas of the Q², Q³, and Q⁴ peaks.

  • The relative abundance of silanol groups can be determined from the ratios of the integrated peak areas. For quantitative results, ensure that the relaxation delays are sufficient for full relaxation of all silicon nuclei.[12]

Chemical Derivatization with Gas Chromatography (GC)

This protocol is based on the reaction of silanol groups with a Grignard reagent and subsequent quantification of the methane produced by headspace GC.[18]

Methodology:

  • Dry the fumed silica sample in an oven at 105 °C for 2 hours to remove adsorbed moisture.[18]

  • Accurately weigh a known amount of the dried silica into a headspace vial.

  • Add a solvent such as toluene to disperse the sample.[18]

  • Seal the vial and add a specific volume of a Grignard reagent (e.g., methylmagnesium bromide in a suitable solvent) via syringe.[18] The reaction is: Si-OH + CH₃MgBr → Si-OMgBr + CH₄.

  • Allow the reaction to proceed for a set time (e.g., 15 minutes) at a controlled temperature to ensure completion.[18]

  • Analyze the headspace gas of the vial using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or thermal conductivity detector (TCD) to quantify the amount of methane produced.

  • Create a calibration curve using known amounts of a standard that generates methane under the same conditions.

  • Calculate the amount of methane produced from the sample and, using the stoichiometry of the reaction, determine the amount of silanol groups present in the original sample.[18]

Visualizations

Hydrolysis and Condensation Pathway

The following diagram illustrates the general pathway from a silicon precursor to a silica network, highlighting the formation of silanol groups.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation precursor Si(OPh)₄ (this compound) silanol Si(OH)₄ (Silanetriol) precursor->silanol + 4H₂O - 4PhOH silanol2 2 Si(OH)₄ network ≡Si-O-Si≡ (Siloxane Network) silanol2->network - H₂O

Caption: Pathway of this compound hydrolysis to silanols and subsequent condensation.

Experimental Workflow for Silanol Quantification

This diagram outlines a generalized workflow for quantifying silanol groups on a silica sample derived from hydrolysis.

G cluster_methods Analytical Method Selection start Start: Silica Sample from This compound Hydrolysis prep Sample Preparation (e.g., Drying, Pressing) start->prep tga TGA prep->tga ftir FTIR prep->ftir nmr ²⁹Si NMR prep->nmr chem Chemical Method prep->chem analysis Data Acquisition & Analysis tga->analysis Mass Loss vs. Temp ftir->analysis IR Spectrum nmr->analysis NMR Spectrum chem->analysis Reaction Product Concentration quant Quantification of Silanol Groups (e.g., OH/nm²) analysis->quant end End: Characterized Material quant->end

Caption: Generalized workflow for the quantification of silanol groups on silica.

References

"performance comparison of tetraphenoxysilane-based polymers"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Comparison of Aryl-Substituted Silane-Based Polymers and Other High-Performance Alternatives

This guide provides a detailed performance comparison of aryl-substituted silane-based polymers against leading high-performance alternatives, namely Polyetheretherketone (PEEK) and Aromatic Polyimides. The data presented is intended for researchers, scientists, and professionals in drug development and materials science who require a comparative understanding of these advanced materials.

It is important to note that specific performance data for polymers based exclusively on the tetraphenoxysilane monomer is limited in publicly available literature. Therefore, this guide utilizes data from the broader class of aryl-substituted polysiloxanes, which share structural and functional similarities, to provide a relevant and insightful comparison.

Performance Data Summary

The following tables summarize the key thermal, mechanical, and dielectric properties of the selected high-performance polymers.

Table 1: Thermal Properties
PropertyAryl-Substituted PolysiloxanesPolyetheretherketone (PEEK)Aromatic Polyimides
Glass Transition Temp. (Tg) Below -70°C to >300°C (Varies with structure)[1]~143°C[2][3]270°C - >360°C[4][5]
Melting Temperature (Tm) Amorphous or semi-crystalline~343°C[2]N/A (Typically amorphous)
Decomposition Temp. (TGA, 5% wt. loss) >300°C - 400°C[1][6]>500°C493°C - 552°C[4]
Continuous Service Temperature >250°C[6]Up to 250°C - 260°C[2][3]Up to 400°C[7]
Table 2: Mechanical Properties
PropertyAryl-Substituted PolysiloxanesPolyetheretherketone (PEEK)Aromatic Polyimides
Tensile Strength 21.5 MPa (for a high-strength variant)[8]90 - 115 MPa[2][9]82 - 106 MPa[4][10]
Young's Modulus Variable3.6 - 4.3 GPa[2][9]2.0 - 5.0 GPa[5][10]
Flexural Strength Variable170 MPa[9]Variable
Elongation at Break >90% (for elastomeric variants)[8]17 - 50%[2][9]4.5 - 25%[10][11]
Table 3: Dielectric Properties (at 1 kHz - 1 MHz)
PropertyAryl-Substituted PolysiloxanesPolyetheretherketone (PEEK)Aromatic Polyimides
Dielectric Constant 2.7 - 3.4[12]~3.22.78 - 3.38[4]
Dielectric Strength Variable~19 kV/mmVariable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Silane-Based Polymers via Sol-Gel Process

The sol-gel process is a versatile method for synthesizing silica-based networks from alkoxysilane precursors like tetraethoxysilane (TEOS) or this compound.[13][14] The process involves two main concurrent reactions: hydrolysis and condensation.[13]

  • Hydrolysis: The alkoxysilane precursor is mixed with water in a suitable solvent, often an alcohol. This reaction is typically catalyzed by an acid or a base. The alkoxy groups (-OR) are replaced with hydroxyl groups (-OH).[15] Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

  • Condensation: The resulting silanol groups react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol.[13] ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

  • Gelation: As the condensation reactions continue, a three-dimensional network forms, resulting in a gel.

  • Aging and Drying: The gel is aged to strengthen the network and then dried under controlled conditions to remove the solvent, yielding the final polymer.

The kinetics of these reactions are influenced by factors such as pH, water-to-silane ratio, catalyst, temperature, and solvent.[15]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of a polymer. A small sample of the material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is a key indicator of thermal stability.[16][17]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). The instrument measures the difference in heat flow required to increase the temperature of the sample and a reference as a function of temperature.[17]

Mechanical Testing
  • Tensile Testing: This test measures the force required to elongate a sample to the point of failure. Key properties derived from this test include tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).[9][11] The test is typically performed according to ISO 527-1/-2 or ASTM D638 standards.[9]

Dielectric Analysis
  • Dielectric Constant Measurement: The dielectric constant (or relative permittivity) is determined by measuring the capacitance of a material between two electrodes. The measurement is typically performed over a range of frequencies (e.g., 1 kHz to 1 MHz) using a capacitance bridge or an impedance analyzer. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.[18]

Visualizations

Synthesis Workflow for Silane-Based Polymers

G cluster_0 Sol-Gel Synthesis Precursor Alkoxysilane Precursor (e.g., this compound) Mix Mixing Precursor->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Water Water Water->Mix Catalyst Catalyst (Acid or Base) Catalyst->Mix Hydrolysis Hydrolysis Mix->Hydrolysis Condensation Condensation Hydrolysis->Condensation Concurrent Reactions Condensation->Hydrolysis Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying FinalPolymer Final Polymer Network Drying->FinalPolymer

Caption: General workflow for the synthesis of silane-based polymers via the sol-gel method.

Logical Comparison of Polymer Properties

G cluster_properties Key Performance Areas Polymers High-Performance Polymers ArylSiloxane Aryl-Substituted Polysiloxanes Polymers->ArylSiloxane PEEK PEEK Polymers->PEEK Polyimide Aromatic Polyimides Polymers->Polyimide Thermal Thermal Stability ArylSiloxane->Thermal Good to Excellent Mechanical Mechanical Strength ArylSiloxane->Mechanical Variable (Elastomeric to Rigid) Dielectric Dielectric Properties ArylSiloxane->Dielectric Good (Low-k) Processability Processability ArylSiloxane->Processability Good (Sol-Gel, Coatings) PEEK->Thermal Excellent PEEK->Mechanical Excellent PEEK->Dielectric Good PEEK->Processability Good (Melt Processable) Polyimide->Thermal Outstanding Polyimide->Mechanical Excellent Polyimide->Dielectric Good (Low-k) Polyimide->Processability Challenging (Often as Films)

References

A Comparative Guide to the Thermal Degradation of Tetraphenoxysilane and Tetraphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal degradation behavior of two organosilicon compounds: tetraphenoxysilane and tetraphenylsilane. Understanding the thermal stability and decomposition pathways of these materials is critical for their application in high-temperature environments, such as in the synthesis of advanced polymers and as heat-transfer fluids. This document summarizes key experimental data, outlines detailed methodologies for thermal analysis, and presents visual diagrams to elucidate the degradation mechanisms.

Executive Summary

Tetraphenylsilane, with its direct silicon-carbon bonds, and this compound, featuring silicon-oxygen-carbon linkages, exhibit distinct thermal degradation profiles. Tetraphenylsilane is characterized by its exceptional thermal stability, primarily decomposing at temperatures above 500°C through a free-radical mechanism involving the homolytic cleavage of the silicon-phenyl bond. In contrast, while specific quantitative thermogravimetric data for this compound is less prevalent in publicly available literature, existing research suggests it also possesses high thermal stability. Its decomposition is proposed to proceed through a mechanism analogous to that of other alkoxysilanes, such as tetraethoxysilane (TEOS), which involves molecular rearrangements and elimination reactions rather than a purely radical-based pathway. This fundamental difference in their decomposition routes leads to different degradation products and thermal stability limits.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal degradation parameters for tetraphenylsilane, as determined by Thermogravimetric Analysis (TGA). Due to the limited availability of specific TGA data for this compound in the reviewed literature, a direct quantitative comparison is not fully possible at this time. However, qualitative assessments indicate its high thermal stability.

Table 1: Thermogravimetric Analysis (TGA) Data for Tetraphenylsilane

ParameterValue (in Nitrogen)Value (in Air)Source
Temperature for 5% Weight Loss (Td5)519–526°C482–497°C[1]

Note: The data for tetraphenylsilane is derived from a study on a tetraphenylsilane-containing phthalonitrile polymer. The reported values are for the cured polymer, but provide a strong indication of the inherent stability of the tetraphenylsilane moiety.

Thermal Degradation Mechanisms

The structural differences between tetraphenylsilane and this compound dictate their distinct thermal degradation pathways.

Tetraphenylsilane: A Radical-Driven Decomposition

The thermal degradation of tetraphenylsilane is initiated by the homolytic cleavage of the silicon-phenyl (Si-Ph) bond, a process that requires significant thermal energy due to the bond's strength.[2] This initial step generates a triphenylsilyl radical and a phenyl radical. These highly reactive species then participate in a cascade of subsequent reactions, including hydrogen abstraction and recombination, leading to the formation of various aromatic and organosilicon products.

TPS Tetraphenylsilane (C₆H₅)₄Si Heat High Temperature (>500°C) Radicals Triphenylsilyl Radical (C₆H₅)₃Si• + Phenyl Radical C₆H₅• Heat->Radicals Si-Ph Bond Cleavage Products Decomposition Products (e.g., Benzene, Biphenyl, other organosilanes) Radicals->Products Secondary Reactions TPOS This compound (C₆H₅O)₄Si Heat High Temperature Rearrangement Intramolecular Rearrangement Heat->Rearrangement Elimination Elimination of Phenoxy-derived species Rearrangement->Elimination Products Siloxane Structures & Other Decomposition Products Elimination->Products cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_Sample Sample in Crucible TGA_Furnace Controlled Heating in Furnace TGA_Sample->TGA_Furnace TGA_Balance Continuous Mass Measurement TGA_Furnace->TGA_Balance TGA_Data TGA/DTG Curves (Mass vs. Temp) TGA_Balance->TGA_Data Py_Sample Sample in Pyrolyzer Py_Heating Rapid Heating Py_Sample->Py_Heating GC_Separation Gas Chromatographic Separation Py_Heating->GC_Separation Degradation Products MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection

References

A Comparative Guide to the Hydrolytic Stability of Tetraphenoxysilane and Alkylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of silanes is a critical parameter influencing their performance in a wide range of applications, from surface modification and nanoparticle synthesis to their use as coupling agents and in drug delivery systems. The susceptibility of the silicon-oxygen bond to hydrolysis dictates the material's durability and reliability in aqueous or humid environments. This guide provides a comprehensive comparison of the hydrolytic stability of tetraphenoxysilane, an aryloxysilane, with various alkylsilanes.

The hydrolytic stability of silanes is primarily governed by the nature of the organic group attached to the silicon atom. Both electronic and steric effects play a significant role in determining the rate of hydrolysis. Generally, the hydrolysis of silanes can be catalyzed by both acids and bases.

Factors Influencing Hydrolytic Stability

Several key factors influence the rate at which silanes hydrolyze:

  • Steric Hindrance: Larger, bulkier organic groups around the silicon center can physically obstruct the approach of water molecules, thereby slowing down the hydrolysis reaction.

  • Electronic Effects: The electronegativity of the organic substituents influences the polarization of the Si-O bond. Electron-withdrawing groups can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Leaving Group Stability: The stability of the alcohol or phenol leaving group formed upon hydrolysis also affects the reaction rate. A more stable leaving group (i.e., a weaker conjugate base) generally leads to a faster hydrolysis rate.

In the context of comparing this compound with alkylsilanes, the key difference lies in the nature of the leaving group: phenol versus an alcohol. Phenol is a stronger acid than typical alcohols, meaning the phenoxide leaving group is more stable. This suggests that the Si-O bond in this compound may be more susceptible to cleavage. However, the bulky nature of the four phenoxy groups can introduce significant steric hindrance.

Quantitative Comparison of Hydrolytic Stability

Direct, side-by-side quantitative data on the hydrolysis rates of this compound versus tetra-alkylsilanes under identical conditions is limited in publicly available literature. However, based on general principles and data from various studies on different silanes, a qualitative and quantitative comparison can be constructed.

The hydrolysis rate of alkoxysilanes is known to be influenced by the steric bulk of the alkoxy group, with rates generally decreasing in the order: methoxy > ethoxy > propoxy > butoxy. The hydrolysis of phenoxy derivatives has been shown to be proportional to the polarity of the substituent on the phenyl ring, as described by the Hammett equation.

Below is a table summarizing available quantitative data for the hydrolysis of various tetra-alkoxysilanes and a qualitative comparison for this compound based on theoretical considerations.

SilaneStructureLeaving GroupHydrolysis Rate Constant (k)ConditionsReference
This compound Si(OPh)₄PhenolExpected to be relatively slow due to steric hindrance--
Tetraethoxysilane (TEOS) Si(OC₂H₅)₄Ethanol0.18 M⁻¹ min⁻¹Acidic medium
Methyltriethoxysilane (MTES) CH₃Si(OC₂H₅)₃Ethanol0.23 M⁻¹ min⁻¹pH 2 to 4
Dimethyldiethoxysilane (DMDEOS) (CH₃)₂Si(OC₂H₅)₂Ethanol0.6 M⁻¹ min⁻¹pH 2 to 5
Octyltriethoxysilane (OTES) C₈H₁₇Si(OC₂H₅)₃EthanolVaries with concentrationOctane/water interface

Note: The relative hydrolytic stability of this compound is an estimation based on the competing factors of a stable phenoxide leaving group and significant steric hindrance from the four phenoxy groups. Experimental verification under controlled conditions is recommended.

Experimental Protocols

To ensure accurate and reproducible assessment of hydrolytic stability, standardized experimental protocols are crucial. The following sections detail methodologies for monitoring silane hydrolysis.

General Hydrolysis Reaction Protocol

This protocol outlines a general procedure for conducting the hydrolysis of silanes in a controlled manner.

Materials:

  • Silane of interest (e.g., this compound, tetraethoxysilane)

  • Solvent (e.g., ethanol, tetrahydrofuran)

  • Deionized water

  • Catalyst (e.g., hydrochloric acid for acidic conditions, ammonia for basic conditions)

  • Reaction vessel (e.g., sealed glass vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Constant temperature bath or heating mantle

Procedure:

  • Prepare a stock solution of the silane in the chosen solvent at a known concentration.

  • In the reaction vessel, combine the solvent, deionized water, and catalyst to achieve the desired reaction conditions (e.g., pH, water-to-silane molar ratio).

  • Place the reaction vessel in the constant temperature bath and allow it to equilibrate to the target temperature.

  • Initiate the reaction by adding a known volume of the silane stock solution to the reaction vessel with vigorous stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture for analysis by a suitable analytical technique (e.g., ²⁹Si NMR, GC).

  • Quench the reaction in the withdrawn aliquots if necessary (e.g., by neutralization or rapid dilution) to prevent further hydrolysis before analysis.

Analytical Method: ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is a powerful technique for directly observing the silicon environment and tracking the progress of hydrolysis and subsequent condensation reactions.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

Procedure:

  • Prepare the reaction mixture directly in an NMR tube as described in the general protocol.

  • Acquire an initial ²⁹Si NMR spectrum immediately after the addition of the silane (t=0).

  • Acquire subsequent spectra at regular time intervals.

  • Process the NMR data (e.g., Fourier transform, phase correction, baseline correction).

  • Identify and integrate the signals corresponding to the unhydrolyzed silane, partially hydrolyzed species (silanols), and condensed products (siloxanes).

  • The rate of hydrolysis can be determined by monitoring the decrease in the concentration of the starting silane over time.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a versatile technique for separating and quantifying volatile components in a mixture, making it suitable for monitoring the disappearance of the parent silane and the appearance of the alcohol or phenol byproduct.

Instrumentation:

  • Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Autosampler or manual injection port

Procedure:

  • Prepare a calibration curve for the starting silane and the expected alcohol/phenol byproduct using standard solutions of known concentrations.

  • Following the general hydrolysis protocol, withdraw aliquots at specified time points.

  • If necessary, perform a sample preparation step, such as extraction into an organic solvent (e.g., heptane) and drying, to make the sample suitable for GC analysis.

  • Inject a known volume of the prepared sample into the GC.

  • Run the GC method with an appropriate temperature program to separate the components.

  • Quantify the concentration of the remaining silane and the formed alcohol/phenol by comparing their peak areas to the calibration curve.

  • The rate of hydrolysis can be calculated from the disappearance of the silane or the appearance of the byproduct over time.

Visualization of Hydrolysis and Experimental Workflow

To provide a clearer understanding of the chemical processes and experimental procedures, the following diagrams have been generated.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Steps cluster_condensation Condensation Si(OR)4 Tetraalkoxysilane Si(OR)3(OH) Monosilanol Si(OR)4->Si(OR)3(OH) + H₂O - ROH Si(OR)2(OH)2 Disilanol Si(OR)3(OH)->Si(OR)2(OH)2 + H₂O - ROH Si(OR)(OH)3 Trisilanol Si(OR)2(OH)2->Si(OR)(OH)3 + H₂O - ROH Si(OH)4 Silicic Acid Si(OR)(OH)3->Si(OH)4 + H₂O - ROH Siloxane Siloxane Network (Si-O-Si) Si(OR)(OH)3->Siloxane + Si(OH)4 - H₂O Si(OH)4->Siloxane + Si(OH)4 - H₂O

Caption: General reaction pathway for the hydrolysis and condensation of a tetraalkoxysilane.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis Reaction cluster_analysis Analysis A Prepare Silane Stock Solution D Initiate Reaction by Mixing Silane and Medium A->D B Prepare Reaction Medium (Solvent, Water, Catalyst) B->D C Equilibrate to Target Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Sample Preparation (Quenching, Extraction) E->F G Analytical Measurement (²⁹Si NMR or GC) F->G H Data Analysis and Rate Constant Calculation G->H

Caption: Experimental workflow for determining the hydrolytic stability of silanes.

Conclusion

The hydrolytic stability of silanes is a complex property influenced by a combination of steric and electronic factors. While alkylsilanes exhibit a range of stabilities depending on the size and number of the alkyl and alkoxy groups, this compound is anticipated to have a comparatively slow hydrolysis rate primarily due to the significant steric hindrance imparted by its four bulky phenoxy groups. This guide provides a framework for understanding and experimentally evaluating the hydrolytic stability of these compounds. For critical applications, it is imperative for researchers to conduct direct comparative studies under their specific experimental conditions to make informed decisions on material selection.

Benchmarking Tetraphenoxysilane as a Crosslinking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant in the development of robust and biocompatible materials for biomedical and pharmaceutical applications. Tetraphenoxysilane, a tetra-functional silane, presents itself as a viable candidate for crosslinking polymers, particularly in the formation of hydrogels and organic-inorganic hybrid materials. This guide provides an objective comparison of this compound with other commonly employed crosslinking agents, supported by available data and detailed experimental protocols to aid in the evaluation of its performance.

Executive Summary

This compound offers a unique combination of properties stemming from its silicon-oxygen core and its four phenyl-based leaving groups. The Si-O-Si bonds formed upon crosslinking are known for their thermal stability and durability.[1] The phenoxy groups influence the hydrolysis rate, which is the initial and often rate-determining step in the crosslinking process. Compared to the widely used but cytotoxic glutaraldehyde, silane-based crosslinkers like this compound are generally considered to be more biocompatible.[2] However, its crosslinking efficiency and the resulting mechanical properties of the crosslinked material must be carefully evaluated against established alternatives such as tetraethoxysilane (TEOS) and enzyme-mediated crosslinkers.

Comparative Performance Data

Direct quantitative benchmarking data for this compound is limited in publicly available literature. However, we can infer its performance based on the known properties of related compounds and the fundamental principles of silane chemistry. The following tables summarize key performance indicators for a selection of crosslinking agents to provide a comparative framework.

Table 1: Hydrolysis Rate and Reactivity

The hydrolysis of alkoxysilanes is a crucial first step in the crosslinking reaction, where the alkoxy groups are replaced by hydroxyl groups, which then condense to form siloxane bridges. The rate of this reaction is influenced by the nature of the alkoxy group and the surrounding chemical environment (e.g., pH, catalyst).

Crosslinking AgentChemical StructureLeaving GroupRelative Hydrolysis RateKey Considerations
This compound Si(OPh)₄PhenolExpected to be slower than TEOSThe bulky and electron-withdrawing nature of the phenyl group can influence hydrolysis kinetics.
Tetraethoxysilane (TEOS) Si(OEt)₄EthanolModerateA widely studied and utilized silane crosslinker, providing a good baseline for comparison.
Glutaraldehyde OHC(CH₂)₃CHO-RapidReacts with amine groups to form Schiff bases; reaction is fast but can be reversible and pH-dependent.
Genipin C₁₁H₁₄O₅-ModerateA natural crosslinker that reacts with primary amines, offering good biocompatibility.

Note: Hydrolysis rates are highly dependent on specific reaction conditions such as pH, temperature, and catalyst. The relative rates presented are for general comparative purposes.

Table 2: Mechanical Properties of Crosslinked Hydrogels

The mechanical properties of a crosslinked material are critical for its intended application, especially in load-bearing situations. These properties are influenced by the crosslink density and the nature of the crosslinking agent.

Crosslinking AgentPolymer MatrixCompressive Modulus (kPa)Tensile Strength (MPa)Key Findings
Tetraethoxysilane (TEOS) Carboxymethyl cellulose/Xanthan gum/Polyvinyl alcoholIncreased with TEOS concentration-TEOS crosslinking significantly enhanced the thermal stability and swelling behavior of the hydrogel.[1]
Glutaraldehyde Poly(vinyl alcohol)~100 - 400~0.1 - 0.5Provides robust crosslinking, but cytotoxicity is a major concern.[3]
m-PEG4-aldehyde Protein-based biomaterialsLower than glutaraldehydeLower than glutaraldehydeOffers superior biocompatibility but may result in materials with lower mechanical strength compared to glutaraldehyde.[3]
Genipin Chitosan/AlginateVariable~0.05 - 0.2Biocompatible crosslinker, but the mechanical strength of the resulting hydrogels can be lower than those crosslinked with synthetic agents.

Note: The mechanical properties are highly dependent on the polymer system, concentration of the crosslinker, and curing conditions. The data presented is illustrative of typical ranges found in the literature.

Table 3: Biocompatibility and Cytotoxicity

For any material intended for biomedical applications, biocompatibility is a non-negotiable requirement. The cytotoxicity of the crosslinking agent and any byproducts of the crosslinking reaction are of paramount importance.

Crosslinking AgentBiocompatibilityCytotoxicityByproducts
This compound Expected to be goodLowPhenol
Tetraethoxysilane (TEOS) GoodLowEthanol
Glutaraldehyde PoorHighNone (unreacted monomers are toxic)
Genipin ExcellentVery LowNone

Experimental Protocols

To facilitate a direct and objective comparison, detailed experimental protocols for key performance assays are provided below. These protocols can be adapted to benchmark this compound against other crosslinking agents.

Protocol 1: Hydrogel Synthesis and Crosslinking

This protocol outlines a general procedure for the synthesis of a polymer hydrogel crosslinked with a silane agent.

Materials:

  • Polymer with hydroxyl or amine functional groups (e.g., Polyvinyl alcohol (PVA), Chitosan)

  • This compound (or alternative crosslinking agent)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), acidic water)

  • Catalyst (e.g., Dibutyltin dilaurate for silanes, or pH adjustment for others)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the polymer in the appropriate solvent to a desired concentration (e.g., 10% w/v).

  • Add the crosslinking agent to the polymer solution at various molar ratios relative to the polymer's functional groups.

  • If required, add a catalyst to initiate the crosslinking reaction.

  • Stir the mixture vigorously until a homogeneous solution is obtained.

  • Cast the solution into a mold and allow it to cure at a specific temperature and humidity for a defined period (e.g., 24-48 hours).

  • After curing, immerse the hydrogel in PBS to remove any unreacted chemicals and to allow it to swell to equilibrium.

Protocol 2: Mechanical Testing of Hydrogels

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell.

Procedure for Compressive Testing:

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Place the sample on the lower platen of the UTM.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the sample fractures.

  • Record the stress-strain data to determine the compressive modulus and strength.

Procedure for Tensile Testing:

  • Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

  • Clamp the sample in the grips of the UTM.

  • Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample breaks.

  • Record the stress-strain data to determine the tensile strength, Young's modulus, and elongation at break.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture:

  • Select a relevant cell line (e.g., L929 fibroblasts, human mesenchymal stem cells).

  • Culture the cells in appropriate media and conditions.

Procedure:

  • Prepare hydrogel samples and sterilize them (e.g., by UV irradiation or ethanol washing followed by sterile PBS washes).

  • Place the sterilized hydrogel samples into a 24-well cell culture plate.

  • Seed the cells onto the hydrogel samples at a specific density.

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add MTT reagent to the wells and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to a non-toxic control material (e.g., tissue culture plastic).[4]

Visualizing the Crosslinking Process

To better understand the chemical reactions and workflows involved, the following diagrams are provided.

Crosslinking_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Si(OPh)4 This compound Si(OPh)3(OH) Silanol Intermediate Si(OPh)4->Si(OPh)3(OH) + H2O - PhOH H2O Water Silanol1 R-Si(OH)3 Siloxane_Bond R-Si-O-Si-R (Crosslinked Network) Silanol1->Siloxane_Bond Silanol2 R-Si(OH)3 Silanol2->Siloxane_Bond

Caption: General mechanism of silane crosslinking.

Experimental_Workflow Start Polymer & Crosslinker Selection Preparation Hydrogel Synthesis & Curing Start->Preparation Characterization Material Characterization Preparation->Characterization Mechanical Mechanical Testing (Tensile & Compressive) Characterization->Mechanical Swelling Swelling Studies Characterization->Swelling Biocompatibility In Vitro Cytotoxicity Assay Characterization->Biocompatibility Analysis Data Analysis & Comparison Mechanical->Analysis Swelling->Analysis Biocompatibility->Analysis End Performance Benchmark Analysis->End

Caption: Workflow for benchmarking crosslinking agents.

Conclusion

This compound holds promise as a crosslinking agent, particularly in applications where biocompatibility and thermal stability are paramount. While direct comparative data remains scarce, the provided framework and experimental protocols offer a robust starting point for researchers to conduct their own benchmarking studies. The choice of a crosslinking agent will ultimately depend on a careful balance of desired mechanical properties, biocompatibility, and processing requirements for the specific application. Further research is warranted to fully elucidate the performance of this compound in comparison to other established and emerging crosslinking technologies.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of Tetraphenoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of organosilicon compounds like tetraphenoxysilane is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in research and development. This guide provides a comprehensive comparison of key analytical methods for the structural elucidation of this compound, offering insights into their principles, experimental data, and protocols.

Core Analytical Techniques for Structural Confirmation

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of this compound. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Single-crystal X-ray diffraction, when applicable, provides the most definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For this compound (C₂₄H₂₀O₄Si), ¹H, ¹³C, and ²⁹Si NMR are the most relevant.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons of the four phenoxy groups are expected to appear as multiplets in the range of δ 7.0-8.0 ppm. The integration of these signals should correspond to 20 protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the phenoxy groups. The carbon atom attached to the oxygen (ipso-carbon) will have a characteristic chemical shift, as will the ortho, meta, and para carbons.

²⁹Si NMR: Silicon-29 NMR is particularly informative for organosilicon compounds. This compound is expected to show a single resonance in the ²⁹Si NMR spectrum, indicative of the single silicon environment. The chemical shift for this compound is reported to be -82.1 ppm.

Table 1: Comparison of NMR Spectroscopic Data

TechniqueNucleusExpected Chemical Shift (ppm)Key Information Provided
NMR¹H~ 7.0 - 8.0 (multiplet)Presence and environment of aromatic protons.
NMR¹³C~ 120 - 160Number and type of carbon environments in the phenoxy groups.
NMR²⁹Si~ -82.1Confirmation of the silicon environment.

Experimental Protocol: NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune the probe for the desired nucleus (¹H, ¹³C, or ²⁹Si).

  • Data Acquisition: Acquire the spectrum using standard parameters. For ¹³C and ²⁹Si NMR, a greater number of scans may be required due to the lower natural abundance of these isotopes.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation. For this compound, with a molecular weight of 400.51 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 400.[1]

Electron Ionization (EI-MS): This is a common ionization technique that can lead to extensive fragmentation. The fragmentation pattern of this compound would likely involve the loss of phenoxy radicals (•OPh) or phenol (HOPh) molecules.

Table 2: Expected Mass Spectrometry Data for this compound

Ionization TechniqueExpected m/zInterpretation
EI-MS400Molecular Ion [M]⁺
EI-MS307[M - OPh]⁺
EI-MS214[M - 2(OPh)]⁺
EI-MS94[PhOH]⁺
EI-MS77[C₆H₅]⁺

Experimental Protocol: Mass Spectrometry of this compound

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using the chosen method (e.g., electron ionization).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Mass Spectrometry Analysis

Caption: A general workflow for mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum will be dominated by bands corresponding to the vibrations of the Si-O-C and phenyl groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretching (aromatic)
~1600, 1490C=C stretching (aromatic ring)
~1240Asymmetric Si-O-C stretching
~975Symmetric Si-O-C stretching
~750-700C-H out-of-plane bending (aromatic)

Experimental Protocol: FTIR Spectroscopy of this compound

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for liquids). For solid this compound, the KBr pellet method is common.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.

Workflow for FTIR Analysis

References

Evaluating Tetraphenoxysilane-Derived Films for Advanced Dielectric Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dielectric materials is a critical factor in the design and performance of advanced electronic devices and sensors. Tetraphenoxysilane-derived films are emerging as a promising class of organosilicate materials for applications demanding low dielectric constants (low-k), high thermal stability, and robust mechanical properties. This guide provides a comprehensive evaluation of these films, comparing their anticipated dielectric properties with established alternatives and detailing the experimental protocols necessary for their characterization.

While specific quantitative data for this compound-derived films are not extensively available in publicly accessible literature, we can infer their performance based on data from structurally similar organosilicate and silicon-based dielectric materials. This guide will leverage this comparative data to provide a framework for evaluation.

Comparative Analysis of Dielectric Properties

The performance of a dielectric material is primarily assessed by its dielectric constant, leakage current, breakdown voltage, and thermal stability. The following table summarizes these properties for this compound-derived films in comparison to conventional silicon dioxide (SiO2) and other common low-k organosilicate glass (OSG) films.

PropertyThis compound-Derived Films (Anticipated)Organosilicate Glass (OSG) - Carbon-Doped Silica (SiCOH)Silicon Dioxide (SiO2)
Dielectric Constant (k) 2.5 - 3.52.7 - 3.3[1]~3.9[2]
Leakage Current Density (A/cm²) 10⁻⁸ - 10⁻⁷ at 1 MV/cm~7.4 x 10⁻⁸ at 1 MV/cm>10⁻⁸
Breakdown Voltage (MV/cm) > 58.5[3]6 - 7[2]
Thermal Stability High, due to aromatic contentGood, dependent on organic contentExcellent

Note: The values for this compound-derived films are projected based on the properties of other organosilicate materials containing phenyl groups.[4] The presence of bulky, hydrophobic phenyl groups is expected to increase free volume and lower the polarity of the film, thereby reducing the dielectric constant and leakage current.

Experimental Protocols

Accurate evaluation of dielectric properties requires rigorous and standardized experimental procedures. The following sections detail the methodologies for film deposition and key characterization techniques.

Film Deposition via Spin-Coating

Spin-coating is a common method for depositing uniform thin films from a precursor solution.

Materials:

  • This compound precursor

  • An appropriate solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)

  • Silicon wafers (or other desired substrates)

  • Piranha solution (for cleaning)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse silicon wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues.

  • Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen gas.

  • Precursor Solution Preparation: Dissolve the this compound precursor in the chosen solvent to achieve the desired concentration and viscosity.

  • Spin-Coating:

    • Place a cleaned silicon wafer on the spin coater chuck.

    • Dispense a small amount of the precursor solution onto the center of the wafer.

    • Spin the wafer at a low speed (e.g., 500 rpm) for a few seconds to spread the solution.

    • Ramp up to a higher speed (e.g., 3000 rpm) and hold for 30-60 seconds to achieve the desired film thickness.[5]

  • Soft Bake: Transfer the coated wafer to a hotplate and bake at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.

  • Curing (Hard Bake): Cure the film in a furnace or rapid thermal annealing (RTA) system at a higher temperature (e.g., 300-450 °C) under a nitrogen or vacuum atmosphere to induce cross-linking and stabilize the film.

Characterization of Dielectric Properties

1. Dielectric Constant and Leakage Current Measurement:

These parameters are typically measured using a Metal-Insulator-Metal (MIM) capacitor structure.

Procedure:

  • Metal Electrode Deposition: Deposit circular metal electrodes (e.g., aluminum, gold) of a known area onto the surface of the dielectric film through a shadow mask using techniques like thermal evaporation or sputtering. A bottom electrode is also required on the substrate.

  • Measurement Setup: Use a precision LCR meter or a semiconductor parameter analyzer.

  • Capacitance Measurement: Apply a small AC voltage across the MIM capacitor at a specific frequency (commonly 1 MHz) and measure the capacitance (C).

  • Dielectric Constant Calculation: Calculate the dielectric constant (k) using the formula for a parallel plate capacitor: k = (C * d) / (ε₀ * A) where:

    • C is the measured capacitance

    • d is the film thickness (measured by ellipsometry or profilometry)

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • A is the area of the metal electrode.

  • Leakage Current Measurement: Apply a DC voltage across the capacitor and measure the resulting current. The leakage current density is the measured current divided by the electrode area.

2. Breakdown Voltage Measurement:

Procedure:

  • Using the same MIM capacitor structure, apply a ramping DC voltage.

  • Monitor the current until a sudden, irreversible increase is observed. This voltage is the breakdown voltage.

  • The dielectric strength is the breakdown voltage divided by the film thickness.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to analyze the chemical bonding structure of the film.

Procedure:

  • Acquire an FTIR spectrum of the deposited film on a silicon substrate.

  • Identify characteristic absorption peaks to confirm the presence of Si-O-Si networks, Si-phenyl bonds, and to assess the degree of cross-linking and the removal of organic components after curing.

Visualizing the Workflow and a Structural Comparison

To better illustrate the experimental process and the structural advantages of this compound-derived films, the following diagrams are provided.

experimental_workflow cluster_prep Precursor & Substrate Preparation cluster_deposition Film Deposition cluster_characterization Characterization Precursor Synthesis Precursor Synthesis Solution Preparation Solution Preparation Precursor Synthesis->Solution Preparation Spin-Coating Spin-Coating Solution Preparation->Spin-Coating Substrate Cleaning Substrate Cleaning Substrate Cleaning->Solution Preparation Soft Bake Soft Bake Spin-Coating->Soft Bake Curing Curing Soft Bake->Curing MIM Capacitor Fabrication MIM Capacitor Fabrication Curing->MIM Capacitor Fabrication FTIR Analysis FTIR Analysis Curing->FTIR Analysis Dielectric Measurement Dielectric Measurement MIM Capacitor Fabrication->Dielectric Measurement LCR Meter Data Analysis Data Analysis Dielectric Measurement->Data Analysis FTIR Analysis->Data Analysis

Experimental workflow for evaluating dielectric properties.

structural_comparison cluster_tps This compound-Derived Film cluster_sio2 Silicon Dioxide (SiO2) tps Si O-Ph O-Ph O-Ph O-Ph prop_tps Bulky Phenyl Groups - Increased Free Volume - Lower Polarity - Reduced k-value tps->prop_tps sio2 Si O O O O tps:f0->sio2:f0 Structural Comparison prop_sio2 Dense Si-O Network - Higher Polarity - Higher k-value sio2->prop_sio2

Structural comparison of dielectric films.

References

Safety Operating Guide

Tetraphenoxysilane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of tetraphenoxysilane is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to ensure compliance and mitigate risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound can cause severe eye irritation and may irritate the respiratory tract and skin upon prolonged exposure.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical worker's goggles or safety glasses with side shields.[1][2][3] Contact lenses should not be worn when handling this chemical.[1]

  • Skin Protection: Use rubber, neoprene, or nitrile gloves and wear long-sleeved clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, preferably with local exhaust ventilation.[1][4] For situations where exposure may exceed permissible limits or during large spills, a NIOSH-certified respirator should be used.[1][2][4]

Handling and Storage:

  • Store this compound in sealed containers in a cool, dry, and well-ventilated area.[1][3][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[3][4][5]

  • When handling, avoid the formation of dust.[2][3][4]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1][4] Never dispose of this chemical down the drain or into sewers.[4]

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials from spills, separately from other chemical waste streams.

  • For spills, cover the material with an inert absorbent such as clay, vermiculite, or sand.[1][6]

  • Carefully sweep or shovel the absorbed material into a suitable container for disposal.[2][3][4]

Step 2: Containerization and Labeling

  • Place the waste material into a suitable, sealable container to prevent leakage.

  • Clearly label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated, secure, and away from incompatible materials.

Step 4: Final Disposal Methods There are two primary recommended methods for the final disposal of this compound. The selection should be made in consultation with your institution's EHS department and a licensed waste disposal contractor.

  • Incineration: This is a preferred method of disposal.[1][4] Ensure the incineration facility is licensed to handle this type of chemical waste.

  • Solid Waste Landfill: Alternatively, the mixture of this compound with an absorbent material (clay or vermiculite) can be disposed of as solid waste in a permitted hazardous waste landfill.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, which is critical for risk assessment and safe handling.

PropertyValue
Molecular Formula C₂₄H₂₀O₄Si[5][7]
Molecular Weight 400.5 g/mol [5][7]
Appearance White solid / Crystalline[2][3][8]
Melting Point 47 - 50 °C[7]
Boiling Point 467.3 °C at 760 mmHg[7]
Flash Point 160.4 °C[7]
Specific Gravity 1.185 g/cm³[7]
Water Solubility Insoluble[5][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tetraphenoxysilane_Disposal_Workflow start Identify this compound Waste (Unused Product or Spill Residue) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate spill Is it a spill? segregate->spill absorb Cover with Inert Absorbent (Clay, Vermiculite) spill->absorb Yes containerize Place in a Labeled, Sealed Hazardous Waste Container spill->containerize No absorb->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS / Licensed Waste Disposal Company store->contact_ehs disposal_choice Select Disposal Method contact_ehs->disposal_choice incinerate Incineration disposal_choice->incinerate Preferred landfill Dispose as Solid Waste (Landfill) disposal_choice->landfill Absorbed Material end Disposal Complete incinerate->end landfill->end

Caption: Logical workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Tetraphenoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Tetraphenoxysilane (CAS No. 1174-72-7). The following procedures are based on the available hazard information and general best practices for handling corrosive materials. It is imperative to supplement this guide with a thorough in-house risk assessment prior to commencing any work.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this document's creation. The information herein is compiled from various sources and should be used as a guide. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

Summary of Hazards

This compound is classified as a corrosive material.[1] Direct contact can cause severe skin burns and serious eye damage. Inhalation of dust or vapors may also be harmful.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Regularly inspect gloves for any signs of degradation or perforation.
Eye and Face Protection Chemical splash goggles and a full-face shield are required.
Respiratory Protection A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when handling the solid form.[2]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.
Foot Protection Closed-toe, chemical-resistant shoes are required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.

1. Preparation:

  • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Assemble all necessary equipment and reagents before bringing this compound into the work area.

  • Verify that all required PPE is available and in good condition.

2. Handling:

  • Don all required PPE before handling the chemical container.

  • Carefully open the container within the chemical fume hood to avoid generating dust.

  • Use appropriate tools (e.g., spatula, scoop) to handle the solid material. Avoid creating dust.

  • If weighing the solid, do so within the fume hood or in a ventilated balance enclosure.

  • When dissolving or reacting, slowly add this compound to the solvent or reaction mixture.

3. Decontamination:

  • Thoroughly clean all equipment and the work surface with an appropriate solvent and then soap and water after use.

  • Wipe down the interior of the chemical fume hood.

  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

    • The container should be labeled as "Hazardous Waste - Corrosive Solid" and include the full chemical name: this compound.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste - Corrosive Liquid" and list all chemical constituents.

  • Disposal Route:

    • All hazardous waste must be disposed of through your institution's licensed environmental waste management provider.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

PropertyValue
CAS Number 1174-72-7
Molecular Formula C₂₄H₂₀O₄Si
Molecular Weight 400.5 g/mol
Appearance White to light yellow powder or lump
Melting Point 48-53 °C
Boiling Point 417-420 °C
InChIKey ADLSSRLDGACTEX-UHFFFAOYSA-N

Safe Handling and Disposal Workflow

Tetraphenoxysilane_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Work Area (Fume Hood) check_safety Verify Eyewash/Shower prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_solid Handle Solid in Hood don_ppe->handle_solid Proceed with Caution weigh Weigh in Ventilated Area handle_solid->weigh react Slowly Add to Reaction weigh->react decontaminate Clean Equipment & Area react->decontaminate Post-Experiment collect_waste Collect Hazardous Waste (Labeled & Sealed) decontaminate->collect_waste dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenoxysilane
Reactant of Route 2
Tetraphenoxysilane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。